(S)-tert-butyl (piperidin-3-ylmethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[[(3S)-piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPQHXGYYXYTDN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016167-99-9 | |
| Record name | (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate chemical properties
An In-Depth Technical Guide to (S)-tert-butyl (piperidin-3-ylmethyl)carbamate: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides an in-depth look at its synthesis and characterization, explores its chemical reactivity, and highlights its applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.
Introduction and Nomenclature
This compound is a versatile bifunctional molecule featuring a piperidine ring, a primary amine protected by a tert-butoxycarbonyl (Boc) group, and a chiral center at the 3-position of the piperidine ring. This specific stereochemistry makes it a valuable chiral synthon for the synthesis of complex molecular architectures, particularly in the pharmaceutical industry. The Boc protecting group provides stability during multi-step syntheses and can be selectively removed under specific conditions, allowing for further functionalization of the primary amine.[1][2]
The strategic placement of the protected amine and the inherent chirality of the molecule are crucial for its utility in constructing enantiomerically pure drug candidates.[2] Its application spans various therapeutic areas, including the development of treatments for metabolic disorders, cardiovascular diseases, and neurological conditions.[1][2]
Systematic IUPAC Name: tert-butyl N-[[(3S)-piperidin-3-yl]methyl]carbamate
Common Synonyms:
-
(S)-3-(Boc-aminomethyl)piperidine
-
This compound
-
(3S)-3-[(tert-butoxycarbonylamino)methyl]piperidine
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1016167-99-9 | [3] |
| Molecular Formula | C11H22N2O2 | [3] |
| Molecular Weight | 214.3 g/mol | [3] |
| Melting Point | 64-66 °C | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethyl acetate | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic peaks corresponding to the functional groups present in the molecule. Key absorptions include: 3360 cm⁻¹ (N-H stretch), 2972 cm⁻¹ (C-H stretch), 1703 cm⁻¹ (C=O stretch of the carbamate), and 1519 cm⁻¹ (N-H bend).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS):
-
FAB MS (m/z): 215 (M+1).[3]
-
Synthesis and Purification
The synthesis of enantiomerically pure this compound is a key step in its utilization. A common method involves the resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine.
Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of this compound:
-
Resolution of the Racemate:
-
Combine racemic 3-(Boc-aminomethyl)piperidine (1 equivalent) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (1 equivalent) in dry methanol.[3]
-
Heat the mixture to reflux until a homogeneous solution is formed.
-
Allow the solution to cool to room temperature and stir for 5-6 hours to facilitate the crystallization of the diastereomeric salt.[3]
-
Collect the resulting white solid by filtration and wash with a minimal amount of cold anhydrous methanol.[3]
-
-
Purification of the Diastereomeric Salt:
-
Purify the crude product by recrystallization from methanol to enhance diastereomeric purity.[3]
-
-
Isolation of the Free Base:
-
Suspend the purified diastereomeric salt in distilled water and cool to 0 °C.[3]
-
Add a 10% aqueous solution of sodium carbonate in portions until the mixture is basic. Continue stirring for 10 minutes.[3]
-
Extract the aqueous layer multiple times with ethyl acetate.[3]
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the final product.[3]
-
Chemical Reactivity and Transformations
The reactivity of this compound is governed by the two primary functional groups: the Boc-protected primary amine and the secondary amine of the piperidine ring.
Boc-Group Deprotection
The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions. This selective deprotection is a cornerstone of its utility in multi-step synthesis.
Caption: Boc-group deprotection scheme.
N-Alkylation/N-Acylation of the Piperidine Ring
The secondary amine of the piperidine ring is nucleophilic and can undergo a variety of chemical transformations, such as alkylation, acylation, and reductive amination, allowing for the introduction of diverse substituents at this position.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[1]
-
Medicinal Chemistry: It is a key intermediate in the synthesis of various pharmaceutical candidates. Its chiral nature is particularly important for developing stereospecific drugs, where one enantiomer exhibits the desired therapeutic effect while the other may be inactive or have undesirable side effects. It has been utilized in the design of treatments for neurological disorders.[1] The piperidine moiety is a common scaffold in many centrally active agents.
-
Organic Synthesis: Beyond pharmaceuticals, it serves as a versatile intermediate in the production of agrochemicals and other specialty chemicals.[1] Its bifunctional nature allows for sequential or orthogonal functionalization, making it a powerful tool for constructing complex molecular frameworks.[1]
Safety and Handling
Proper handling and storage of this compound are crucial to ensure laboratory safety.
Hazard Identification
-
GHS Classification: May cause skin irritation, serious eye damage, and respiratory irritation.[4] Some sources indicate it can cause severe skin burns and eye damage.[4]
-
Precautionary Statements:
-
Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area.[5]
-
Response: If inhaled, remove to fresh air. If on skin, rinse with water. If in eyes, rinse cautiously with water for several minutes.[5] Seek immediate medical attention if symptoms persist.[5]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6]
-
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[6]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.
Storage and Stability
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Incompatibilities: Strong oxidizing agents.
Conclusion
This compound is a cornerstone chiral building block in modern organic and medicinal chemistry. Its unique structural features, including the stereodefined piperidine core and the versatile Boc-protected amine, provide a reliable and efficient starting point for the synthesis of complex, high-value molecules. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in the pursuit of novel chemical entities.
References
An In-depth Technical Guide to (S)-tert-butyl (piperidin-3-ylmethyl)carbamate: A Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate is a chiral synthetic building block of significant interest in medicinal chemistry. Its structural motif, a piperidine ring with a protected aminomethyl side chain at the stereogenic center, is a privileged scaffold found in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of next-generation therapeutics. The strategic incorporation of this chiral intermediate allows for the modulation of physicochemical properties, enhancement of biological activity and selectivity, and improvement of pharmacokinetic profiles of drug candidates.[1][2]
Chemical Identity and Properties
CAS Number: 1016167-99-9[3]
Synonyms:
-
S-3-N-BOC-AMINOMETHYL PIPERIDINE-HCl[3]
-
(S)-3-(Boc-aminomethyl)-piperidine
-
tert-butyl N-[[(3S)-piperidin-3-yl]methyl]carbamate hydrochloride[4]
Molecular Formula: C₁₁H₂₂N₂O₂[3]
Molecular Weight: 214.3 g/mol [3]
| Property | Value | Source |
| Appearance | White to pale yellow solid | [5] |
| Melting Point | 64-66°C | [3] |
| Optical Rotation | [α]D: +11.03 (c=0.10, methanol) | [3] |
| Solubility | Soluble in many organic solvents | [6] |
Spectroscopic Data
-
¹H NMR (300MHz, CDCl₃): δ: 1.01-1.21 (m, 2H, H-4); 1.39 (s, 9H, -OC(CH₃)₃); 1.57- 1.72 (m, 3H, H-3, H-5); 2.20-2.31 (m, 1H, CHaNHBoc); 2.49-2.56 (m, 1H, CHbNHBoc); 2.90-3.03 (m, 4H, H-2, H-4); 4.77 (brs, 1H, NH).[3]
-
¹³C NMR (300MHz, CDCl₃): δ : 26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72.[3]
-
IR (pure): 3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172 cm⁻¹.[3]
-
FAB MS (m/z): 215 (M+1, 114).[3]
Synthesis of this compound
The enantiomerically pure (S)-isomer is typically obtained through the resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine. This method leverages the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
General Synthetic Protocol: Resolution of Racemic 3-(Boc-aminomethyl)piperidine
This protocol outlines a general procedure for the resolution of racemic 3-(Boc-aminomethyl)piperidine to yield the (S)-enantiomer.
Diagram of the Synthetic Workflow:
Caption: General workflow for the resolution of racemic 3-(Boc-aminomethyl)piperidine.
Step-by-Step Methodology:
-
Diastereomeric Salt Formation:
-
In a suitable reaction vessel, combine racemic 3-(Boc-aminomethyl)piperidine (1 equivalent) with (-)-O,O'-di-p-toluoyl-L-tartaric acid (1 equivalent) in dry methanol.[3]
-
Heat the mixture to reflux until a homogeneous solution is formed.[3]
-
Allow the solution to cool to room temperature and stir for 5-6 hours to facilitate the crystallization of the diastereomeric salt.[3]
-
-
Isolation of the (S)-isomer Salt:
-
Liberation of the Free Base:
-
Extraction and Isolation:
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a chiral building block in the synthesis of complex pharmaceutical agents. The piperidine moiety is a common feature in many approved drugs, and its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal scaffold for drug design.[1][2] The Boc-protecting group is crucial for synthetic control, allowing for the selective modification of other parts of a molecule before its strategic removal.
Key Role in the Synthesis of IRAK4 Inhibitors
A significant application of chiral piperidine intermediates is in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the innate immune signaling pathway, and its inhibition is a promising therapeutic strategy for a range of autoimmune diseases and cancers.[2][7]
While a direct synthesis of a marketed drug using the (S)-isomer of the title compound is not readily found in the public domain, the synthesis of a closely related analog, tert-butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate, a key intermediate for an IRAK4 inhibitor, highlights the importance of this structural class.[2] The chemoenzymatic synthesis of this intermediate underscores the drive for efficient and stereoselective routes to these valuable building blocks.[2]
Conceptual Workflow for Incorporation into an IRAK4 Inhibitor:
Caption: Conceptual workflow for the incorporation of the chiral amine into a hypothetical IRAK4 inhibitor.
The stereochemistry of the piperidine ring and its substituents is often critical for potent and selective target engagement. Structure-activity relationship (SAR) studies of various kinase inhibitors have demonstrated that the specific orientation of substituents on the piperidine ring dictates the binding affinity and selectivity for the target protein.[1][2] The (S)-configuration of this building block ensures the precise spatial arrangement of the aminomethyl group, which can be crucial for forming key interactions within the kinase's active site.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount. The following information is a summary of the known hazards.
Hazard Identification:
-
Based on available data, the classification criteria are not fully met for severe hazards. However, it is recommended to handle with care as with all laboratory chemicals.[8]
First-Aid Measures:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
Personal Protective Equipment:
-
Wear appropriate protective gloves, clothing, and eye/face protection.[8]
For complete safety information, please refer to the full Safety Data Sheet (SDS).[1]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the field of drug discovery, where the demand for enantiomerically pure intermediates is high. The strategic use of this compound allows medicinal chemists to explore chemical space with a high degree of stereochemical control, ultimately leading to the development of more potent and selective therapeutics. As research into targeted therapies, such as IRAK4 inhibitors, continues to expand, the importance of chiral building blocks like this compound is set to grow.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1016167-99-9 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 879275-33-9 | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 6. mdpi.com [mdpi.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. chemscene.com [chemscene.com]
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. This document will detail its chemical and physical properties, provide a robust synthesis and purification protocol, outline methods for its characterization, and discuss its applications, particularly in the synthesis of pharmacologically active agents.
Introduction: The Significance of a Chiral Scaffold
This compound is a versatile bifunctional molecule featuring a piperidine ring, a common scaffold in many biologically active compounds, and a Boc-protected aminomethyl side chain. The specific (S)-stereochemistry at the C3 position of the piperidine ring is crucial for its utility in asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under acidic conditions, providing a strategic advantage in multi-step synthetic sequences. Its structural attributes make it a valuable intermediate in the synthesis of complex molecules, including those with therapeutic potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 214.3 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 64-66°C | [1] |
| Optical Rotation ([α]D) | +11.03 (c=0.10, methanol) | [1] |
| CAS Number | 1016167-99-9 | [1][2] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the resolution of a racemic mixture of 3-(Boc-aminomethyl)piperidine. The following protocol describes a reliable method for obtaining the desired (S)-enantiomer.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Boc-aminomethylpiperidine (racemic)
-
(-)-O,O'-di-p-toluoyl-L-tartaric acid
-
Methanol (anhydrous)
-
10% Sodium carbonate solution
-
Ethyl acetate
-
Distilled water
Procedure:
-
Diastereomeric Salt Formation:
-
In a round-bottom flask, dissolve 3-Boc-aminomethylpiperidine (1 equivalent) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (1 equivalent) in dry methanol.
-
Gently heat the mixture to reflux to obtain a clear solution.
-
Allow the solution to cool to room temperature and stir for 5-6 hours to facilitate the precipitation of the diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the resulting white solid and wash it with a minimal amount of cold, anhydrous methanol.
-
The crude product can be further purified by recrystallization from methanol to enhance diastereomeric purity.
-
-
Liberation of the Free Base:
-
Suspend the purified diastereomeric salt in distilled water and cool the mixture to 0°C in an ice bath.
-
Slowly add 10% sodium carbonate solution in portions until the reaction mixture is basic (pH > 9).
-
Continue stirring for an additional 10 minutes at 0°C.
-
-
Extraction and Isolation of the Final Product:
-
Extract the aqueous mixture with ethyl acetate (5 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield this compound as a white solid.[1]
-
Flowchart of the Synthesis and Purification Process:
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound. The following spectroscopic data are characteristic of this compound.
| Technique | Key Data |
| Infrared (IR) | 3360 cm⁻¹ (N-H stretch), 2972 cm⁻¹ (C-H stretch), 1703 cm⁻¹ (C=O stretch, carbamate) |
| ¹H NMR (300 MHz, CDCl₃) | δ 1.01-1.21 (m, 2H), 1.39 (s, 9H), 1.57-1.72 (m, 3H), 2.20-2.31 (m, 1H), 2.49-2.56 (m, 1H), 2.90-3.03 (m, 4H), 4.77 (brs, 1H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72 |
| Mass Spectrometry (FAB) | m/z: 215 [M+1]⁺ |
Spectroscopic data sourced from ChemicalBook.[1]
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The chiral aminomethyl side chain allows for the introduction of further complexity and specific interactions with biological targets.
Logical Relationship of the Compound's Features to its Applications:
Caption: The structural features of the title compound and their relevance to its applications.
The versatility of this compound is highlighted by its use in the synthesis of molecules targeting a range of diseases. The carbamate functionality itself is a key structural motif in many approved drugs, valued for its chemical stability and ability to modulate interactions with biological targets.[3][4] The Boc-protected amine allows for selective deprotection and further functionalization, making it an ideal starting material for creating diverse chemical libraries for high-throughput screening.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a corrosive and irritant.[5]
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and the presence of a strategically placed Boc-protected amine make it an ideal starting material for the synthesis of complex, enantiomerically pure molecules. The robust synthetic and purification protocols, coupled with comprehensive characterization data, provide researchers with the necessary tools to confidently incorporate this compound into their drug discovery and development programs.
References
- 1. This compound | 1016167-99-9 [chemicalbook.com]
- 2. 1016167-99-9|this compound|BLD Pharm [bldpharm.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate
Introduction: The Significance of a Chiral Building Block
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate is a valuable chiral building block in modern medicinal chemistry. Its piperidine scaffold is a prevalent motif in a wide array of pharmacologically active compounds, and the specific (S)-stereochemistry at the C3 position, coupled with the protected primary amine, makes it a crucial intermediate for the synthesis of complex drug candidates. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for selective chemical manipulations, rendering this molecule a versatile tool for drug development professionals. This guide provides an in-depth exploration of robust and scalable synthetic pathways to this key intermediate, offering both theoretical insights and practical, step-by-step protocols for researchers and scientists.
Strategic Approaches to Enantioselective Synthesis
The synthesis of this compound presents the key challenge of establishing the stereocenter at the C3 position of the piperidine ring with high fidelity. Several strategic approaches have been developed, each with its own merits and considerations. This guide will focus on three prominent and field-proven pathways:
-
Synthesis from the Chiral Pool: Leveraging L-Glutamic Acid: This classical approach utilizes a readily available and inexpensive chiral starting material to construct the piperidine ring.
-
Synthesis via Chiral Resolution and Amide Reduction: This pathway involves the resolution of a racemic intermediate, followed by functional group transformations to yield the desired product.
-
Chemoenzymatic Synthesis: Harnessing Biocatalysis for Asymmetric Transformation: This modern approach employs enzymes to achieve high enantioselectivity under mild reaction conditions.
Pathway 1: Synthesis from L-Glutamic Acid
This synthetic route is a robust example of a chiral pool approach, where the inherent stereochemistry of a natural product is transferred to the target molecule. The synthesis involves a multi-step sequence starting from the readily available and inexpensive L-glutamic acid.
Causality of Experimental Choices
The choice of L-glutamic acid as the starting material is strategic due to its defined (S)-stereochemistry at the α-carbon, which will become the C3 stereocenter of the piperidine ring. The synthetic sequence is designed to first protect the amine, convert the carboxylic acid groups into functionalities suitable for cyclization, and then form the piperidine ring. The use of a benzyl group for the piperidine nitrogen allows for its facile removal via catalytic transfer hydrogenation in the final steps.
Experimental Protocol
Step 1: Diesterification of L-Glutamic Acid
To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) is added dropwise. The reaction is then stirred at room temperature for 12 hours. Upon completion, the solvent is removed under reduced pressure to give the crude dimethyl ester hydrochloride salt in quantitative yield, which is used in the next step without further purification.
Step 2: N-Boc Protection
To a stirred solution of the crude dimethyl ester hydrochloride (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0°C, triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O) (19.5 mL, 85.5 mmol), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.7 g, 0.1 equiv.) are added. The reaction mixture is stirred at room temperature for 6 hours. The reaction is quenched with water, and the organic layer is washed, dried, and concentrated to afford (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate in 92% yield.[1]
Step 3: Reduction to Diol
To a stirred solution of the N-Boc protected diester (5 g, 18.18 mmol) in methanol (30 mL), sodium borohydride is added portion-wise at room temperature. The mixture is stirred for 2 hours. The reaction is quenched with 10% aqueous citric acid to a pH of 5-6. After removal of methanol, the aqueous layer is extracted with CH₂Cl₂ to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate in 76% yield.[2]
Step 4: Ditosylation
To a stirred solution of the diol (1.5 g, 6.85 mmol) in CH₂Cl₂ (15 mL) at 0°C, triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (3.9 g, 20.55 mmol), and a catalytic amount of DMAP (0.42 g, 0.5 equiv.) are added. The reaction is stirred for 1 hour at room temperature. After quenching with aqueous sodium bicarbonate, the organic layer is worked up to give the crude ditosylate, which is used directly in the next step.[1]
Step 5: Cyclization with Benzylamine
To the crude ditosylate (0.53 g, 1.0 mmol), benzylamine (1.6 mL, 15 mmol) is added, and the reaction mixture is stirred for 12 hours. After quenching with saturated aqueous ammonium chloride, the mixture is extracted with CH₂Cl₂. The crude product is purified by column chromatography to give (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate in 68% yield.
Step 6: N-Debenzylation
To a stirred suspension of the N-benzylpiperidine derivative (3 mmol) and 10% Pd-C (equal weight to the substrate) in dry methanol (20 mL), anhydrous ammonium formate (15 mmol) is added in one portion under a nitrogen atmosphere. The mixture is refluxed until the reaction is complete as monitored by TLC. The catalyst is filtered off, and the filtrate is concentrated to afford the free secondary amine.[2][3]
Step 7: Conversion to this compound
This step involves a sequence of reduction of the carbamate to an aminomethyl group and subsequent protection. A more direct route from the chiral pool leads to an aminopiperidine derivative that is a precursor to the final product. The final Boc protection of the exocyclic amine would follow standard procedures.
| Step | Reaction | Reagents | Yield |
| 1 | Diesterification | SOCl₂, MeOH | Quantitative |
| 2 | N-Boc Protection | (Boc)₂O, Et₃N, DMAP | 92% |
| 3 | Reduction to Diol | NaBH₄, MeOH | 76% |
| 4 | Ditosylation | TsCl, Et₃N, DMAP | Quantitative (crude) |
| 5 | Cyclization | Benzylamine | 68% |
| 6 | N-Debenzylation | NH₄HCO₂, 10% Pd-C | High |
Pathway 2: Synthesis via Chiral Resolution and Amide Reduction
This approach begins with a racemic precursor, which is then resolved to isolate the desired enantiomer. Subsequent functional group manipulations then lead to the final product. This strategy is particularly useful when a direct asymmetric synthesis is challenging or when a scalable resolution method is available.
Causality of Experimental Choices
The success of this pathway hinges on an efficient resolution of a key intermediate. The use of a chiral acid, such as di-benzoyl-L-tartaric acid, to form diastereomeric salts with a racemic amine is a classic and effective resolution technique. The subsequent reduction of the amide functionality is a critical step, and a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically employed to achieve this transformation.
Experimental Protocol
Step 1: Resolution of Racemic Ethyl Nipecotate
Racemic ethyl nipecotate is reacted with a chiral resolving agent, such as di-benzoyl-L-tartaric acid, in a suitable solvent. The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomeric salt is then isolated and treated with a base to liberate the enantiomerically pure (S)-ethyl nipecotate.[4]
Step 2: Amidation
(S)-ethyl nipecotate is converted to the corresponding (S)-piperidine-3-carboxamide. This can be achieved by ammonolysis, where the ester is treated with ammonia.
Step 3: Reduction of Amide to Amine
(S)-piperidine-3-carboxamide (25 g, 0.195 mol) is added portionwise to a stirred solution of lithium aluminum hydride (14.8 g, 0.39 mol) in dry THF (0.6 L). The reaction is heated at reflux for 24 hours. After quenching with a saturated sodium sulfate solution, the mixture is filtered, and the filtrate is concentrated. The crude product is distilled to yield (S)-3-(aminomethyl)piperidine as a colorless oil (12.4 g, 55%).[5]
Step 4: Selective N-Boc Protection
To a solution of (S)-3-(aminomethyl)piperidine in a suitable solvent, di-tert-butyl dicarbonate ((Boc)₂O) is added. The reaction conditions are controlled to favor the protection of the more nucleophilic primary amine over the secondary amine of the piperidine ring. The reaction is typically carried out at a controlled temperature and pH. The product, this compound, is then isolated and purified.
| Step | Reaction | Key Reagents | Typical Yield | Enantiomeric Excess (ee) |
| 1 | Resolution | Di-benzoyl-L-tartaric acid | Variable | >99% |
| 2 | Amidation | Ammonia | High | >99% |
| 3 | Amide Reduction | LiAlH₄ | 55% | >99% |
| 4 | Boc Protection | (Boc)₂O | High | >99% |
Pathway 3: Chemoenzymatic Synthesis
This cutting-edge approach utilizes the high selectivity of enzymes to catalyze the key stereoselective step. Transaminases are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones.
Causality of Experimental Choices
The use of a transaminase enzyme offers several advantages, including exceptional enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of environmentally benign reagents. The enzyme, in conjunction with a co-factor (pyridoxal-5'-phosphate, PLP) and an amine donor (such as isopropylamine), facilitates the stereoselective transfer of an amino group to the ketone substrate.
Experimental Protocol
Step 1: Synthesis of N-Boc-3-piperidone
N-Boc-3-piperidone serves as the prochiral ketone substrate for the enzymatic reaction. It can be prepared from commercially available starting materials.
Step 2: Asymmetric Transamination
To a buffer solution (e.g., triethanolamine buffer, 100 mM, pH 7.5) containing isopropylamine (as the amine donor) and PLP (as the cofactor), the immobilized transaminase enzyme is added. The mixture is stirred at a controlled temperature (e.g., 35°C). A solution of N-Boc-3-piperidone in a co-solvent like DMSO is then added. The reaction is monitored for conversion. Upon completion, the enzyme is filtered off, and the product, (S)-1-Boc-3-aminopiperidine, is extracted and purified. High enantiomeric excess (>99% ee) and good yields can be achieved.[1][6]
Step 3: Conversion to this compound
The resulting (S)-1-Boc-3-aminopiperidine is a close analog of the target molecule. To arrive at the final product, a series of functional group transformations would be necessary, including conversion of the amine to a cyanomethyl group followed by reduction and reprotection, or other synthetic equivalents. A more direct chemoenzymatic route would target a precursor that can be more readily converted to the final product.
| Step | Reaction | Key Reagents/Catalyst | Typical Yield | Enantiomeric Excess (ee) |
| 1 | Asymmetric Transamination | Transaminase, Isopropylamine, PLP | Good to Excellent | >99% |
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several effective strategies. The choice of the optimal route will depend on factors such as the desired scale of production, cost of starting materials and reagents, and the available laboratory equipment. The classical chiral pool synthesis from L-glutamic acid offers a cost-effective and scalable approach. The pathway involving chiral resolution is a viable alternative, particularly if an efficient resolution protocol is established. The emerging field of biocatalysis, with the use of transaminases, presents a highly attractive green and efficient method for accessing chiral piperidine intermediates with excellent enantiopurity. Future developments in this area are likely to focus on the discovery of novel and more efficient enzymes and the development of direct catalytic asymmetric routes from simple precursors, further streamlining the synthesis of this important chiral building block.
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
key intermediates in (S)-tert-butyl (piperidin-3-ylmethyl)carbamate synthesis
An In-depth Technical Guide to the Key Intermediates in the Synthesis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate
Executive Summary
This compound is a valuable chiral building block in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1][2][3] Its structure, featuring a stereocenter at the C3 position of the piperidine ring, necessitates synthetic strategies that afford high enantiomeric purity. This technical guide provides an in-depth analysis of the pivotal intermediates and synthetic methodologies for its preparation. We will explore two primary, field-proven strategies: the synthesis of a racemic intermediate followed by classical chiral resolution, and a de novo asymmetric synthesis starting from a chiral pool precursor. Each pathway is characterized by distinct key intermediates, which dictate the overall efficiency, scalability, and stereochemical outcome of the synthesis. This document serves as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, comparative analysis, and insights into the causal factors behind critical process decisions.
Introduction
The piperidine scaffold is one ofthe most ubiquitous N-heterocycles in pharmaceuticals, valued for its conformational properties and ability to engage with biological targets.[4][5] The stereospecific functionalization of this ring, particularly at the 3-position, is a common challenge in organic synthesis. The target molecule, this compound, encapsulates this challenge, requiring precise control over the stereocenter at C3. The tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine enhances the compound's utility as a synthetic intermediate by allowing for selective manipulation of the piperidine nitrogen.[1][2]
This guide will dissect the synthesis of this key building block by focusing on its most critical intermediates. We will examine two divergent and industrially relevant approaches:
-
The Chiral Resolution Pathway: A pragmatic approach that begins with the straightforward synthesis of a racemic intermediate, which is then separated into its constituent enantiomers using a chiral resolving agent. The key intermediate in this route is the diastereomeric salt formed during the resolution process.
-
The Asymmetric Synthesis (Chiral Pool) Pathway: An elegant strategy that leverages a naturally occurring chiral molecule, L-glutamic acid, as the starting material. The inherent chirality of the starting material is transferred through a sequence of reactions to establish the desired stereocenter in the piperidine ring. This pathway involves a series of chiral intermediates, including protected diols and ditosylates.
Part 1: The Chiral Resolution Pathway
This strategy prioritizes ease of synthesis for the core skeleton in its racemic form, deferring the stereochemical challenge to a single, decisive resolution step. It is often favored for its robustness and scalability.
Core Intermediates
-
Racemic 3-(Aminomethyl)piperidine
-
Racemic tert-butyl (piperidin-3-ylmethyl)carbamate
-
Diastereomeric salt of this compound with a chiral acid
Synthetic Workflow & Methodology
The pathway involves the synthesis of racemic 3-(aminomethyl)piperidine, subsequent protection of the exocyclic amine, and finally, resolution via diastereomeric salt formation.
Experimental Protocols
Step 1: Synthesis of Racemic 3-(Aminomethyl)piperidine
This protocol is based on the reduction of a commercially available amide.
-
Rationale: The reduction of an amide to a primary amine is a fundamental and high-yielding transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this purpose.[6]
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (14.8 g, 0.39 mol) in dry tetrahydrofuran (THF, 600 mL) under a nitrogen atmosphere, add nipecotamide (25 g, 0.195 mol) portion-wise.
-
After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 24 hours.[6]
-
Cool the reaction mixture and quench by the careful, dropwise addition of a saturated aqueous solution of sodium sulfate until gas evolution ceases.
-
Filter the resulting suspension through a pad of Celite®, wash the filter cake with THF (400 mL), and concentrate the combined filtrates under reduced pressure to yield the crude product.[6]
-
Purification by distillation affords racemic 3-(aminomethyl)piperidine as a colorless oil.[6]
-
Step 2: Synthesis of Racemic tert-butyl (piperidin-3-ylmethyl)carbamate
-
Rationale: The Boc group is installed to protect the more nucleophilic exocyclic primary amine, preventing it from interfering in subsequent reactions and facilitating the chiral resolution process.
-
Procedure:
-
Dissolve racemic 3-(aminomethyl)piperidine in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C and add an organic base, such as triethylamine, to act as an acid scavenger.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the racemic product.
-
Step 3: Chiral Resolution via Diastereomeric Salt Formation
This protocol leverages the different physical properties of diastereomeric salts to achieve separation.[7]
-
Rationale: A chiral acid is used to react with the racemic amine base. This forms two diastereomeric salts. Since diastereomers have different physical properties, one can often be selectively crystallized from a suitable solvent system. (-)-O,O'-Di-p-toluoyl-L-tartaric acid is an effective resolving agent for this class of compounds.[8]
-
Procedure:
-
Dissolve racemic tert-butyl (piperidin-3-ylmethyl)carbamate (10 g, 47 mmol) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (1 equivalent) in dry methanol (100 mL).[8]
-
Gently heat the mixture to reflux to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature and stir for 5-6 hours to induce crystallization.[8]
-
Collect the resulting white solid by filtration and wash with a minimal amount of cold, anhydrous methanol. The solid is the diastereomerically enriched salt.
-
To liberate the free amine, suspend the salt in distilled water (25 mL) and cool to 0 °C.
-
Add a 10% aqueous sodium carbonate solution portion-wise until the mixture is basic.[8]
-
Extract the aqueous layer multiple times with ethyl acetate (5 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.[8]
-
| Parameter | Details |
| Starting Material | Nipecotamide |
| Key Intermediate | Racemic tert-butyl (piperidin-3-ylmethyl)carbamate |
| Resolving Agent | (-)-O,O'-di-p-toluoyl-L-tartaric acid[8] |
| Typical Yield (Post-Resolution) | ~65% for the desired enantiomer[8] |
| Enantiomeric Purity | High (>95% ee) achievable with recrystallization |
Part 2: The Asymmetric Synthesis (Chiral Pool) Pathway
This approach utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the chiral piperidine core. The stereochemistry is established early and carried through the synthetic sequence.
Core Intermediates
-
L-Glutamic acid
-
(S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate
-
(S)-tert-Butyl (4,5-dihydroxypentyl)carbamate
-
(S)-tert-Butyl (4,5-bis((4-methylphenyl)sulfonyloxy)pentyl)carbamate
Synthetic Workflow & Methodology
The synthesis begins with the protection and modification of L-glutamic acid, followed by reduction, functional group manipulation, and finally, cyclization to form the piperidine ring.
Experimental Protocols
This multi-step synthesis requires careful control at each stage to preserve the stereochemical integrity.[9]
Step 1: Esterification of L-Glutamic Acid
-
Rationale: Both carboxylic acid groups are converted to methyl esters to prevent them from reacting with subsequent reagents and to activate them for the later reduction step. Thionyl chloride in methanol is an efficient way to achieve this.
-
Procedure:
-
Suspend L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) and cool to 0 °C.
-
Add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 12 hours.[9]
-
Remove the solvent under reduced pressure to obtain the crude dimethyl ester hydrochloride salt, which is used directly in the next step.[9]
-
Step 2: N-Boc Protection
-
Rationale: The amino group is protected with a Boc group to prevent it from interfering with the subsequent reduction and tosylation steps.
-
Procedure:
-
Dissolve the crude dimethyl ester (10 g, 57 mmol) in CH₂Cl₂ (120 mL) and cool to 0 °C.
-
Add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]
-
Stir the reaction at room temperature for 6 hours.
-
Quench with water and perform a standard aqueous workup to isolate (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate.[9]
-
Step 3: Reduction to Chiral Diol
-
Rationale: The two ester groups are reduced to primary alcohols to create the diol intermediate necessary for the next step. Sodium borohydride (NaBH₄) is a milder reducing agent suitable for this transformation.
-
Procedure:
-
Dissolve the N-Boc protected diester in a suitable solvent like THF or ethanol.
-
Add NaBH₄ portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Perform a careful workup to isolate the key intermediate, (S)-tert-Butyl (4,5-dihydroxypentyl)carbamate.[9]
-
Step 4: Tosylation of the Diol
-
Rationale: The hydroxyl groups of the diol are converted into good leaving groups (tosylates) to facilitate the final ring-closing nucleophilic substitution reaction.
-
Procedure:
-
Dissolve the chiral diol in CH₂Cl₂ at 0 °C.
-
Add triethylamine, a catalytic amount of DMAP, and p-toluenesulfonyl chloride (TsCl).[9]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction and perform an aqueous workup to yield the crude chiral ditosylate, which is often used immediately in the next step.[9]
-
Comparative Analysis of Pathways
| Feature | Chiral Resolution Pathway | Asymmetric (Chiral Pool) Pathway |
| Starting Materials | Simple, achiral (e.g., Nipecotamide) | Inexpensive, chiral (L-Glutamic Acid)[9] |
| Key Challenge | Efficient separation of diastereomeric salts | Maintaining stereochemical integrity over multiple steps |
| Number of Steps | Fewer overall steps | More linear steps[9] |
| Scalability | Generally high; crystallization can be optimized | Can be challenging due to multiple chromatographic purifications |
| Cost Factors | Cost of the chiral resolving agent and solvent for resolution | Cumulative cost of reagents and solvents over many steps |
| Waste Generation | Discards ~50% of material as the undesired enantiomer | Theoretically 100% of material is the desired enantiomer |
| Flexibility | The racemic intermediate can be used to access both enantiomers | The choice of L- or D-amino acid predetermines the final enantiomer |
Conclusion
The synthesis of this compound can be effectively achieved through multiple strategic routes, each defined by its key intermediates. The chiral resolution pathway offers a direct and robust method, hinging on the successful formation and separation of a diastereomeric salt intermediate . While it results in the loss of the undesired enantiomer, its operational simplicity makes it attractive for large-scale production.
Conversely, the asymmetric synthesis from L-glutamic acid represents a more elegant approach, building the chiral center from a natural precursor. This pathway proceeds through a series of critical chiral intermediates, including a protected diol and ditosylate , where the preservation of stereochemical purity is paramount. Although it involves more synthetic steps, it is atom-economical in its use of chirality.
The choice between these pathways depends on project-specific requirements, including scale, cost, available equipment, and the desired level of stereopurity. Both methodologies provide reliable access to this crucial pharmaceutical building block, and a thorough understanding of their respective key intermediates is essential for successful execution and optimization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. myuchem.com [myuchem.com]
- 3. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 1016167-99-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate
Abstract: This document provides a comprehensive technical overview of the spectroscopic data for (S)-tert-butyl (piperidin-3-ylmethyl)carbamate (Molecular Formula: C₁₁H₂₂N₂O₂, Molecular Weight: 214.3 g/mol ).[1] As a key chiral building block in pharmaceutical synthesis, rigorous characterization of this compound is paramount. This guide presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is designed for researchers, scientists, and drug development professionals, offering not just raw data but also a field-expert interpretation of the spectral features, grounded in established chemical principles.
Introduction and Molecular Structure
This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex therapeutic agents. Its structure combines a piperidine ring, a chiral center at the C3 position, and a tert-butoxycarbonyl (Boc) protecting group. Accurate spectroscopic verification is the cornerstone of quality control, ensuring stereochemical integrity and chemical purity before its incorporation into drug candidates.
The molecular structure and atom numbering scheme used for NMR assignments are depicted below. Understanding this spatial arrangement is fundamental to interpreting the resulting spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The spectrum for this molecule is characterized by a series of multiplets for the piperidine ring protons and a prominent singlet for the Boc group.
Observed ¹H NMR Data (300 MHz, CDCl₃):
-
δ 4.77 (br s, 1H): This broad singlet corresponds to the carbamate proton (NH Boc). Its broadness is typical due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.
-
δ 2.90-3.03 (m, 4H): This multiplet region arises from the protons on C2 and C6 adjacent to the piperidine nitrogen, as well as the methylene protons of the aminomethyl group (CH ₂NHBoc).[1]
-
δ 2.49-2.56 (m, 1H) & 2.20-2.31 (m, 1H): These multiplets are assigned to the diastereotopic protons on the C7 methylene group (CH ₂NHBoc), adjacent to the chiral center C3.
-
δ 1.57-1.72 (m, 3H): This complex multiplet corresponds to the protons on C3 and C5.[1]
-
δ 1.39 (s, 9H): This strong singlet, integrating to nine protons, is the classic signature of the tert-butyl group (-OC(CH₃ )₃) of the Boc protector.[1]
-
δ 1.01-1.21 (m, 2H): This multiplet represents the protons on C4 of the piperidine ring.[1]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Observed ¹³C NMR Data (CDCl₃):
-
δ 156.72: Assigned to the carbonyl carbon (C=O) of the carbamate group.[1]
-
δ 79.73: This signal corresponds to the quaternary carbon of the tert-butyl group (C (CH₃)₃).[1]
-
δ 51.16, 47.46, 44.99: These peaks are assigned to the piperidine ring carbons C2, C6, and the aminomethyl carbon C7.
-
δ 38.44: Attributed to the chiral C3 carbon of the piperidine ring.[1]
-
δ 29.58, 26.56: These signals correspond to the C4 and C5 carbons of the piperidine ring.[1]
-
δ 29.03 (appears as 28.7 in another source): This prominent signal is from the three equivalent methyl carbons of the tert-butyl group (-C(CH₃ )₃).[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key IR Absorption Bands (pure/film, cm⁻¹):
-
3360 cm⁻¹: This represents the N-H stretching vibration of the carbamate and the piperidine amine.[1]
-
2972 cm⁻¹: Corresponds to the C-H stretching vibrations of the aliphatic (piperidine and tert-butyl) groups.[1][2]
-
1703 cm⁻¹: A strong absorption characteristic of the C=O (carbonyl) stretching of the carbamate functional group.[1]
-
1519 cm⁻¹: This band is attributed to the N-H bending vibration, often coupled with C-N stretching.[1]
-
1365 cm⁻¹: A characteristic band for the tert-butyl group.[1][2]
-
1172 cm⁻¹: Corresponds to the C-O stretching vibration of the carbamate group.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Method: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI).
-
Observed Ion: A prominent peak is observed at m/z 215 [M+H]⁺ .[1] This corresponds to the protonated molecular ion, confirming the molecular weight of 214.3 g/mol .
-
Fragmentation: A common fragmentation pattern for Boc-protected amines is the loss of the Boc group or isobutylene. A fragment at m/z 114 is also noted, which could correspond to the loss of the Boc group.[1]
Data Summary
| Spectroscopic Technique | Parameter | Observed Value | Assignment/Interpretation |
| ¹H NMR | Chemical Shift (δ, ppm) | 4.77 (br s) | NH -Boc |
| 2.90-3.03 (m) | CH ₂ (C2, C6), CH ₂ (C7) | ||
| 1.57-1.72 (m) | CH (C3), CH ₂ (C5) | ||
| 1.39 (s) | -C(CH₃ )₃ | ||
| 1.01-1.21 (m) | CH ₂ (C4) | ||
| ¹³C NMR | Chemical Shift (δ, ppm) | 156.72 | C =O (carbamate) |
| 79.73 | -C (CH₃)₃ | ||
| 51.16, 47.46, 44.99 | C 2, C 6, C 7 | ||
| 38.44 | C 3 | ||
| 29.58, 26.56 | C 4, C 5 | ||
| 29.03 | -C(CH₃ )₃ | ||
| IR | Wavenumber (cm⁻¹) | 3360 | N-H stretch |
| 2972 | C-H stretch (aliphatic) | ||
| 1703 | C=O stretch (carbamate) | ||
| 1172 | C-O stretch | ||
| MS | Mass-to-Charge (m/z) | 215 | [M+H]⁺ (Protonated Molecule) |
Experimental Protocols
The following protocols describe standard procedures for acquiring the spectroscopic data presented.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 300 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
IR Spectroscopy Protocol
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid or oil sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: Perform a background scan of the empty ATR crystal first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Instrument: A mass spectrometer capable of ESI or FAB ionization, such as a Time-of-Flight (TOF) or Quadrupole instrument.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Analysis: Identify the molecular ion peak [M+H]⁺ and analyze any significant fragment ions.
References
solubility and stability of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate
An In-Depth Technical Guide to the Solubility and Stability of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate
Introduction
This compound, a chiral synthetic building block, holds significant importance in medicinal chemistry and drug development. Its structure features a piperidine ring, a foundational scaffold in many pharmaceuticals, and a primary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This strategic protection allows for selective chemical modifications at other positions of the molecule before the amine is deprotected for subsequent reactions. A comprehensive understanding of its solubility and stability is paramount for researchers in designing robust synthetic routes, developing reliable analytical methods, and ensuring the quality and integrity of intermediates during drug discovery workflows.
This guide provides an in-depth analysis of the physicochemical properties of this compound, focusing on its solubility across a range of common laboratory solvents and its chemical stability under various stress conditions. The methodologies presented herein are grounded in established industry practices and regulatory guidelines to ensure scientific integrity and reproducibility.
Physicochemical and Structural Properties
A foundational understanding of the molecule's basic properties is essential before exploring its solubility and stability. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | S-3-N-Boc-aminomethyl piperidine | [2] |
| CAS Number | 1016167-99-9 | [2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |
| Molecular Weight | 214.30 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 64-66 °C | [2] |
The molecule's structure, featuring both a hydrophilic piperidine ring (capable of hydrogen bonding) and a lipophilic tert-butyl group, suggests a nuanced solubility profile, exhibiting miscibility in a range of polar and non-polar organic solvents.
Solubility Profile: A Predictive and Experimental Approach
Solubility is a critical parameter that influences reaction kinetics, purification efficiency, and formulation development. While specific quantitative data for this intermediate is not broadly published, its solubility characteristics can be predicted from its synthesis and purification procedures and confirmed using standardized experimental protocols.[2]
Predicted Solubility
The synthesis of this compound involves its dissolution in methanol and extraction with ethyl acetate, indicating good solubility in these solvents.[2] Recrystallization from methanol further supports its moderate to high solubility in polar protic solvents.[2] Conversely, its partial polarity suggests limited solubility in highly non-polar solvents like hexanes and potentially low solubility in aqueous media at neutral pH.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble to Soluble | Piperidine N-H and carbamate N-H can hydrogen bond. Solubility in water is likely limited by the hydrophobic Boc group. |
| Polar Aprotic | DMSO, Acetonitrile, THF | Soluble to Very Soluble | Good dipole-dipole interactions with the carbamate and piperidine functionalities. |
| Non-Polar Organic | Dichloromethane, Ethyl Acetate | Soluble | Balances polar interactions with dispersion forces from the alkyl portions. |
| Non-Polar Hydrocarbon | Hexanes, Toluene | Sparingly soluble to Insoluble | Insufficient polarity to overcome the energetic cost of disrupting the solvent structure. |
Experimental Determination of Thermodynamic Solubility
To obtain quantitative solubility data, the shake-flask method is the gold standard, providing the thermodynamic equilibrium solubility.[4][5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.
References
- 1. myuchem.com [myuchem.com]
- 2. This compound | 1016167-99-9 [chemicalbook.com]
- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
A Comprehensive Technical Guide to (S)-tert-butyl (piperidin-3-ylmethyl)carbamate for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate in Medicinal Chemistry
This compound, a chiral piperidine derivative, has emerged as a critical building block in contemporary drug discovery and development. Its structural motif, featuring a stereodefined aminomethyl side chain on a piperidine ring, is a privileged scaffold found in a variety of pharmacologically active agents. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the primary amine during synthetic transformations, yet it can be readily removed under acidic conditions, providing a versatile handle for further chemical modifications. This unique combination of chirality, a primary amine for diverse functionalization, and the stability of the Boc protecting group makes it an invaluable intermediate in the synthesis of complex molecular architectures targeting a range of therapeutic areas. Notably, this compound is a key intermediate in the synthesis of orexin receptor antagonists and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, highlighting its significance in addressing sleep disorders and inflammatory diseases.[1][2] This guide provides an in-depth analysis of its commercial availability, pricing, quality control, and practical applications, empowering researchers and drug development professionals to effectively leverage this key synthetic intermediate.
Commercial Suppliers and Pricing Landscape
The accessibility and cost of starting materials are critical considerations in any research and development program. This compound is readily available from a multitude of commercial suppliers, catering to both small-scale research and large-scale manufacturing needs. The pricing is quantity-dependent, with significant economies of scale observed at larger quantities.
| Supplier | Product Number | Purity | 1g Price (USD) | 5g Price (USD) | Bulk Inquiry |
| ChemUniverse | P41063 | 95% | $63.00 | $207.00 | Available |
| ChemicalBook | Varies | ≥98% | ~$284.00 | ~$242.00 (Varies by supplier) | Available |
| Apollo Scientific | PC50007 | Not specified | £22.00 (~$28.00) | £51.00 (~$65.00) | Available |
| BLDpharm | 1016167-99-9 | Not specified | Contact for price | Contact for price | Available |
| Parchem | 309962-63-8 | Not specified | Contact for price | Contact for price | Available |
| AbacipharmTech | AB13876 | Not specified | Contact for price | Contact for price | Available |
| Allschoolabs | 1016167-99-9 | 97% | Contact for price | Contact for price | Available |
Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for current pricing and availability, especially for bulk quantities.
Quality Control and Analytical Characterization: Ensuring Stereochemical Integrity and Purity
The utility of this compound in the synthesis of stereospecific active pharmaceutical ingredients (APIs) necessitates stringent quality control to ensure high chemical and enantiomeric purity. The presence of the undesired (R)-enantiomer or other process-related impurities can have a significant impact on the efficacy and safety of the final drug product.
Key Quality Parameters and a Representative Certificate of Analysis
A comprehensive Certificate of Analysis (CoA) from a reputable supplier should include the following information:
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥97% | HPLC |
| Enantiomeric Purity | ≥98% ee | Chiral HPLC |
| Specific Rotation | Report value | Polarimetry |
| Residual Solvents | As per ICH guidelines | GC-HS |
| Water Content | ≤0.5% | Karl Fischer Titration |
Analytical Methodologies
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical identity and structural integrity of the molecule.
-
¹H NMR (CDCl₃, 300 MHz) δ: 4.77 (brs, 1H, NH), 2.90-3.03 (m, 4H, H-2, H-4), 2.49-2.56 (m, 1H, CHbNHBoc), 2.20-2.31 (m, 1H, CHaNHBoc), 1.57-1.72 (m, 3H, H-3, H-5), 1.39 (s, 9H, -OC(CH₃)₃), 1.01-1.21 (m, 2H, H-4).[3]
-
¹³C NMR (CDCl₃, 300 MHz) δ: 156.72, 79.73, 51.16, 47.46, 44.99, 38.44, 29.58, 29.03, 28.56, 26.56.[3]
2. Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. A validated method is crucial to separate and quantify the (S)- and (R)-enantiomers.
Experimental Protocol: Chiral HPLC Analysis
This protocol is a representative method for the chiral separation of Boc-protected piperidine derivatives and should be optimized and validated for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralpak AD-H (250 x 4.6 mm, 5 µm), is often effective.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point. A typical mobile phase could be n-Hexane:Isopropanol (90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The retention times for the (S)- and (R)-enantiomers will need to be determined using a racemic standard. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
Workflow for Incoming Quality Control
Caption: Workflow for incoming quality control of this compound.
Safe Handling and Storage
Proper handling and storage are paramount to maintain the integrity of this compound and ensure the safety of laboratory personnel.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with fine powders to avoid inhalation.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. For long-term storage, refrigeration (2-8 °C) is recommended. Protect from moisture, as the carbamate group can be susceptible to hydrolysis under certain conditions.
-
Spill and Disposal: In case of a spill, contain the material and clean up with an absorbent material. Dispose of the waste in accordance with local, state, and federal regulations.
Applications in Drug Development: A Chiral Scaffold for Potent Therapeutics
The strategic importance of this compound is best illustrated by its role as a key intermediate in the synthesis of innovative therapeutics.
Orexin Receptor Antagonists for Insomnia
This chiral building block is a precursor to the diazepane core of suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia. The synthesis involves the coupling of the deprotected (S)-3-(aminomethyl)piperidine with a suitable electrophile to construct the seven-membered ring.
Illustrative Synthetic Pathway to a Suvorexant Intermediate
Caption: Synthetic pathway to a chiral diazepane intermediate for orexin receptor antagonists.
IRAK4 Inhibitors for Inflammatory Diseases
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for the treatment of autoimmune and inflammatory diseases. This compound serves as a key fragment for the synthesis of potent and selective IRAK4 inhibitors. The piperidine moiety often interacts with key residues in the kinase active site, and the stereochemistry at the 3-position is crucial for optimal binding and activity.[1][2]
General Synthetic Scheme for IRAK4 Inhibitors
Caption: General synthetic scheme for IRAK4 inhibitors utilizing the chiral piperidine scaffold.
Conclusion: A Versatile and Indispensable Chiral Building Block
This compound is a commercially accessible and highly versatile chiral building block that plays a pivotal role in modern medicinal chemistry. Its unique structural features and predictable reactivity make it an ideal starting material for the synthesis of complex, stereodefined drug candidates. A thorough understanding of its commercial landscape, coupled with rigorous quality control and safe handling practices, will enable researchers and drug development professionals to fully exploit the potential of this valuable synthetic intermediate in the quest for novel therapeutics.
References
The Piperidine Carbamate Scaffold: A Foundational Guide for Drug Discovery
Introduction: The Enduring Significance of the Piperidine Carbamate Moiety in Medicinal Chemistry
The piperidine ring is a ubiquitous and privileged scaffold in modern drug discovery, forming the structural core of a vast array of therapeutic agents.[1][2] Its conformational flexibility and capacity to present substituents in precise three-dimensional orientations enable potent and selective interactions with a multitude of biological targets.[2] When coupled with the carbamate functional group, a motif known for its chemical and proteolytic stability and its ability to mimic a peptide bond, the resulting piperidine carbamate derivatives emerge as a class of compounds with profound therapeutic potential.
This technical guide provides an in-depth exploration of the foundational literature surrounding piperidine carbamate derivatives. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights. We will delve into the synthetic strategies for their creation, unravel their intricate mechanisms of action, particularly as enzyme inhibitors, and survey their expanding therapeutic applications. This guide will further provide detailed experimental protocols and quantitative structure-activity relationship (SAR) data to empower researchers in their pursuit of novel therapeutics based on this versatile scaffold.
Core Principles of Piperidine Carbamate Synthesis
The synthesis of piperidine carbamate derivatives can be approached through several strategic pathways, often tailored to the desired substitution pattern and overall molecular architecture. A common and effective methodology involves the reaction of a piperidine-containing intermediate with a suitable chloroformate.
General Synthetic Workflow
The assembly of a piperidine carbamate typically follows a logical progression from commercially available starting materials to the final, functionalized molecule. The workflow can be conceptually broken down into the formation of the core piperidine structure, followed by the introduction of the carbamate moiety.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for using (S)-tert-butyl (piperidin-3-ylmethyl)carbamate in synthesis
An Application Guide for the Synthetic Utilization of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate
Abstract
This compound is a valuable chiral building block in modern medicinal chemistry and drug development. Its structure, featuring a piperidine ring with a stereocenter and a Boc-protected primary aminomethyl side chain, offers two distinct points for chemical modification. This allows for its strategic incorporation into complex molecular architectures. This guide provides a detailed overview of the compound's properties, its significance in synthesis, and robust, field-proven protocols for its two primary applications: N-alkylation of the piperidine nitrogen and deprotection of the tert-butyloxycarbonyl (Boc) group. The methodologies are explained with an emphasis on the underlying chemical principles to ensure reliable and reproducible outcomes for researchers and drug development professionals.
Physicochemical Properties and Characterization
Accurate characterization of the starting material is fundamental to any synthetic procedure. The properties of this compound are well-documented.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.3 g/mol | [1] |
| CAS Number | 1016167-99-9 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 64-66°C | [1] |
| Optical Rotation [α]D | +11.03 (c=0.10, methanol) | [1] |
Spectroscopic Data Summary: [1]
-
¹H NMR (300MHz, CDCl₃) δ: 4.77 (brs, 1H, NH), 2.90-3.03 (m, 4H), 2.49-2.56 (m, 1H), 2.20-2.31 (m, 1H), 1.57-1.72 (m, 3H), 1.39 (s, 9H, -OC(CH₃)₃), 1.01-1.21 (m, 2H).
-
¹³C NMR (75 MHz, CDCl₃) δ: 156.72, 79.73, 51.16, 47.46, 44.99, 38.44, 29.58, 29.03, 26.56.
-
IR (pure, cm⁻¹): 3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172.
Significance in Synthetic Chemistry
Nitrogen-containing heterocycles are core structural motifs in a vast number of bioactive natural products and pharmaceutical agents. The piperidine ring, in particular, is a privileged scaffold in drug design. This compound serves as a pivotal intermediate in the synthesis of several advanced therapeutic agents, including orexin receptor antagonists and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors.[2]
The utility of this compound is derived from its bifunctional nature:
-
The Secondary Piperidine Nitrogen: This site acts as a nucleophile, allowing for the introduction of various substituents through N-alkylation, N-arylation, or acylation reactions. This is a common strategy for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]
-
The Boc-Protected Primary Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[4] It can be selectively removed under acidic conditions to reveal the primary amine, which can then be further functionalized. This orthogonal protection strategy is essential in multi-step syntheses.
Core Application 1: N-Alkylation via Reductive Amination
Reductive amination is a reliable method for N-alkylation that minimizes the risk of over-alkylation often seen with direct alkylation using alkyl halides. This process involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.
Protocol: N-Alkylation with an Aldehyde
This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO).
Materials:
-
This compound (1.0 equiv.)
-
Aldehyde (R-CHO) (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.) and dissolve it in anhydrous DCM.
-
Aldehyde Addition: Add the aldehyde (1.1 equiv.) to the solution and stir the mixture at room temperature for 20-30 minutes. The causality here is to allow for the initial formation of the iminium ion intermediate.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirred solution. NaBH(OAc)₃ is chosen as it is a mild and selective reducing agent, less reactive towards the aldehyde starting material than other hydrides like NaBH₄.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. The brine wash removes residual water and inorganic salts.
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired N-alkylated product.
Core Application 2: N-Boc Deprotection
The removal of the Boc protecting group is a critical step to unmask the primary amine for subsequent reactions. This is most commonly achieved under acidic conditions, where the acid catalyzes the cleavage of the tert-butyl carbamate. The mechanism relies on the formation of the stable tert-butyl cation.
Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for Boc deprotection.[5]
Materials:
-
N-Boc protected substrate (1.0 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (5-10 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the Boc-protected starting material (1.0 equiv.) in anhydrous DCM in a round-bottom flask, and cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA (5-10 equiv.) to the stirred solution. An exothermic reaction may occur. The use of strong acid is necessary to protonate the carbamate and facilitate the elimination of the stable tert-butyl cation and CO₂.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.[5]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the solution is basic (pH > 8). This step is critical to neutralize the TFA salt and isolate the product as the free base.
-
Extraction and Drying: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Isolation: Filter and concentrate the solution under reduced pressure to obtain the deprotected amine product. Further purification is typically not required but can be performed if necessary.
Safety and Handling
Proper safety precautions are essential when handling any chemical reagent. Users should always consult the full Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[6][8] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[6][9]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8][9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[6][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6]
-
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; Insufficient amount of reagent (e.g., acid or reducing agent). | Monitor the reaction by TLC/LC-MS and prolong the reaction time. A moderate increase in temperature may be considered. Increase the equivalents of the limiting reagent.[5] |
| Low Yield | Side reactions due to harsh conditions; Product loss during work-up. | For deprotection, consider lowering the temperature. For alkylation, ensure the correct stoichiometry. Ensure complete extraction from the aqueous phase by performing multiple extractions and confirm the final pH of the aqueous layer is appropriate (basic for free base isolation).[5] |
| Purification Difficulties | Co-elution of product with byproducts or starting material. | Optimize the column chromatography conditions (e.g., change the solvent system polarity). Consider converting the product to a salt to facilitate crystallization and purification.[5] |
Conclusion
This compound is a versatile and indispensable chiral synthon for pharmaceutical research. Its well-defined reactive sites allow for predictable and high-yielding transformations. The protocols detailed herein for N-alkylation and Boc-deprotection provide a solid foundation for the successful application of this building block in the synthesis of novel and complex molecular entities.
References
- 1. This compound | 1016167-99-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.ie [fishersci.ie]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. kishida.co.jp [kishida.co.jp]
Application Notes & Protocols: (S)-tert-butyl (piperidin-3-ylmethyl)carbamate as a Pivotal Chiral Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of the Chiral Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. When stereochemistry is introduced, particularly at the C3 position, the therapeutic potential can be dramatically enhanced, as biological activity is often contingent on a precise enantiomeric form.[4]
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate (CAS: 140645-24-5) has emerged as a high-value chiral building block for exactly this reason.[5] It provides a synthetically versatile platform, offering:
-
A pre-defined (S)-stereocenter, obviating the need for challenging asymmetric synthesis or chiral resolution steps late in a synthetic sequence.
-
A Boc-protected primary amine, which is stable under a wide range of reaction conditions and can be deprotected under mild acidic conditions to reveal a key nucleophilic handle.[6][7]
-
A secondary amine within the piperidine ring, which can be readily functionalized through reactions such as alkylation, acylation, or reductive amination.
This guide provides an in-depth look at the synthesis and application of this building block, complete with detailed protocols for its use in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [5][8] |
| Molecular Weight | 214.30 g/mol | [5][8] |
| CAS Number | 1016167-99-9 (for the free base) | [8] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 64-66 °C | [8] |
| Optical Rotation [α]D | +11.03 (c=0.10, methanol) | [8] |
Synthesis of Enantiopure this compound
While several routes to 3-substituted piperidines exist, including asymmetric hydrogenation and multi-step syntheses from chiral precursors like L-glutamic acid, a common and practical industrial approach to obtain the enantiopure (S)-isomer involves the chemical resolution of a racemic mixture. The following protocol details a resolution-based synthesis.
Protocol 1: Synthesis via Chiral Resolution
This method involves the resolution of racemic 3-(Boc-aminomethyl)piperidine using a chiral resolving agent, followed by basification to liberate the desired free amine.
References
The Strategic Incorporation of (S)-tert-Butyl (Piperidin-3-ylmethyl)carbamate in the Development of Potent and Selective IRAK4 Inhibitors
Introduction: IRAK4, a Critical Node in Innate Immunity and a Prized Therapeutic Target
Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a critical serine/threonine kinase that orchestrates signaling cascades downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune system, forming the first line of defense against pathogens. However, their dysregulation can lead to a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and systemic lupus erythematosus. IRAK4's pivotal role as the "master IRAK" makes it an indispensable component for initiating the downstream activation of crucial transcription factors like NF-κB and AP-1, which in turn drive the production of pro-inflammatory cytokines.[1][2] Consequently, the selective inhibition of IRAK4 kinase activity has emerged as a highly promising therapeutic strategy to quell aberrant inflammatory responses without inducing broad immunosuppression.
The Significance of the Chiral Piperidine Moiety in IRAK4 Inhibitor Design
In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structural motif, prized for its ability to modulate physicochemical properties such as solubility and lipophilicity, while also providing vectors for precise interaction with biological targets. In the context of IRAK4 inhibitors, structure-activity relationship (SAR) studies have consistently demonstrated that the incorporation of a piperidine ring, particularly a chiral 3-substituted piperidine, can significantly enhance potency and selectivity.
This application note focuses on the strategic use of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate , a key chiral building block, in the synthesis of a potent class of 2,6-diaminopyrimidin-4-one IRAK4 inhibitors. The (S)-stereochemistry at the 3-position of the piperidine ring has been shown to be crucial for optimal binding and inhibitory activity. This preference is attributed to the specific topology of the IRAK4 active site, where the (S)-enantiomer can form more favorable interactions, leading to a significant increase in potency compared to its (R)-counterpart.
IRAK4 Signaling Pathway: The Point of Intervention
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway. Upon ligand binding, the receptor recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a cascade that culminates in the activation of NF-κB and the transcription of inflammatory genes. Inhibition of IRAK4, as achieved by compounds synthesized from this compound, effectively blocks this entire downstream signaling cascade.
Figure 1. Simplified IRAK4 Signaling Pathway and Point of Inhibition.
Application Protocol: Synthesis of a Potent 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitor
This section provides a detailed protocol for the synthesis of a representative IRAK4 inhibitor, 2-((S)-piperidin-3-ylmethylamino)-6-(cyclopropylamino)pyrimidin-4(3H)-one (referred to as Compound 19 in relevant literature), utilizing this compound.[1] The synthesis involves a key nucleophilic aromatic substitution (SNAr) reaction followed by deprotection.
Synthetic Workflow
The overall synthetic strategy is depicted below. It begins with the SNAr reaction between the commercially available 2-chloro-6-(cyclopropylamino)pyrimidin-4(3H)-one core and the Boc-protected chiral amine. The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final active inhibitor.
Figure 2. Synthetic workflow for the preparation of Compound 19.
Materials and Reagents
-
2-Chloro-6-(cyclopropylamino)pyrimidin-4(3H)-one
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol
Step 1: Synthesis of tert-butyl ((S)-1-(6-(cyclopropylamino)-4-oxo-4,5-dihydropyrimidin-2-yl)piperidin-3-yl)methylcarbamate (Boc-Protected Intermediate)
-
Reaction Setup: To a microwave vial, add 2-chloro-6-(cyclopropylamino)pyrimidin-4(3H)-one (1.0 eq), this compound (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Solvent Addition: Add a sufficient volume of N-Methyl-2-pyrrolidone (NMP) to dissolve the reagents (e.g., to a concentration of ~0.2 M).
-
Reaction Conditions: Seal the vial and heat the mixture to 120 °C using a microwave reactor for 1-2 hours, or until reaction completion is observed by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the Boc-protected intermediate.
Step 2: Synthesis of 2-(((S)-piperidin-3-yl)methylamino)-6-(cyclopropylamino)pyrimidin-4(3H)-one (Final IRAK4 Inhibitor)
-
Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) from Step 1 in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA, ~10-20 eq) to the solution at room temperature and stir for 1-2 hours, monitoring the reaction by LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product via reverse-phase HPLC to yield the final IRAK4 inhibitor as a TFA salt.
Quantitative Data: The Impact of Stereochemistry on Potency
The critical importance of the (S)-stereochemistry imparted by the starting material is underscored by the significant difference in inhibitory potency between the two enantiomers. The following table summarizes the IRAK4 inhibitory activity (IC₅₀) for Compound 19 and its corresponding (R)-enantiomer.
| Compound | Stereochemistry | IRAK4 IC₅₀ (nM)[1] | Fold Difference |
| Compound 19 | (S) | 110 | - |
| Enantiomer of 19 | (R) | >1500 | >13-fold loss in potency |
As the data clearly indicates, the (S)-enantiomer is at least 13-fold more potent than the (R)-enantiomer, providing a compelling rationale for the use of the enantiomerically pure this compound in the synthesis of this class of IRAK4 inhibitors.[1] This stereo-preference highlights a specific and favorable interaction of the (S)-configured aminomethylpiperidine side chain within the ATP-binding pocket of IRAK4.
Conclusion and Future Outlook
This compound is a valuable and strategic building block for the development of potent and selective IRAK4 inhibitors. Its incorporation into scaffolds such as the 2,6-diaminopyrimidin-4-one core allows for the synthesis of compounds with significant inhibitory activity and demonstrates the profound impact of stereochemistry on molecular recognition at the target's active site. The protocols and data presented herein provide a robust framework for researchers in drug discovery to utilize this key intermediate in the rational design of next-generation anti-inflammatory therapeutics targeting the IRAK4 signaling pathway.
References
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate
Introduction: The Analytical Imperative
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate is a chiral piperidine derivative widely utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a Boc-protected amine and a chiral center, necessitates a rigorous, multi-faceted analytical approach to confirm its chemical identity, establish its chemical and enantiomeric purity, and understand its physicochemical properties. Inadequate characterization can lead to impurities in the final active pharmaceutical ingredient (API), potentially impacting its safety and efficacy.
This document outlines a self-validating system of analytical techniques designed to provide a complete profile of the molecule. We will move beyond simple procedural lists to explain the rationale behind the selection of specific methods and parameters, grounding our protocols in established scientific principles.
Physicochemical Properties Summary
A foundational step in any analytical workflow is to understand the basic properties of the target compound.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1016167-99-9 | [2] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1][2] |
| Appearance | White solid / White to Light yellow powder to crystal | [1][3] |
| Melting Point | 64-66 °C | [1] |
| Storage | Keep in dark place, inert atmosphere, 2-8 °C | [2] |
Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique but rather integrates multiple orthogonal methods. Each method provides a unique piece of the puzzle, and together they create a high-confidence profile of the compound.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized molecule, ensuring that the correct compound has been produced.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR confirms the proton framework and connectivity, while ¹³C NMR verifies the carbon backbone. The choice of solvent (e.g., CDCl₃) is critical; it must fully dissolve the sample without reacting with it, and its residual peak should not obscure important sample signals.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire ¹H NMR data for 16-32 scans and ¹³C NMR data for 1024-2048 scans.
-
Referencing: Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Trustworthiness: Expected Data & Interpretation
The acquired spectra should be consistent with the data reported in the literature.[1]
¹H NMR (300 MHz, CDCl₃):
-
δ 4.77 (br s, 1H): This broad singlet corresponds to the carbamate N-H proton. Its broadness is due to quadrupole broadening and potential hydrogen exchange.
-
δ 2.90-3.03 (m, 4H): These multiplets represent the protons on the piperidine ring adjacent to the nitrogen (H-2, H-6) and the methylene protons of the side chain (CH₂NHBoc).
-
δ 2.49-2.56 (m, 1H) & 2.20-2.31 (m, 1H): These signals correspond to the piperidine ring protons.
-
δ 1.57-1.72 (m, 3H): Multiplets for the remaining piperidine ring protons (H-3, H-5).
-
δ 1.39 (s, 9H): A sharp, intense singlet characteristic of the nine equivalent protons of the tert-butyl (Boc) protecting group. This is a key signature peak.
-
δ 1.01-1.21 (m, 2H): Multiplet for the H-4 protons of the piperidine ring.
¹³C NMR (CDCl₃):
-
δ 156.72: Carbonyl carbon of the carbamate group.
-
δ 79.73: Quaternary carbon of the tert-butyl group.
-
δ 51.16, 47.46, 44.99: Carbons of the piperidine ring and the side-chain methylene group.
-
δ 38.44, 29.58, 26.56: Remaining piperidine ring carbons.
-
δ 29.03: Methyl carbons of the tert-butyl group.
Mass Spectrometry (MS)
Expertise & Experience: MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making data interpretation straightforward.
Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-equipped mass spectrometer (e.g., a single quadrupole or TOF instrument).
-
Mode: Operate in positive ion mode.
-
Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-400).
Trustworthiness: Expected Data & Interpretation
The primary ion observed should be the protonated molecule [M+H]⁺.
-
Expected m/z: 214.30 (Molecular Weight) + 1.007 (Proton) = 215.31
-
An observed peak at m/z 215 confirms the molecular weight of the target compound.[1]
Infrared (IR) Spectroscopy
Expertise & Experience: FTIR is a rapid and simple technique to verify the presence of key functional groups. The carbamate group has very strong, characteristic absorption bands that serve as a reliable diagnostic tool.
Protocol: FTIR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background: Perform a background scan prior to sample analysis.
Trustworthiness: Expected Data & Interpretation
The spectrum should display characteristic absorption bands for the molecule's functional groups.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3360 | N-H Stretch | Carbamate & Piperidine N-H |
| ~2972 | C-H Stretch | Aliphatic (Piperidine, Boc) |
| ~1703 | C=O Stretch | Carbamate Carbonyl |
| ~1519 | N-H Bend | Carbamate |
| ~1172 | C-O Stretch | Carbamate Ester |
digraph "Structure_Spectra_Correlation" { graph [fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_mol" { label="Chemical Structure"; style=invis; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139031024&t=l", label=""]; } subgraph "cluster_data" { label="Expected Spectroscopic Signals"; style=invis; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; NMR_H [label="¹H NMR: δ 1.39 (s, 9H)"]; NMR_C [label="¹³C NMR: δ 156.72, 79.73"]; IR_CO [label="IR: ~1703 cm⁻¹ (C=O)"]; MS [label="MS: m/z 215 [M+H]⁺"]; } edge [style=dashed, color="#4285F4", arrowhead=vee]; "Boc_Group" [shape=point, pos="1.5,1.5!"]; "Boc_Group" -> NMR_H [label="tert-Butyl"]; "Boc_Group" -> NMR_C [label="Carbamate Carbons"]; "Boc_Group" -> IR_CO [label="Carbonyl"]; mol -> MS [label="Entire Molecule", style=solid, color="#EA4335", arrowhead=normal];
}
Caption: Correlation between the Boc-group and its key spectroscopic signals.
Chromatographic Methods for Purity Assessment
While spectroscopy confirms identity, chromatography is essential for quantifying purity. For a chiral compound, this must include both chemical (process-related impurities, starting materials) and stereochemical (unwanted enantiomer) purity.
Reverse-Phase HPLC for Chemical Purity
Expertise & Experience: RP-HPLC is the workhorse for purity analysis in pharmaceutical development. A C18 column is chosen for its versatility in retaining moderately polar compounds like this one. The mobile phase, a mixture of water and acetonitrile, allows for the elution of the compound and any impurities. A small amount of acid (like trifluoroacetic acid - TFA) is added to protonate the basic piperidine nitrogen, ensuring sharp, symmetrical peak shapes by minimizing tailing.
Protocol: Purity by RP-HPLC
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining small to medium polarity molecules. |
| Mobile Phase A | 0.1% TFA in Water | Acid modifier for peak shape improvement. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 20 min | Broad gradient to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | Wavelength where the carbamate functionality absorbs. |
| Injection Vol. | 10 µL | Standard volume. |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile | Diluent should be similar to the initial mobile phase. |
Trustworthiness: Data Interpretation The purity is calculated using the area percent method from the resulting chromatogram. The main peak should be well-resolved from any impurity peaks. An acceptance criterion of >98% is common for such intermediates.[3]
Chiral HPLC for Enantiomeric Purity
Expertise & Experience: Ensuring enantiomeric purity is critical. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for a broad range of chiral compounds. The mobile phase is typically a non-polar solvent (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol) to control retention and resolution.
Protocol: Enantiomeric Purity by Chiral HPLC
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm | A common and effective polysaccharide-based CSP. |
| Mobile Phase | 90:10 Hexane:Isopropanol | Isocratic normal phase conditions are standard for chiral separations. |
| Flow Rate | 0.8 mL/min | Lower flow rate can improve resolution. |
| Column Temp. | 25 °C | Ambient temperature is often sufficient. |
| Detection | UV at 210 nm | Same as for achiral purity. |
| Sample Prep. | 1 mg/mL in Mobile Phase | Ensures compatibility with the chromatographic system. |
Trustworthiness: Data Interpretation The chromatogram should show two well-separated peaks if both enantiomers are present. The desired (S)-enantiomer should be the major peak. Enantiomeric excess (e.e.) is calculated as: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. A high e.e. (>99%) is typically required.
Thermal Analysis
Thermal methods provide insights into the material's physical properties, stability, and composition.
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the gold standard for determining the melting point of a crystalline solid. It provides a precise melting range and can also reveal other thermal events like polymorphic transitions. A sharp melting endotherm is indicative of a pure crystalline substance.
Protocol: Melting Point by DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: Place the sample and a reference pan into the DSC cell.
-
Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analysis: Record the heat flow as a function of temperature.
Trustworthiness: Data Interpretation The onset of the sharp endothermic peak in the thermogram is taken as the melting point. This should align with the reported value of 64-66 °C .[1]
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA measures changes in mass as a function of temperature. For a Boc-protected amine, TGA is particularly useful to observe its thermal decomposition profile. The Boc group is known to be thermally labile, decomposing to isobutylene and carbon dioxide.[4] This analysis helps define the upper-temperature limit for handling and storage.
Protocol: Thermal Stability by TGA
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Method: Heat the sample from ambient temperature to ~400 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Record the mass loss as a function of temperature.
Trustworthiness: Data Interpretation The TGA curve will show a distinct mass loss step corresponding to the thermal deprotection of the Boc group. The temperature at the onset of this mass loss indicates the beginning of thermal decomposition. This information is critical for process safety and for understanding potential degradation pathways.[5]
Conclusion
The analytical characterization of this compound requires a synergistic combination of spectroscopic, chromatographic, and thermal techniques. By following the detailed protocols and interpretation guides outlined in this document, researchers and quality control scientists can confidently establish the identity, purity, and critical physicochemical properties of this important pharmaceutical intermediate. This integrated approach ensures the quality and consistency required for successful drug development programs.
References
- 1. This compound | 1016167-99-9 [chemicalbook.com]
- 2. 1016167-99-9|this compound|BLD Pharm [bldpharm.com]
- 3. tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
Chemoenzymatic Synthesis of Chiral Piperidine Intermediates: An Application Note for Drug Discovery and Development
Introduction: The Significance of Chiral Piperidines in Modern Pharmaceuticals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of pharmaceutical agents.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles in drug candidates.[3][4][5] The introduction of chirality into the piperidine scaffold further expands its chemical space, allowing for precise three-dimensional interactions with biological targets, which can lead to increased potency and reduced off-target effects.[3][4][5] Consequently, the development of efficient and stereoselective methods for the synthesis of chiral piperidine intermediates is a critical endeavor in medicinal chemistry and drug development.[2][6][7]
This application note provides a detailed guide to the chemoenzymatic synthesis of chiral piperidine intermediates, a powerful strategy that combines the selectivity of biocatalysts with the versatility of chemical synthesis.[6][7] We will explore key enzymatic methodologies, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of biocatalysis for the efficient and sustainable production of these valuable chiral building blocks.
Core Principles of Chemoenzymatic Synthesis for Chiral Piperidines
Chemoenzymatic approaches offer significant advantages over traditional chemical methods for synthesizing chiral piperidines. Enzymes, as natural catalysts, operate under mild reaction conditions, exhibit exquisite stereoselectivity (enantio- and diastereoselectivity), and often circumvent the need for complex protecting group strategies. This leads to more sustainable and cost-effective synthetic routes.[8][9]
The primary enzymatic strategies employed for the synthesis of chiral piperidine intermediates include:
-
Kinetic Resolution: In this approach, an enzyme selectively transforms one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the transformed product. Lipases are commonly employed for the kinetic resolution of racemic piperidine derivatives.[8][10][11][12][13]
-
Asymmetric Synthesis: Here, a prochiral substrate is converted into a chiral product with high enantiomeric excess. Transaminases and imine reductases are powerful tools for the asymmetric synthesis of chiral amines and, by extension, chiral piperidines.[14][15][16][17][18]
-
Multi-Enzyme Cascades: This sophisticated approach combines multiple enzymes in a single pot to perform a series of transformations, mimicking biosynthetic pathways.[19][20] This strategy can significantly reduce the number of synthetic steps and improve overall efficiency.[19]
Enzymatic Strategies and Detailed Protocols
This section details the application of key enzyme classes in the synthesis of chiral piperidine intermediates, complete with step-by-step protocols and the underlying scientific rationale.
Lipase-Catalyzed Kinetic Resolution of Piperidine Alcohols
Lipases are versatile and robust enzymes that catalyze the hydrolysis or esterification of esters. In organic synthesis, they are widely used for the kinetic resolution of racemic alcohols and amines.[8][11] The principle lies in the differential rate of acylation or deacylation of the two enantiomers of a racemic substrate.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of rac-2-Piperidineethanol
This protocol describes the enzymatic kinetic resolution of a racemic piperidine derivative using a commercially available lipase.
Workflow Diagram:
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Materials:
-
Racemic 2-piperidineethanol
-
Immobilized Candida antarctica lipase B (CALB)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE)
-
Potassium carbonate
-
Methanol
-
Standard laboratory glassware and purification equipment (chromatography)
Protocol Steps:
-
Reaction Setup: In a clean, dry flask, dissolve racemic 2-piperidineethanol (1.0 eq) and vinyl acetate (1.5 eq) in MTBE.
-
Enzyme Addition: Add immobilized CALB (typically 10-20% by weight of the substrate).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC/HPLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the enantioenriched unreacted alcohol and the acylated product by column chromatography.
-
(Optional) Hydrolysis: The enantioenriched ester can be hydrolyzed to the corresponding alcohol by treatment with a base such as potassium carbonate in methanol.
Causality and Insights:
-
Choice of Lipase: Candida antarctica lipase B is widely used due to its broad substrate scope and high enantioselectivity.[8] However, screening of different lipases may be necessary for novel substrates.
-
Acyl Donor: Vinyl acetate is an effective acyl donor as the byproduct, acetaldehyde, is volatile and does not interfere with the reaction equilibrium.
-
Solvent: The choice of an organic solvent is crucial. MTBE is a common choice, but other non-polar solvents can be used. The solvent can influence enzyme activity and selectivity.[8]
-
Immobilization: Using an immobilized enzyme simplifies catalyst removal and recycling, making the process more economical and scalable.[21]
Transaminase-Mediated Asymmetric Synthesis of Chiral Aminopiperidines
Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor.[9] This reaction is highly stereoselective, making TAs excellent catalysts for the synthesis of chiral amines.[9][14][17][18]
Protocol 2: Asymmetric Synthesis of (S)-1-Boc-3-aminopiperidine using an ω-Transaminase
This protocol details the asymmetric synthesis of a key chiral piperidine intermediate using a commercially available ω-transaminase.
Workflow Diagram:
Caption: Workflow for Transaminase-Mediated Asymmetric Synthesis.
Materials:
-
1-Boc-3-piperidone
-
(S)-selective ω-transaminase
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.5)
-
Ethyl acetate
-
Standard laboratory glassware and purification equipment
Protocol Steps:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.5).
-
Component Addition: Add 1-Boc-3-piperidone (1.0 eq), isopropylamine (1.5-5.0 eq), and a catalytic amount of PLP (e.g., 1 mM).
-
Enzyme Addition: Add the ω-transaminase (as a lyophylized powder or a solution).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The reaction can be monitored by HPLC to track the formation of the chiral amine product.
-
Work-up: Once the reaction is complete, adjust the pH to basic (e.g., pH 10-11) with NaOH. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain the enantioenriched (S)-1-Boc-3-aminopiperidine.
Causality and Insights:
-
Enzyme Selection: A wide range of commercially available ω-transaminases with different stereoselectivities (R- and S-selective) and substrate scopes are available. Screening is often the first step to identify the optimal enzyme.[18]
-
Amine Donor: Isopropylamine is a common and cost-effective amino donor. The acetone byproduct can be removed by evaporation, which helps to drive the reaction equilibrium towards product formation.[9]
-
Equilibrium Shift: Transaminase reactions are often equilibrium-limited. Using an excess of the amine donor or removing the ketone byproduct can shift the equilibrium to favor product formation.[9]
-
Immobilization: For larger-scale synthesis, immobilized transaminases can be used in packed-bed reactors for continuous flow processes, significantly improving space-time yields.[17]
Imine Reductase (IRED) and Multi-Enzyme Cascades
Imine reductases (IREDs) are NADH/NADPH-dependent enzymes that catalyze the asymmetric reduction of imines and enamines to the corresponding chiral amines.[15][16] They are particularly powerful when used in cascade reactions.
A notable example is the combination of an amine oxidase and an ene-imine reductase in a one-pot cascade for the asymmetric dearomatization of activated pyridines to yield stereo-defined piperidines.[6][7] Another powerful cascade involves a carboxylic acid reductase (CAR), a transaminase (ω-TA), and an imine reductase (IRED) to produce chiral piperidines from keto acids.[20]
Conceptual Protocol 3: Multi-Enzyme Cascade for Chiral Piperidine Synthesis
This conceptual protocol outlines a one-pot cascade reaction for the synthesis of a chiral piperidine from a keto acid.
Workflow Diagram:
Caption: Multi-Enzyme Cascade for Chiral Piperidine Synthesis.
Key Considerations for Multi-Enzyme Cascades:
-
Enzyme Compatibility: The chosen enzymes must be compatible with each other in terms of their optimal pH, temperature, and buffer conditions.
-
Cofactor Regeneration: Many enzymes in these cascades require expensive cofactors like NADPH. An efficient in situ cofactor regeneration system (e.g., using a glucose dehydrogenase) is essential for process viability.
-
Reaction Stoichiometry and Kinetics: The relative activities of the enzymes must be balanced to avoid the accumulation of unstable intermediates.
-
Process Optimization: Design of Experiments (DoE) is a valuable tool for optimizing the multiple parameters in a cascade reaction.
Data Summary and Best Practices
Table 1: Comparison of Enzymatic Methods for Chiral Piperidine Synthesis
| Enzymatic Method | Enzyme Class | Typical Substrate | Key Advantages | Key Considerations | Typical Yield/ee |
| Kinetic Resolution | Lipases | Racemic piperidine alcohols/esters | Robust enzymes, wide availability, simple setup | Maximum 50% theoretical yield, requires separation of products | >45% yield, >99% ee |
| Asymmetric Synthesis | Transaminases (TAs) | Prochiral piperidones | High enantioselectivity, 100% theoretical yield, direct access to chiral amines | Equilibrium-limited, requires amine donor | >90% yield, >99% ee |
| Asymmetric Synthesis | Imine Reductases (IREDs) | Cyclic imines | Excellent stereocontrol, can reduce challenging substrates | Requires NADPH cofactor and regeneration system | High yields and ee |
| Multi-Enzyme Cascades | Multiple (e.g., CAR, TA, IRED) | Simple starting materials (e.g., keto acids) | High atom economy, reduced unit operations, mimics biosynthesis | Complex optimization, enzyme compatibility, cofactor management | Variable, but can be high |
Best Practices and Troubleshooting:
-
Enzyme Sourcing and Quality: Use enzymes from reputable suppliers. Ensure proper storage and handling to maintain activity.
-
Substrate Solubility: Poor substrate solubility in aqueous buffers can be a limiting factor. The use of co-solvents (e.g., DMSO, up to a certain percentage) can be explored, but their effect on enzyme activity must be evaluated.
-
pH Control: Maintaining the optimal pH is critical for enzyme activity and stability. Use a well-buffered system and monitor the pH throughout the reaction.
-
Product Inhibition: In some cases, the product can inhibit the enzyme. This can be mitigated by in situ product removal or by operating in a continuous flow setup.
-
Analytical Methods: Develop robust and accurate analytical methods (e.g., chiral HPLC or GC) for monitoring reaction progress and determining enantiomeric excess.
Conclusion
Chemoenzymatic synthesis has emerged as a powerful and indispensable tool in the modern synthetic chemist's toolbox for the preparation of chiral piperidine intermediates. The exquisite selectivity and mild operating conditions of enzymes such as lipases, transaminases, and imine reductases offer sustainable and efficient alternatives to traditional chemical methods. By understanding the core principles and applying the detailed protocols outlined in this application note, researchers can accelerate the discovery and development of novel therapeutics that incorporate these vital chiral scaffolds. The continued discovery and engineering of new biocatalysts will undoubtedly further expand the scope and power of this exciting field.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 10. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 19. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 20. research.manchester.ac.uk [research.manchester.ac.uk]
- 21. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Derivatization of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate for the Synthesis of Novel Bioactive Compounds
Abstract
(S)-tert-butyl (piperidin-3-ylmethyl)carbamate is a valuable chiral building block in medicinal chemistry, prized for its stereodefined 3-substituted piperidine core. The piperidine motif is a prevalent scaffold in numerous FDA-approved drugs, and its chiral nature can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile intermediate. We will explore key synthetic transformations focusing on the secondary amine of the piperidine ring, offering detailed, field-proven protocols and the scientific rationale behind experimental choices. The aim is to empower researchers to efficiently generate libraries of novel compounds for screening and lead optimization.
Introduction: The Significance of the Chiral Piperidine Scaffold
The piperidine ring is a cornerstone in modern medicinal chemistry due to its conformational flexibility and ability to engage in various intermolecular interactions, making it an ideal framework for drug design.[4] The introduction of a chiral center, as in this compound, offers a distinct three-dimensional arrangement of substituents. This stereochemical precision is crucial for optimizing interactions with biological targets, often leading to improved potency and reduced off-target effects.[1][3][5] The tert-butoxycarbonyl (Boc) protecting group on the primary amine of the side chain allows for selective derivatization of the piperidine nitrogen. This strategic protection is fundamental to the synthetic utility of this building block.[6][]
Core Derivatization Strategies
The primary site for derivatization on this compound is the secondary amine within the piperidine ring. This nucleophilic nitrogen can readily undergo a variety of chemical transformations to introduce diverse functionalities. The following sections detail robust protocols for key derivatization reactions.
N-Alkylation: Introducing Aliphatic and Benzylic Moieties
N-alkylation is a fundamental method to expand the chemical space around the piperidine core. The introduction of various alkyl and benzyl groups can modulate lipophilicity, steric bulk, and potential interactions with hydrophobic pockets of a target protein.
Scientific Rationale: The reaction proceeds via a standard SN2 mechanism, where the piperidine nitrogen acts as a nucleophile, displacing a leaving group (typically a halide) from the alkylating agent. The choice of base is critical to neutralize the newly formed hydrohalic acid, driving the reaction to completion. A non-nucleophilic base like potassium carbonate or triethylamine is preferred to avoid competition with the piperidine nitrogen.[8] The use of a polar aprotic solvent such as acetonitrile or DMF facilitates the dissolution of reactants and promotes the SN2 reaction.[8]
Experimental Protocol: General Procedure for N-Alkylation
Caption: Workflow for N-alkylation of the piperidine nitrogen.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (NEt₃)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous MeCN, add anhydrous K₂CO₃ (2.0 eq).
-
To this suspension, add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture to remove the inorganic base and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.
Data Presentation: Representative N-Alkylation Reactions
| Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | MeCN | RT | 12 | 92 |
| Ethyl iodide | K₂CO₃ | DMF | 60 | 6 | 85 |
| 4-Methoxybenzyl chloride | NEt₃ | MeCN | 50 | 16 | 88 |
N-Acylation: Synthesis of Amide Derivatives
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly influencing the compound's solubility and biological interactions. This reaction is typically high-yielding and proceeds under mild conditions.
Scientific Rationale: The piperidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (acyl chloride or acid anhydride).[9] In the case of acyl chlorides, a base is required to scavenge the HCl byproduct. For acid anhydrides, the reaction can sometimes proceed without a base, although one is often added to accelerate the reaction. Dichloromethane (DCM) is a common solvent for these reactions due to its inertness and ability to dissolve a wide range of organic compounds.[9]
Experimental Protocol: General Procedure for N-Acylation
Caption: Workflow for N-acylation using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (NEt₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
N-Sulfonylation: Formation of Sulfonamides
The sulfonamide group is a key pharmacophore and an important bioisostere for amides in drug discovery.[10][11] N-sulfonylation of the piperidine nitrogen introduces this functionality, which can improve metabolic stability and act as a hydrogen bond acceptor.
Scientific Rationale: Similar to acylation, the nucleophilic piperidine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.[12] A base, such as triethylamine or pyridine, is used to neutralize the generated HCl. The reaction is typically performed in an aprotic solvent like DCM.
Experimental Protocol: General Procedure for N-Sulfonylation
Materials:
-
This compound
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (NEt₃) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, add the sulfonyl chloride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography to yield the N-sulfonylated piperidine derivative.
Data Presentation: Representative N-Sulfonylation Reactions
| Sulfonyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methanesulfonyl chloride | NEt₃ | DCM | RT | 12 | 95 |
| p-Toluenesulfonyl chloride | Pyridine | DCM | RT | 16 | 91 |
| 4-Fluorobenzenesulfonyl chloride | NEt₃ | DCM | RT | 14 | 93 |
Advanced Derivatization and Downstream Modifications
Boc-Deprotection and Subsequent Functionalization
The Boc group on the side-chain primary amine can be selectively removed under acidic conditions, leaving the derivatized piperidine ring intact. This unmasks a primary amine that can be further functionalized, allowing for the synthesis of more complex molecules.
Scientific Rationale: The Boc group is labile to strong acids like trifluoroacetic acid (TFA).[6][] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a salt.[13]
Experimental Protocol: Boc-Deprotection
Caption: Workflow for the acidic removal of the Boc protecting group.
Materials:
-
N-derivatized this compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in DCM (e.g., 0.1 M solution).
-
Cool the solution to 0 °C and add TFA (5-10 eq) dropwise.
-
Remove the cooling bath and stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Carefully neutralize the residue by dissolving it in DCM and washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected primary amine.
The resulting primary amine can then be subjected to a new set of derivatization reactions, such as reductive amination, acylation, or sulfonylation, to build molecular complexity further.
Trustworthiness and Self-Validation
The protocols described herein are designed to be robust and reproducible. Each step includes a clear rationale, and the progress of each reaction should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure complete conversion of the starting material. Purification by column chromatography is a critical step to ensure the isolation of highly pure compounds, which is essential for accurate biological evaluation. The characterization of final compounds by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is mandatory to confirm their structure and purity.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel, chiral compounds with potential therapeutic applications. The derivatization strategies outlined in these application notes—N-alkylation, N-acylation, and N-sulfonylation—provide a solid foundation for generating diverse chemical libraries. By understanding the underlying chemical principles and following these detailed protocols, researchers can efficiently explore the chemical space around the 3-substituted piperidine scaffold, accelerating the discovery of new drug candidates.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. peptide.com [peptide.com]
Troubleshooting & Optimization
improving yield and purity in (S)-tert-butyl (piperidin-3-ylmethyl)carbamate synthesis
Welcome to the comprehensive technical support guide for the synthesis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate. This valuable chiral building block is integral to the development of numerous pharmaceutical agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions to improve both yield and purity.
I. Overview of Synthetic Strategies
The synthesis of this compound typically involves two main approaches:
-
Resolution of a Racemic Mixture: This classic method involves the synthesis of racemic 3-(aminomethyl)piperidine, followed by Boc protection of the primary amine, and subsequent resolution of the enantiomers using a chiral acid to form diastereomeric salts that can be separated by crystallization.[3]
-
Asymmetric Synthesis: More modern approaches focus on the direct, stereoselective synthesis of the desired (S)-enantiomer, often employing chiral catalysts or starting from a chiral precursor.[4][5][6] These methods can be more efficient by avoiding the loss of 50% of the material inherent in classical resolutions.
This guide will focus on troubleshooting the common Boc-protection step and the subsequent purification, as these are critical for achieving high purity and yield regardless of the initial strategy to obtain the chiral amine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles.
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently below 70%. What are the likely causes and how can I improve it?
A: Low yields in Boc protection reactions can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Poor Quality of Starting Amine: The purity of your (S)-3-(aminomethyl)piperidine is paramount. Impurities can interfere with the reaction.
-
Actionable Advice: Ensure the starting amine is pure by techniques like distillation or by verifying its purity via NMR or GC-MS.
-
-
Inactive Boc Anhydride (Boc₂O): Di-tert-butyl dicarbonate is sensitive to moisture and can decompose over time.
-
Actionable Advice: Use fresh or properly stored Boc anhydride. If in doubt, a simple test is to react a small amount with a test amine to confirm its reactivity.
-
-
Incorrect Stoichiometry: Using an insufficient amount of Boc anhydride will result in incomplete conversion.
-
Suboptimal Reaction Conditions: The choice of solvent and base is critical for efficient Boc protection.[7][8]
-
Actionable Advice:
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Biphasic systems (e.g., DCM/water) with a phase-transfer catalyst can also be effective.
-
Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction. For aqueous conditions, sodium bicarbonate or sodium hydroxide are suitable.
-
-
-
Formation of Side Products: The primary amine is significantly more nucleophilic than the secondary amine of the piperidine ring. However, under harsh conditions, over-alkylation to form a di-Boc protected product on the primary amine is a possibility, though less common. More likely is the formation of urea byproducts if the Boc anhydride has degraded.
-
Actionable Advice: Monitor the reaction by TLC or LC-MS to check for the formation of side products.
-
Issue 2: Product Purity Concerns
Q: My final product shows impurities by NMR/LC-MS analysis. What are the common impurities and how can I remove them?
A: Achieving high purity is critical for downstream applications. The nature of the impurities will guide the purification strategy.
Common Impurities & Purification Strategies:
| Impurity | Origin | Recommended Purification Method |
| Unreacted (S)-3-(aminomethyl)piperidine | Incomplete reaction. | Acid-base extraction. The basic starting material can be removed by washing the organic layer with a dilute acid (e.g., 1M HCl). The desired product, being less basic, will remain in the organic phase. |
| Di-tert-butyl dicarbonate (Boc₂O) and its byproducts | Excess reagent used. | Can often be removed by evaporation under reduced pressure if volatile. A basic wash (e.g., saturated sodium bicarbonate solution) can also help hydrolyze any remaining Boc₂O. |
| Urea-type byproducts | Reaction of the amine with isocyanate impurities (from Boc₂O degradation). | Column chromatography on silica gel is typically the most effective method for removing these less polar impurities. |
| Di-Boc protected product | Over-reaction at the primary amine. | Careful column chromatography can separate the di-Boc product from the desired mono-Boc product. |
dot
Caption: General purification workflow for this compound.
Issue 3: Difficulty with Chiral Purity/Enantiomeric Excess (ee)
Q: I am starting with a racemic mixture and performing a classical resolution. My final product has a low enantiomeric excess. How can I improve the chiral purity?
A: Achieving high enantiomeric excess through classical resolution requires careful optimization of the crystallization process.
Factors Affecting Enantiomeric Purity & Solutions:
-
Choice of Resolving Agent: Not all chiral acids will form diastereomeric salts that crystallize well and have significantly different solubilities.
-
Actionable Advice: Screen different chiral resolving agents. For basic compounds like piperidines, common choices include (R)- or (S)-mandelic acid or derivatives of tartaric acid.[3]
-
-
Solvent System for Crystallization: The choice of solvent is critical for achieving good separation of the diastereomeric salts.
-
Actionable Advice: A solvent screen is necessary. Start with common solvents like ethanol, methanol, or isopropanol. Sometimes a mixture of solvents is required to achieve the right balance of solubility for effective fractional crystallization.
-
-
Crystallization Conditions: Temperature and cooling rate can significantly impact the selectivity of the crystallization.
-
Actionable Advice: Slow cooling generally affords crystals of higher purity. Seeding the solution with a pure crystal of the desired diastereomer can also improve the outcome.
-
-
Number of Recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric excess.
-
Actionable Advice: Perform multiple recrystallizations, monitoring the enantiomeric excess of the mother liquor and the crystals at each step using chiral HPLC.
-
dot
Caption: Optimization cycle for classical chiral resolution.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group? A1: The tert-butoxycarbonyl (Boc) group is used to protect the primary amine.[7][9] This is often necessary to prevent it from reacting in subsequent synthetic steps or to modify the molecule's overall reactivity and physical properties to facilitate purification or other transformations.[10]
Q2: How do I remove the Boc group after my synthesis is complete? A2: The Boc group is readily cleaved under acidic conditions.[7][8][11] Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol are commonly used.[8]
Q3: Can I protect the secondary piperidine nitrogen instead of the primary amine? A3: The primary amine is significantly more nucleophilic and less sterically hindered than the secondary amine of the piperidine ring. Therefore, reaction with Boc anhydride will selectively occur at the primary amine under standard conditions. Selective protection of the piperidine nitrogen would require a different synthetic strategy, such as starting with a pre-protected piperidine ring.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity? A4: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the product and identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and to assess its purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (ee) of the final product.[12]
Q5: Are there greener alternatives for the synthesis of this compound? A5: Yes, the field of green chemistry is actively exploring more sustainable synthetic routes. Chemoenzymatic methods, which utilize enzymes for stereoselective transformations, are a promising alternative to traditional chemical synthesis.[1][13] These methods often proceed under milder conditions and can lead to high enantioselectivity, reducing the need for chiral resolutions and the use of harsh reagents.[1]
IV. Experimental Protocols
Protocol 1: General Procedure for Boc Protection
This protocol describes a standard method for the Boc protection of (S)-3-(aminomethyl)piperidine.
-
Dissolve the Amine: In a round-bottom flask, dissolve (S)-3-(aminomethyl)piperidine (1.0 eq.) in dichloromethane (DCM) (approx. 0.1-0.5 M).
-
Cool the Solution: Place the flask in an ice bath and cool to 0 °C.
-
Add Base: Add triethylamine (TEA) (1.1 eq.) to the stirred solution.
-
Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Workup:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Chiral HPLC Analysis
This is a representative protocol and may require optimization for your specific system.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or similar) is often effective.[12]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.[3]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., ~210 nm for the carbamate).
V. References
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. National Institutes of Health (NIH). 1
-
Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Publishing. 4
-
Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols. Benchchem. 14
-
Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Publishing. 5
-
(S)-1-N-Boc-3-(aminomethyl)piperidine. Chem-Impex. 2
-
Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. 13
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. 7
-
Boc Protecting Group for Amines. Chemistry Steps. 9
-
Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM. 10
-
Amine Protection / Deprotection. Fisher Scientific. 8
-
Amine Protection and Deprotection. Master Organic Chemistry. 11
-
Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine. Benchchem. 3
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. 12
-
One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. [Source not available].
-
This compound. ChemicalBook. 15
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Item - One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction - American Chemical Society - Figshare [acs.figshare.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. myuchem.com [myuchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. This compound | 1016167-99-9 [chemicalbook.com]
Technical Support Center: Troubleshooting Common Side Reactions in Piperidine Alkylation
Welcome to the Technical Support Center for piperidine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-alkylation of piperidines. As a foundational structural motif in numerous pharmaceuticals, mastering the selective functionalization of the piperidine nitrogen is paramount.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions for higher yields and purity.
Section 1: Over-Alkylation and Quaternary Salt Formation
This is arguably the most frequent challenge in piperidine N-alkylation, leading to a mixture of the desired tertiary amine and the undesired quaternary ammonium salt.[2]
FAQ 1: I'm observing a significant amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I confirm this and, more importantly, prevent its formation?
Answer:
Your suspicion is likely correct. Quaternary ammonium salts are common byproducts in N-alkylation reactions, especially with reactive alkylating agents.[2] Their high polarity often makes them soluble in aqueous media during workup.
Confirmation:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the carbons attached to the nitrogen will show a significant downfield shift compared to the starting piperidine or the desired tertiary amine product.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is an excellent technique to identify the quaternary ammonium cation.
Causality and Prevention:
Over-alkylation occurs when the newly formed, more nucleophilic tertiary amine product reacts with the alkylating agent faster than the starting secondary amine. To mitigate this, you need to control the relative concentrations and reactivities of the species in your reaction flask.
Troubleshooting & Preventative Measures:
| Strategy | Mechanism of Action | Key Considerations |
| Slow Addition of Alkylating Agent | Maintains a high concentration of the starting piperidine relative to the alkylating agent, statistically favoring mono-alkylation.[3] | Use a syringe pump for precise and controlled addition over several hours.[3] |
| Control of Stoichiometry | Using a slight excess of the piperidine (e.g., 1.1 to 1.5 equivalents) ensures the alkylating agent is the limiting reagent.[3] | A large excess of piperidine can complicate purification. |
| Choice of Alkylating Agent | Less reactive alkylating agents (e.g., alkyl chlorides vs. iodides) will have a lower propensity for over-alkylation.[4] | This may require longer reaction times or higher temperatures. |
| Lower Reaction Temperature | Reduces the rate of both the desired reaction and the side reaction. Since the tertiary amine is more reactive, lowering the temperature can disproportionately slow the second alkylation. | Monitor reaction progress carefully as it will be slower. |
| Alternative Method: Reductive Amination | This method avoids the use of alkyl halides altogether by reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[1] This process is inherently self-limiting to mono-alkylation. | A variety of reducing agents can be used, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] |
Experimental Protocol: General N-Alkylation of Piperidine with Controlled Addition
-
Materials: Piperidine, alkyl halide, anhydrous acetonitrile (or DMF), N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), standard laboratory glassware, syringe pump.
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.1 equivalents) and anhydrous acetonitrile.
-
Add the base (DIPEA, 1.5 equivalents or K₂CO₃, 2.0 equivalents).
-
Using a syringe pump, add the alkyl halide (1.0 equivalent) dropwise to the stirred solution over 2-4 hours at room temperature.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure.
-
Perform an aqueous workup, typically partitioning between an organic solvent (e.g., ethyl acetate) and saturated aqueous sodium bicarbonate.[3]
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
-
Section 2: Elimination Reactions (E2)
When using sterically hindered bases or substrates, or at elevated temperatures, elimination can compete with the desired substitution reaction, leading to the formation of alkenes.
FAQ 2: My reaction is producing a non-polar, UV-active byproduct which I believe is an alkene from an elimination reaction. What conditions favor this side reaction and how can I promote substitution instead?
Answer:
You are likely observing an E2 (bimolecular elimination) reaction, which competes with the desired SN2 (bimolecular nucleophilic substitution) pathway. This is particularly prevalent with sterically hindered substrates and strong, bulky bases.
Causality and Prevention:
The base in your reaction can either deprotonate a carbon adjacent to the leaving group (elimination) or the piperidine nitrogen can attack the electrophilic carbon (substitution). The balance between these two pathways is sensitive to steric hindrance and the nature of the base.
Troubleshooting & Preventative Measures:
| Strategy | Mechanism of Action | Key Considerations |
| Choice of Base | Use a non-nucleophilic, but not excessively bulky, base like potassium carbonate (K₂CO₃) or a milder, sterically hindered amine base like DIPEA.[4] | Strong, bulky bases like potassium tert-butoxide will strongly favor elimination. |
| Lower Reaction Temperature | Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature can favor the SN2 pathway. | This may lead to longer reaction times. |
| Solvent Selection | Polar aprotic solvents like DMF or acetonitrile can stabilize the SN2 transition state more effectively than the E2 transition state, thus favoring alkylation. | Ensure your starting materials and reagents are soluble in the chosen solvent. |
| Substrate and Reagent Steric Hindrance | Less sterically hindered alkyl halides (primary > secondary >> tertiary) are less prone to elimination. | If your substrate is inherently bulky, optimizing other parameters becomes more critical. |
Logical Relationship Diagram: Substitution vs. Elimination
References
Technical Support Center: Optimization of Reaction Conditions for Carbamate Formation
Welcome to the Technical Support Center for Carbamate Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of carbamate formation. Carbamates are not only pivotal as protecting groups in peptide synthesis but are also integral components of pharmaceuticals, agrochemicals, and polyurethanes. However, their synthesis can be fraught with challenges, from low yields to persistent side reactions.
This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. Structured in a question-and-answer format, it addresses specific, real-world problems you may encounter at the bench. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.
Section 1: Foundational Troubleshooting - Low Yield & Purity Issues
This section addresses the most frequent and fundamental challenge in carbamate synthesis: achieving a satisfactory yield of the desired product.
Q1: My carbamate synthesis reaction has a low yield. What are the general preliminary checks I should perform?
A1: When confronting low yields, a systematic evaluation of your foundational setup is the most effective starting point. Before delving into more complex parameter optimization, ensure the integrity of your core components.
-
Reagent Quality and Stability: The purity of your starting materials is paramount. Reagents commonly used in carbamate synthesis, such as isocyanates and chloroformates, are highly susceptible to hydrolysis. Always use freshly opened reagents or those that have been stored meticulously under anhydrous conditions. The amine and alcohol components must also be pure and, critically, dry.
-
Strict Anhydrous Conditions: Moisture is a common culprit in low-yielding carbamate reactions. Water can react with isocyanate intermediates to generate unstable carbamic acids, which then decompose to form primary amines and carbon dioxide. This newly formed amine can react with another molecule of isocyanate, leading to the formation of a symmetrical urea byproduct, consuming your starting material. All glassware should be oven- or flame-dried, and anhydrous solvents should be used to minimize water content.
-
Inert Atmosphere: For reactions involving highly reactive intermediates, organometallic reagents, or oxygen-sensitive catalysts, working under an inert atmosphere (e.g., nitrogen or argon) is crucial. This prevents the degradation of reagents and intermediates that could otherwise lower the overall yield.
A logical first pass at troubleshooting should always involve confirming these three points before adjusting other variables.
Q2: How can I effectively monitor the progress of my carbamate formation reaction?
A2: Active and appropriate reaction monitoring is non-negotiable for successful optimization. Relying solely on a final time point can mask issues like reaction stalling, rapid completion followed by degradation, or the formation of intermediates.
-
Thin-Layer Chromatography (TLC): TLC is the quickest and most common method for tracking a reaction's progress.[1] By co-spotting the reaction mixture with your starting materials, you can visually track the disappearance of reactants and the appearance of the product spot. It is crucial to choose a solvent system (eluent) that provides good separation (Rf values ideally between 0.2 and 0.8).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when TLC provides poor resolution, LC-MS is an invaluable tool. It not only separates the components but also provides mass data, confirming the molecular weight of your desired carbamate and helping to identify byproducts. When monitoring, it can sometimes be beneficial to perform a "mini-workup" on the aliquot (e.g., dilute and filter) to avoid matrix effects that can suppress ion detection in the mass spectrometer.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your carbamate and starting materials are volatile and thermally stable, GC-MS is another excellent option for monitoring and quantification.
Regularly sampling the reaction (e.g., at t=0, 30 min, 2h, 6h, and 24h) will give you a clear kinetic profile, revealing whether the reaction is slow, stalled, or complete.
Section 2: Tackling Common Side Reactions
Once foundational issues are ruled out, low yields are often attributable to specific, competing chemical pathways. Identifying the major byproduct is the key to rectifying the problem.
Q3: I am observing a significant amount of a symmetrical urea byproduct. What causes this and how can I prevent it?
A3: The formation of a symmetrical urea is a classic sign that your reaction conditions are allowing an isocyanate intermediate to react with an amine. This typically happens in one of two ways:
-
Reaction with Water: If using an isocyanate as a starting material, any trace moisture in the reaction will hydrolyze the isocyanate to an unstable carbamic acid. This acid rapidly decarboxylates to form a primary amine and CO2. This newly generated amine, being a potent nucleophile, will then attack another molecule of your isocyanate starting material, forming a symmetrical urea.
-
Decomposition of Carbamate: In some cases, particularly at elevated temperatures, the desired carbamate product itself can be unstable and decompose, potentially leading back to an isocyanate that can then participate in urea formation.
Preventative Strategies:
-
Strict Anhydrous Conditions: This is the most critical factor. Ensure all solvents are anhydrous and glassware is rigorously dried to prevent the initial hydrolysis of the isocyanate.[3]
-
Temperature Control: Avoid unnecessarily high temperatures that might promote decomposition. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[4]
-
Stoichiometry: If reacting an alcohol with an isocyanate, ensure the alcohol is present in a slight excess to competitively trap the isocyanate before it can react with any ambient moisture or other amine nucleophiles.
Q4: My starting amine is being N-alkylated, competing with carbamate formation. How can I mitigate this?
A4: N-alkylation becomes a significant side reaction primarily in three-component coupling methods where an amine, a carbonyl source (like CO2), and an alkyl halide are used.[5] In this system, the amine can act as a nucleophile and directly attack the alkyl halide in an SN2 reaction, competing with its desired reaction with the carbonyl source.
Mitigation Strategies:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often used.[6] These bases facilitate the formation of the carbamate anion from the amine and CO2, which is the desired reactive intermediate, without directly promoting N-alkylation.
-
Use of Additives: Tetrabutylammonium iodide (TBAI) can be a beneficial additive. It is thought to enhance the rate of CO2 incorporation and/or stabilize the carbamate anion, tipping the kinetic balance in favor of carbamate formation over direct N-alkylation of the amine.[7][8]
-
Reaction Conditions: Running the reaction under a positive pressure of CO2 (e.g., using a balloon) can increase the concentration of dissolved CO2, favoring the initial carboxylation of the amine.[3]
-
Order of Addition: In some cases, adding the alkyl halide slowly to the pre-formed mixture of amine, base, and CO2 can help ensure the carbamate anion is formed first before the alkylating agent is introduced in high concentration.
Section 3: Optimizing Key Reaction Parameters
Fine-tuning your reaction conditions is the final step to maximizing yield and purity. The solvent, base, and temperature all play synergistic roles.
Q5: How do I choose the right solvent for my carbamate synthesis?
A5: Solvent choice can dramatically influence reaction rates and outcomes by affecting reagent solubility and the stability of intermediates.[4] There is no single "best" solvent, as the optimal choice depends on the specific reaction mechanism.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO) are very commonly used. Their polarity helps to dissolve ionic intermediates, such as carbamate salts, while their aprotic nature prevents them from interfering with the reaction as a nucleophile or proton source.[4]
-
Apolar Solvents: Solvents like Toluene or Tetrahydrofuran (THF) are also frequently used, particularly in reactions where reagents are less polar or when precipitation of a salt byproduct can help drive the reaction to completion.
The following table provides a starting point for solvent selection.
| Solvent | Type | Dielectric Constant (ε) | Typical Use Case |
| DMF | Polar Aprotic | 36.7 | Good for dissolving salts and polar reagents, often used in CO2-based methods. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Common in flow chemistry and reactions involving ionic intermediates.[6] |
| THF | Ethereal (Polar Aprotic) | 7.6 | General purpose, good for reactions with organometallics or when moderate polarity is needed. |
| Dichloromethane (DCM) | Halogenated | 9.1 | Useful for reactions at or below room temperature with good reagent solubility. |
| Toluene | Aromatic (Apolar) | 2.4 | Good for reactions at higher temperatures and when a less polar environment is desired. |
Q6: What is the role of the base, and how do I select the optimal one?
A6: A base is often essential in carbamate synthesis, but its role can vary. It can act as a simple acid scavenger (e.g., neutralizing HCl from a chloroformate reaction) or as a catalyst to activate a substrate or stabilize an intermediate.
-
In Chloroformate Reactions: A stoichiometric amount of a tertiary amine base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is typically used to neutralize the HCl byproduct.
-
In CO2-based Reactions: Strong, non-nucleophilic, sterically hindered bases are preferred.[9] Bases like DBU are excellent because they are strong enough to facilitate the formation and stabilization of the carbamate anion intermediate from the amine and CO2, but their steric bulk prevents them from acting as competing nucleophiles.[6][10]
-
Inorganic Bases: Bases like Cesium Carbonate (Cs2CO3) are also highly effective, particularly in three-component couplings, as they are strong enough to deprotonate the amine-CO2 adduct while being insoluble, which can simplify workup.[5][11]
| Base | Type | pKa (in MeCN) | Typical Use Case |
| Triethylamine (TEA) | Tertiary Amine | 18.8 | Acid scavenger in chloroformate/phosgene-type reactions. |
| DIPEA | Tertiary Amine (Hindered) | ~19 | Acid scavenger, less nucleophilic than TEA. |
| DBU | Amidine (Superbase) | 24.3 | Catalyst/base in CO2-based methods to stabilize carbamate anion.[12] |
| Cesium Carbonate (Cs2CO3) | Inorganic | N/A | Strong, solid base for three-component couplings.[13] |
| Potassium Carbonate (K2CO3) | Inorganic | N/A | Milder, less expensive inorganic base. |
Section 4: Advanced Protocols & Method Selection
Moving beyond troubleshooting, this section provides guidance on selecting the right synthetic strategy and offers generalized protocols for modern, phosgene-free methods.
Q7: What are the most common phosgene-free alternatives for carbamate synthesis?
A7: Due to the extreme toxicity of phosgene, numerous safer alternatives have been developed and are now standard in modern synthetic chemistry.[14]
-
From Alkyl Chloroformates: Reacting an amine with an alkyl chloroformate (e.g., benzyl chloroformate for Cbz, ethyl chloroformate) in the presence of a base is a very common method. While safer than phosgene, chloroformates are still toxic and moisture-sensitive.[9]
-
From Dicarbonates: Di-tert-butyl dicarbonate (Boc2O) is the standard reagent for introducing the Boc protecting group. The reaction with an amine is clean, with volatile byproducts.
-
From CO2 (Three-Component Coupling): The reaction of an amine, carbon dioxide, and an alkyl halide in the presence of a base like Cs2CO3 or DBU is a green and increasingly popular method.[15]
-
From Alcohols and Amines via Coupling Agents: Reagents like 1,1'-Carbonyldiimidazole (CDI) can be used to first activate an alcohol, which then reacts with an amine to form the carbamate.[16][17] This is a very mild and effective one-pot method.[18]
Q8: Can you provide a general protocol for carbamate synthesis using CO2, an amine, and an alkyl halide?
A8: This protocol is adapted from established three-component coupling procedures.[3][6]
Materials:
-
Amine (1.0 equiv)
-
Alkyl Halide (e.g., bromide or iodide, 1.1 - 2.0 equiv)
-
Base: DBU (2.0 equiv) or Cesium Carbonate (Cs2CO3, 2.0 equiv)
-
Additive (optional but recommended): TBAI (0.1 - 1.0 equiv)
-
Anhydrous Solvent (e.g., Acetonitrile or DMF)
-
Carbon Dioxide (balloon or cylinder)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv), the base (2.0 equiv), and the TBAI additive (if used).
-
Add the anhydrous solvent under an inert atmosphere (e.g., Nitrogen).
-
Purge the flask with CO2 and maintain a positive pressure of CO2 using a balloon or a gentle, continuous flow from a cylinder.
-
Stir the mixture vigorously at room temperature for 15-30 minutes to allow for the formation of the carbamate-base adduct.
-
Slowly add the alkyl halide (1.1-2.0 equiv) to the reaction mixture via syringe.
-
Heat the reaction if necessary (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Q9: Can you provide a general protocol for carbamate synthesis from an alcohol and an amine using CDI?
A9: This two-step, one-pot protocol is effective for a wide range of substrates.[3]
Materials:
-
Alcohol (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI, 1.05-1.2 equiv)
-
Amine (1.0-1.1 equiv)
-
Anhydrous Solvent (e.g., THF or DCM)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the alcohol (1.0 equiv) and dissolve it in the anhydrous solvent.
-
Add the CDI (1.05-1.2 equiv) portion-wise at room temperature. Effervescence (CO2 evolution) may be observed.
-
Stir the reaction mixture at room temperature and monitor the formation of the alkoxycarbonyl imidazole intermediate by TLC or LC-MS. This activation step can take from one hour to overnight.
-
Once the formation of the intermediate is complete (disappearance of the alcohol starting material), add the amine (1.0-1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature or heat gently if necessary. Monitor the progress of the reaction until the intermediate is consumed.
-
Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Section 5: FAQs on Carbamate Protecting Groups
Carbamates are arguably the most important class of protecting groups for amines in organic synthesis. Choosing the correct one is essential for a successful multi-step synthesis.
Q10: What are the most common carbamate protecting groups and when should I use them?
A10: The three most ubiquitous carbamate protecting groups are Boc, Cbz, and Fmoc. Their primary difference lies in their deprotection conditions, which allows for orthogonal synthetic strategies.
| Protecting Group | Full Name | Deprotection Conditions | Stability |
| Boc | tert-Butoxycarbonyl | Strong Acid (e.g., TFA, HCl in dioxane) | Stable to base, hydrogenolysis, and mild acid. |
| Cbz (or Z) | Carboxybenzyl | Catalytic Hydrogenolysis (H2, Pd/C) | Stable to mild acid and base. Labile to strong acid/base. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis. |
-
Use Boc when you need to perform reactions under basic or reductive (hydrogenolysis) conditions elsewhere in the molecule.
-
Use Cbz when your molecule is sensitive to strong acid but stable to catalytic hydrogenation. Avoid if other reducible groups (e.g., alkynes, some benzyl ethers) are present.
-
Use Fmoc when your molecule is acid-sensitive and you need exceptionally mild deprotection conditions. It is the standard for solid-phase peptide synthesis.
Q11: How do I choose an orthogonal protecting group strategy?
A11: Orthogonal protection is the concept of selectively removing one protecting group in the presence of others. To design an orthogonal strategy, you must choose protecting groups for different functionalities that are removed by mutually exclusive conditions.
Example Scenario: You have a molecule with two different amine groups that you need to functionalize sequentially.
-
Strategy: Protect the first amine as a Boc group and the second amine as an Fmoc group.
-
Step 1: You can perform chemistry on the rest of the molecule, as both groups are quite stable.
-
Step 2: To deprotect the second amine, you would treat the molecule with piperidine. The Fmoc group will be removed, but the Boc group will remain completely intact. You can now selectively functionalize the newly freed amine.
-
Step 3: To deprotect the first amine, you would then treat the molecule with TFA. The Boc group will be removed, allowing for functionalization at that site.
This approach, leveraging the distinct chemical labilities of different carbamates, is a cornerstone of complex molecule synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 3. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synergetic activation of CO2 by the DBU-organocatalyst and amine substrates towards stable carbamate salts for synthesis of oxazolidinones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. US6528678B2 - Phosgene-free process for preparing carbamates - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Scimplify Blogs | What are the uses and side effects of CDI [scimplify.com]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Protective Groups [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chiral Piperidine Derivatives
Welcome to the technical support center for the purification of chiral piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating enantiomerically pure piperidine compounds. The unique structural and chemical properties of piperidines, particularly the basicity of the nitrogen atom, often present specific hurdles in purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)
Chiral HPLC and SFC are powerful and widely used techniques for both analytical and preparative-scale separation of enantiomers.[1][2][3] However, the basic nature of the piperidine nitrogen can lead to significant challenges, such as poor peak shape and low resolution.[4]
Frequently Asked Questions (FAQs)
Q1: Which type of Chiral Stationary Phase (CSP) is most effective for piperidine derivatives?
A1: Polysaccharide-based CSPs are the most broadly successful for resolving a wide range of chiral compounds, including piperidine derivatives.[1][5] Columns derived from amylose and cellulose, such as Chiralpak® IA, IB, IC, AD-H, and Chiralcel® OD-H, have demonstrated high enantioselectivity for these compounds.[2][5][6][7] For specific applications, protein-based CSPs, like an alpha 1-acid glycoprotein (AGP) column, can also provide excellent resolution.[5][8]
Q2: Why are my peaks tailing, and how can I fix it?
A2: Peak tailing is a common issue when analyzing basic compounds like piperidines.[4][6] It is often caused by strong secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica support of the CSP.[4][9][10] To mitigate this, a basic modifier should be added to the mobile phase to compete for these active sites.[2][4][6][9]
-
For Normal-Phase HPLC/SFC: Add 0.1% to 0.5% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[2][4][11]
-
For Reversed-Phase HPLC: Add 0.1% DEA or TEA.[4] Alternatively, working at a lower pH (around 2-3) can protonate the silanol groups, reducing unwanted interactions.[10][12]
Q3: I am observing poor or no separation between the enantiomer peaks. What should I do?
A3: Poor or no resolution is a common challenge that can be addressed by systematically optimizing several parameters. The workflow below outlines a logical approach to troubleshooting this issue.
Caption: Troubleshooting workflow for poor HPLC/SFC resolution.
Troubleshooting Guide: Chiral HPLC/SFC
| Symptom | Potential Cause(s) | Actionable Solutions |
| Poor or No Enantiomeric Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Temperature is not optimized. | 1. Screen CSPs: Start with polysaccharide-based columns (e.g., Chiralpak® series).[2][6]2. Mobile Phase Optimization: Vary the ratio of hexane/alcohol in normal phase or acetonitrile/water in reversed phase. Ensure a basic modifier like 0.1% DEA is present.[6][11]3. Temperature Screening: Evaluate temperatures in 5°C increments (e.g., 15°C, 20°C, 25°C, 30°C). Lower temperatures often enhance chiral recognition, but higher temperatures can improve peak efficiency.[9] |
| Asymmetric Peaks (Tailing) | 1. Strong interactions between the basic analyte and the stationary phase.[4]2. Column overload.3. Improper mobile phase pH (Reversed-Phase). | 1. Add a Basic Modifier: Incorporate 0.1-0.5% DEA or TEA into the mobile phase.[2][4]2. Reduce Sample Concentration: Dilute the sample 1:10 and 1:100 and reinject to see if peak shape improves.[9]3. Adjust pH: For reversed-phase, ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
| Ghost Peaks | 1. Contaminated mobile phase or sample solvent.2. Carryover from previous injections. | 1. Run Blanks: Run a blank gradient with no injection. If peaks appear, the issue is the mobile phase or system. If clean, inject the sample solvent alone.[9]2. Clean the Autosampler: If carryover is suspected, wash the autosampler with a strong, appropriate solvent. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation.2. Temperature fluctuations.3. Column degradation. | 1. Ensure Proper Mixing: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.2. Use a Column Thermostat: Maintain a constant column temperature.[11]3. Column Washing: Flush the column with a strong solvent as recommended by the manufacturer to remove contaminants.[9] |
Section 2: Diastereomeric Salt Crystallization
Classical resolution through the formation of diastereomeric salts is a well-established and cost-effective method for large-scale enantiomeric purification.[2] This technique involves reacting the racemic piperidine base with a chiral acid to form diastereomeric salts, which can then be separated based on their differing solubilities through fractional crystallization.[2]
Frequently Asked Questions (FAQs)
Q4: Which chiral resolving agents are most effective for piperidine derivatives?
A4: For basic compounds like piperidines, chiral acids are used as resolving agents. Commonly successful agents include:
-
Tartaric acid derivatives, such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid[2][13][14]
-
N-acetyl-L-leucine and N-acetyl-L-methionine[15] The choice of both the resolving agent and the solvent is critical and often requires empirical screening to find the optimal conditions for crystallization.[2]
Q5: My crystallization attempt resulted in an oil instead of solid crystals. What went wrong?
A5: Oiling out is a common problem in diastereomeric salt crystallization. It often occurs when the solubility of the salt is too high in the chosen solvent, or when the solution is supersaturated and cools too quickly. Try adding a small amount of a non-polar "anti-solvent" dropwise to induce precipitation, or try a different solvent system altogether. Seeding the solution with a previously formed crystal can also promote proper crystal growth.
Q6: The enantiomeric excess (e.e.) of my crystallized salt is low. How can I improve it?
A6: Low enantiomeric excess can result from co-precipitation of both diastereomeric salts. This is often due to the cooling rate being too fast.[2] Allow the solution to cool slowly to room temperature first, and then gradually lower the temperature (e.g., to 0-5 °C).[2] Multiple recrystallizations may be necessary to achieve high enantiomeric purity.[16]
Troubleshooting Guide: Diastereomeric Salt Crystallization
| Symptom | Potential Cause(s) | Actionable Solutions |
| No Precipitation | 1. The diastereomeric salt is too soluble in the chosen solvent.2. The solution is not sufficiently concentrated. | 1. Change the Solvent: Screen a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate).[11]2. Add an Anti-Solvent: Add a solvent in which the salt is insoluble dropwise until turbidity persists.[2]3. Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.[2] |
| Formation of an Oil | 1. Cooling rate is too fast.2. Inappropriate solvent choice. | 1. Slow Cooling: Allow the solution to cool gradually to room temperature before further cooling.2. Solvent Screening: Experiment with different solvent systems, including mixtures. |
| Low Yield of Desired Diastereomer | 1. The desired diastereomeric salt has significant solubility in the mother liquor. | 1. Optimize Solvent Volume: Use the minimum amount of solvent required for dissolution at a higher temperature.2. Lower Crystallization Temperature: Cool the mixture to a lower temperature (e.g., 0-4 °C) before filtration to maximize precipitation.[11] |
| Low Diastereomeric Excess (d.e.) | 1. Co-precipitation of both diastereomeric salts due to rapid cooling.[2]2. Racemization of the amine or resolving agent under harsh conditions.[2] | 1. Slow Cooling Protocol: Allow the solution to cool slowly to room temperature, then gradually to a lower temperature.[2]2. Recrystallization: Perform one or more recrystallizations of the isolated salt to improve purity.[16]3. Check Stability: Ensure the conditions (temperature, pH) are not causing racemization of your compound.[2] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
This protocol provides a general guideline. Optimization of the resolving agent, solvent, and stoichiometry is essential.
-
Salt Formation: Dissolve one equivalent of the racemic piperidine derivative in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid) in the same solvent, heating gently if necessary.[11]
-
Crystallization: Add the resolving agent solution to the racemic mixture solution while stirring. Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or seeding with a crystal may be necessary. Once crystallization begins, allow the mixture to stand at room temperature and then at a lower temperature (e.g., 4°C) to maximize yield.[2][11]
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[11]
-
Analysis: Determine the diastereomeric excess of the crystalline salt using an appropriate analytical method (e.g., chiral HPLC of the liberated free base or NMR with a chiral shift reagent).[11]
-
Liberation of Free Base: Dissolve the purified salt in water and add a base (e.g., NaOH or NaHCO₃) to deprotonate the piperidine nitrogen. Extract the enantiomerically enriched free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[11]
Protocol 2: Chiral HPLC Method Development for a Piperidine Derivative
-
Column Selection: Begin with a polysaccharide-based CSP, such as Chiralpak® AD-H or Chiralcel® OD-H.[2][5]
-
Mobile Phase Screening (Normal Phase):
-
Prepare a standard solution of the racemic piperidine derivative (~1 mg/mL).
-
Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).[11]
-
Inject the sample and monitor the separation.
-
If resolution is poor, systematically vary the ratio of hexane to isopropanol (e.g., 80:20, 95:5) and try a different alcohol modifier (e.g., ethanol).
-
-
Temperature Optimization: Once partial separation is achieved, evaluate the effect of temperature. Analyze the sample at 20°C, 25°C, and 30°C to determine the optimal balance between resolution and peak shape.[9]
-
Flow Rate Adjustment: Adjust the flow rate to optimize analysis time and resolution. A typical starting flow rate is 1.0 mL/min.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. uhplcs.com [uhplcs.com]
- 11. benchchem.com [benchchem.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 14. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
Navigating the Nuances of Boc Protecting Group Stability: A Technical Support Guide
For Immediate Release
To: The Scientific Community From: Senior Application Scientist, Advanced Synthesis Division Subject: Technical Support Center: Stability and Troubleshooting of the Boc Protecting Group Under Diverse pH Conditions
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. As a cornerstone in modern organic synthesis, particularly in peptide and pharmaceutical development, a thorough understanding of the Boc group's stability across the pH spectrum is critical for success.[1] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the behavior of the Boc group, moving beyond simple protocols to explain the causality behind experimental choices.
Here, you will find a comprehensive resource structured in a practical question-and-answer format, addressing the specific stability and deprotection issues you are likely to encounter. We will delve into the mechanisms governing its cleavage, troubleshoot common experimental failures, and provide detailed, validated protocols to ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the general pH stability range of the Boc protecting group?
The Boc group is renowned for its stability under neutral and basic conditions, as well as in the presence of many nucleophiles and during catalytic hydrogenation.[2][3] This robustness makes it an excellent choice for orthogonal protection strategies.[3][4][5][6] However, it is characteristically labile under acidic conditions.[2][7] Even mild acidic washes during a workup (e.g., 0.5 M HCl) are generally considered safe for short durations, but prolonged exposure or stronger acidic conditions will lead to its cleavage.[8]
Q2: Why is the Boc group stable to bases but labile to acids?
The stability of the Boc group to basic conditions stems from the high steric hindrance around the carbamate's carbonyl group, which prevents nucleophilic attack by bases like hydroxide.[2] Additionally, the nitrogen lone pair's resonance with the carbonyl lessens its electrophilicity.[9]
Conversely, under acidic conditions, the mechanism of cleavage is initiated by the protonation of the carbonyl oxygen.[10][11][12] This protonation facilitates the departure of the tert-butyl group as a stable tertiary carbocation, which then typically deprotonates to form isobutene gas.[2][10] The resulting carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the free amine.[2][10]
Q3: Can the Boc group ever be removed under basic conditions?
While highly resistant, basic conditions can lead to the removal of the Boc group in specific cases, particularly with primary amines attached to electron-withdrawing groups.[13] This is not a standard or broadly applicable method and is generally limited to substrates where the resulting amine anion is highly stabilized, such as in certain heterocycles (indoles, pyrroles) or imide-like structures.[13]
Troubleshooting Guide: Incomplete Deprotection
One of the most common challenges encountered is the incomplete removal of the Boc group. This section provides a systematic approach to diagnosing and resolving this issue.
Issue 1: My reaction is sluggish, and I observe significant amounts of starting material after the prescribed reaction time.
Root Cause Analysis:
Incomplete Boc deprotection is often a result of several factors related to the reaction kinetics. The cleavage is an acid-catalyzed process, and its rate can be influenced by acid strength, concentration, temperature, and steric hindrance around the Boc-protected amine.[14][15]
Solutions:
-
Increase Acid Concentration: The rate of Boc cleavage has been shown to have a second-order dependence on the acid concentration.[15] If you are using a dilute acid solution (e.g., 20% TFA in DCM), consider increasing the concentration to 50% or even using neat TFA.[16]
-
Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16] Some substrates may simply require longer reaction times for complete conversion.[16]
-
Increase Reaction Temperature: For particularly stubborn substrates, gentle warming of the reaction mixture can increase the rate of deprotection. However, exercise caution if your molecule contains other temperature-sensitive functional groups.[16]
-
Change the Acid/Solvent System: If the above measures are ineffective, switching to a different acid system, such as 4M HCl in 1,4-dioxane, may be more effective.[16] The choice of solvent is crucial for ensuring both the substrate and the acid are well-solvated.
Workflow for Troubleshooting Incomplete Boc Deprotection
Caption: A decision-making workflow for addressing incomplete Boc deprotection.
Troubleshooting Guide: Side Product Formation
Issue 2: I'm observing unexpected side products, particularly alkylation of my substrate.
Root Cause Analysis:
A significant drawback of acidic Boc deprotection is the formation of the reactive tert-butyl cation intermediate.[2][17] This carbocation can act as an electrophile and alkylate other nucleophilic sites within your molecule or in the reaction mixture, a process known as t-butylation.[15][17] Nucleophilic amino acid residues like tryptophan and methionine are particularly susceptible to this side reaction.[2][17]
Solutions:
-
Use of Scavengers: The most effective way to prevent t-butylation is to add a "scavenger" to the reaction mixture. These are molecules that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.[7]
Scavenger Typical Concentration (v/v) Target Nucleophile Triisopropylsilane (TIS) 2.5 - 5% General purpose, effective for tryptophan Anisole 2.5 - 5% General purpose Thioanisole 2.5 - 5% Effective for methionine Water 1 - 5% Can act as a scavenger -
Milder Deprotection Methods: If your substrate is highly sensitive, consider alternative, milder deprotection methods that do not generate a free carbocation or operate under less harsh conditions.[7] Options include using trimethylsilyl iodide (TMSI) followed by methanolysis, or zinc bromide (ZnBr2) in dichloromethane.[7][18][19]
Mechanism of Side Product Formation and Prevention
Caption: The formation of the t-butyl cation and its subsequent quenching by a scavenger.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a robust and widely used method for Boc deprotection.
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control any potential exotherm and minimize side reactions.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v). If your substrate is prone to alkylation, add an appropriate scavenger (e.g., 2.5-5% v/v triisopropylsilane) at this stage.[14]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until all the starting material has been consumed (typically 1-2 hours).[14]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).[2]
-
For neutralization, dissolve the crude product in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[14]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: If necessary, purify the product by column chromatography.
Protocol 2: Monitoring Deprotection by Thin Layer Chromatography (TLC)
A quick and effective way to monitor the progress of your deprotection reaction.
-
Spotting: On a TLC plate, spot the starting material (for reference), the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization:
-
Visualize the plate under UV light if your compounds are UV-active.
-
Stain the plate with a ninhydrin solution and gently heat. The appearance of a new, typically purple or yellow spot indicates the formation of the free amine, confirming successful deprotection.[16] The starting Boc-protected amine will not stain with ninhydrin.
-
Orthogonal Protection Strategies
The stability of the Boc group to non-acidic conditions is the foundation of its use in orthogonal protection schemes, which are crucial in complex syntheses like solid-phase peptide synthesis (SPPS).[4][5][6]
-
Boc/Fmoc Strategy: The Boc group is acid-labile, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (cleaved by piperidine).[2][3][4] This orthogonality allows for the selective deprotection of one group in the presence of the other, a cornerstone of modern SPPS.[5][6]
-
Boc/Cbz Strategy: The carboxybenzyl (Cbz or Z) group is typically removed by catalytic hydrogenation, conditions under which the Boc group is stable.[2][4][20] This pairing allows for three distinct modes of deprotection (acid, base, and hydrogenation) when used in conjunction with Fmoc.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. biosynth.com [biosynth.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Bases - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 20. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
how to remove residual solvents from (S)-tert-butyl (piperidin-3-ylmethyl)carbamate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with residual solvents in (S)-tert-butyl (piperidin-3-ylmethyl)carbamate. Our focus is on providing not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the highest purity for your compound.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the foundational questions regarding residual solvent contamination and regulatory compliance.
Q1: Why is removing residual solvents from my this compound sample so critical?
Residual solvents are organic volatile chemicals used or produced during the synthesis and purification of drug substances that are not completely removed by practical manufacturing techniques.[1] Their removal is paramount for several reasons:
-
Patient Safety: Residual solvents provide no therapeutic benefit and can be toxic, with some classified as carcinogens or environmental hazards.[2] Regulatory bodies worldwide establish strict limits to protect patients.[2]
-
Product Quality & Stability: The presence of solvents can negatively impact the physicochemical properties of an Active Pharmaceutical Ingredient (API), including its crystal form, purity, dissolution rate, and stability.[3][4]
-
Regulatory Compliance: Adherence to guidelines such as the International Council for Harmonisation (ICH) Q3C is mandatory for regulatory filings with agencies like the FDA and EMA.[2][5][6] Non-compliance can lead to significant delays or rejection of drug submissions.[2]
Q2: I've just synthesized this compound. What are the most likely residual solvents I need to remove?
Based on common synthetic routes for this and similar compounds, you should anticipate the presence of several classes of solvents.[7] The specific solvents depend entirely on your process, but frequently include:
| Solvent | Boiling Point (°C) | ICH Class | Rationale for Use |
| Methanol | 64.7 | Class 2 | Common reaction and recrystallization solvent.[7] |
| Ethanol | 78.4 | Class 3 | Often used in recrystallization and purification steps. |
| Ethyl Acetate | 77.1 | Class 3 | A common extraction solvent.[7] |
| Dichloromethane (DCM) | 39.6 | Class 2 | Used in synthesis and extractions; its high volatility can also make it easy to remove. |
| Heptane/Hexane | 98.4 / 68 | Class 3 / Class 2 | Used as anti-solvents or in chromatography. |
| Tetrahydrofuran (THF) | 66 | Class 2 | Reaction solvent. |
| Toluene | 110.6 | Class 2 | Reaction solvent, though less common in modern processes due to toxicity. |
Q3: How do I accurately determine the type and concentration of residual solvents in my sample?
The gold-standard and regulatory-accepted method is Headspace Gas Chromatography (HS-GC) , often with Flame Ionization Detection (FID) or Mass Spectrometry (MS).[3][4][8][9]
-
Why HS-GC? This technique is ideal for volatile organic compounds. The sample is heated in a sealed vial, allowing the volatile solvents to partition into the headspace (the gas above the sample). This gas is then injected into the GC, separating the solvents for identification and quantification.[10][11]
-
What about Loss on Drying (LOD)? While simple, LOD is a non-specific method that measures the total mass loss upon heating.[12] It cannot distinguish between different solvents or differentiate solvents from water. It is only acceptable for quantifying Class 3 solvents when you have confirmed no Class 1 or Class 2 solvents are present.[12]
Q4: What are the acceptable limits for these solvents according to regulatory guidelines?
The ICH Q3C guideline categorizes solvents into three classes based on their toxicity.[4][10]
-
Class 1: Solvents to be avoided. Known carcinogens and environmental hazards. Their use should be strongly justified.
-
Class 2: Solvents to be limited. Non-genotoxic animal carcinogens or solvents with other significant but reversible toxicities. Limits are expressed as Permitted Daily Exposure (PDE) and concentration (ppm).[8][13]
-
Class 3: Solvents with low toxic potential. Have PDEs of 50 mg or more per day. Limits are generally set at 5000 ppm or 0.5%.[4]
A summary of limits for common solvents is provided below. Always refer to the latest ICH Q3C(R9) guideline for the complete and most current list.[5][6]
| Solvent | ICH Class | Concentration Limit (ppm) |
| Benzene | 1 | 2 |
| Dichloromethane | 2 | 600 |
| Methanol | 2 | 3000 |
| Toluene | 2 | 890 |
| Hexane | 2 | 290 |
| Ethanol | 3 | 5000 |
| Ethyl Acetate | 3 | 5000 |
| Heptane | 3 | 5000 |
Part 2: Troubleshooting Guides & Method Selection
Dealing with residual solvents is rarely a one-step process. This section provides a logical framework for selecting and optimizing your removal strategy.
Decision-Making Workflow for Solvent Removal
The choice of method depends on the solvent's boiling point, its concentration, and the physical properties of your compound.
References
- 1. database.ich.org [database.ich.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. veeprho.com [veeprho.com]
- 4. agilent.com [agilent.com]
- 5. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
- 7. This compound | 1016167-99-9 [chemicalbook.com]
- 8. Analysis of Residual Solvents According to the New ICH Q3C Guideline : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Residual Solvent Analysis Information | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. globalresearchonline.net [globalresearchonline.net]
preventing racemization during the synthesis of chiral piperidines
Technical Support Center: Synthesis of Chiral Piperidines
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Welcome to the technical support center for the stereoselective synthesis of chiral piperidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining stereochemical purity in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower your research.
Here, we will address common challenges and questions in a direct Q&A format, grounding our advice in established literature and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant racemization during the synthesis of a 2-substituted piperidine. What are the most likely mechanistic culprits?
A1: Racemization in 2-substituted piperidines most commonly occurs through the formation of a planar, achiral intermediate. The two primary pathways for this loss of stereochemical information are:
-
Iminium Ion Formation: The most frequent cause is the reversible formation of an achiral iminium ion at the C2-N bond. This is particularly problematic under acidic conditions or during reactions that involve manipulation of the nitrogen substituent (e.g., deprotection). The planar iminium ion can be attacked from either face by a nucleophile, leading to a racemic or near-racemic mixture.
-
Enamine Tautomerization: If the piperidine nitrogen is a secondary amine (N-H), tautomerization to an achiral enamine can occur, especially in the presence of a base or at elevated temperatures. This pathway erodes the stereocenter at the adjacent C2 position.
Understanding which pathway is active is the first step in designing an effective counter-strategy.
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: Loss of Enantiomeric Excess (ee) During N-Deprotection
Question: I successfully synthesized an N-Boc protected 2-arylpiperidine with 99% ee. However, after treating it with TFA in DCM for deprotection, the final product's ee dropped to 60%. Why did this happen and how can I fix it?
Answer: This is a classic case of racemization via an iminium ion intermediate, facilitated by strong acidic conditions. The trifluoroacetic acid (TFA) protonates the nitrogen, leading to the elimination of the Boc group and the formation of a transient, planar iminium ion. The subsequent reprotonation/attack of a water molecule or other nucleophile is not stereoselective.
Solutions:
-
Milder Deprotection Conditions: Avoid strongly acidic conditions. Consider using alternative protecting groups that can be removed under neutral or milder conditions. For example, a benzylic (Bn) or carboxybenzyl (Cbz) group can often be removed via hydrogenolysis (e.g., H₂, Pd/C), which is typically non-racemizing.
-
Scavengers: If acidic deprotection is unavoidable, the inclusion of a scavenger, such as a trialkylsilane (e.g., triethylsilane), can help to reductively trap the iminium ion as it forms, preventing its equilibration and subsequent non-selective reprotonation.
Experimental Protocol: Reductive Trapping During N-Boc Deprotection
-
Dissolve the N-Boc piperidine (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add triethylsilane (2.0-3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise.
-
Stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Analyze the enantiomeric excess of the crude product by chiral HPLC or SFC before purification.
Scenario 2: Racemization During a Cyclization Step to Form the Piperidine Ring
Question: I am attempting an intramolecular cyclization to form a chiral piperidine, but the product is showing low ee. The stereocenter is established before the cyclization. What could be going wrong?
Answer: If the stereocenter is alpha to the nitrogen in the final ring, the cyclization conditions themselves might be promoting racemization. This is common in reactions that proceed through an iminium intermediate as part of the cyclization mechanism, such as the Pictet-Spengler reaction. If the reaction is run at high temperatures or for extended periods, the reversibility of the iminium ion formation can lead to erosion of stereochemical purity.
Solutions:
-
Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Use a milder acid catalyst if possible. The goal is to favor the forward reaction (cyclization) while minimizing the reverse reaction (ring-opening) that would lead to racemization.
-
Use a Chiral Catalyst/Auxiliary: Employing an asymmetric catalyst can control the facial selectivity of the cyclization, directing the reaction to form one enantiomer preferentially, even if the intermediate has the potential to racemize. For example, in the Pictet-Spengler reaction, a chiral phosphoric acid can act as a catalyst to create a chiral ion pair, effectively shielding one face of the iminium intermediate.
Workflow for Asymmetric Pictet-Spengler Reaction
Caption: Asymmetric Pictet-Spengler cyclization workflow.
Prophylactic Strategies: Building in Stereochemical Stability
Q2: How can I design my synthetic route from the beginning to be robust against racemization?
A2: A proactive approach is always better than a reactive one. Here are key strategies to consider during the design phase:
-
Strategic Placement of the Stereocenter: If possible, avoid creating the key stereocenter at a position that is alpha to the nitrogen until the final steps of the synthesis. Alternatively, design the synthesis so that this position is not epimerizable (e.g., a quaternary center).
-
Choice of Nitrogen Protecting Group: The choice of the nitrogen protecting group is critical. A protecting group that reduces the basicity of the nitrogen, such as an amide or carbamate (e.g., Boc, Cbz), can make the formation of enamines or iminium ions less favorable compared to an alkyl group.
-
Asymmetric Catalysis: The use of chiral catalysts for the key bond-forming reactions is a powerful strategy. This includes asymmetric hydrogenation of pyridine or enamine precursors, or asymmetric cyclization reactions. These methods build the chiral center correctly from the start, often with high enantioselectivity.
Data Summary: Comparison of Asymmetric Hydrogenation Catalysts for Pyridine Derivatives
| Catalyst Type | Ligand Example | Substrate Scope | Typical ee (%) | Pressure (bar) | Temperature (°C) | Reference |
| Iridium-based | (R)-BINAP derived | Activated Pyridines | >95% | 50-100 | 25-50 | |
| Rhodium-based | Josiphos family | Functionalized Pyridines | 90-99% | 20-60 | 25 | |
| Ruthenium-based | Ru-BINAP | Wide range | 85-98% | 10-100 | 25-80 |
Workflow for Chiral Catalyst Selection
Caption: Decision workflow for selecting an asymmetric hydrogenation catalyst.
Analytical Verification
Q3: What are the best methods for accurately determining the enantiomeric excess of my chiral piperidine products?
A3: Visualizing a clean NMR spectrum is not enough to confirm stereochemical purity. You must use a method that can distinguish between enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their direct quantification. A wide variety of chiral columns are commercially available.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and provides higher resolution than HPLC, making it an excellent alternative for high-throughput screening and analysis.
-
NMR Spectroscopy with Chiral Shift Reagents: While less common for primary analysis, using chiral lanthanide shift reagents can induce different chemical shifts for the protons of each enantiomer in the ¹H NMR spectrum, allowing for integration and ee determination. This is often used as a secondary, confirmatory method.
Always analyze a racemic standard of your compound first to confirm that your chosen analytical method can successfully separate the enantiomers.
alternative and more efficient synthetic routes to (S)-tert-butyl (piperidin-3-ylmethyl)carbamate
Technical Support Center: Synthesis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate
Welcome to the technical support center for the synthesis of this compound. This chiral piperidine derivative is a crucial building block in medicinal chemistry, valued for its role in constructing complex pharmaceutical agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, offering field-proven insights, troubleshooting workflows, and answers to frequently encountered challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to help you select and optimize the most suitable synthetic approach for your specific laboratory or production needs.
Q1: What are the main synthetic strategies to produce this compound, and how do I choose the best one?
A1: There are three primary strategies, each with distinct advantages and disadvantages. The optimal choice depends on factors like scale, available equipment, cost of goods, and desired enantiomeric purity.
-
Chiral Resolution of a Racemic Mixture: This "classical" approach involves synthesizing the racemic compound and then separating the enantiomers using a chiral resolving agent. It is often straightforward to implement at a lab scale but is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer.
-
Asymmetric Synthesis via Catalytic Hydrogenation: This modern approach typically starts from a prochiral pyridine-based precursor, which is hydrogenated using a chiral catalyst to set the desired stereocenter. This method is highly atom-economical and can achieve excellent yields and enantioselectivity, making it attractive for large-scale production.[1][2][3]
-
Synthesis from the Chiral Pool: This strategy utilizes readily available, enantiopure starting materials from nature, such as L-glutamic acid or D-lysine.[4][5] The inherent chirality of the starting material is carried through a series of transformations to build the target molecule. This can be a robust method but may involve more synthetic steps compared to asymmetric catalysis.[6]
Comparative Analysis of Synthetic Strategies
| Strategy | Pros | Cons | Best For |
| Chiral Resolution | Methodologically simple; uses common reagents. | Max 50% theoretical yield; requires screening of resolving agents; may need recycling of the unwanted enantiomer. | Lab-scale synthesis; proof-of-concept work. |
| Asymmetric Catalysis | High yield and enantioselectivity (>99% ee possible); highly atom-economical; scalable. | Requires specialized and often expensive chiral catalysts/ligands; sensitive to catalyst poisons.[1] | Process development and large-scale manufacturing. |
| Chiral Pool Synthesis | Avoids resolution and expensive catalysts; starts with high enantiopurity. | Can involve lengthy multi-step sequences; potential for racemization during intermediate steps. | Projects where specific stereoisomers of intermediates are needed; when metal catalysis is undesirable. |
Q2: How critical is the Boc protecting group, and are there viable alternatives?
A2: The tert-butoxycarbonyl (Boc) group is crucial for several reasons. It deactivates the exocyclic amine, preventing it from interfering in subsequent reactions (e.g., N-alkylation of the piperidine ring). Its steric bulk can also influence the stereochemical outcome of certain reactions.[7] The Boc group is stable under a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA) or HCl, making it a versatile choice.[8][9][10]
Alternative protecting groups include:
-
Carboxybenzyl (Cbz): Stable to acidic conditions but removed by catalytic hydrogenation. This makes it "orthogonal" to the Boc group, allowing for selective deprotection if multiple amines are present.[11]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Removed under mild basic conditions (e.g., piperidine), offering another layer of orthogonality.[10]
The choice depends on the overall synthetic plan. For most applications where the piperidine nitrogen is the primary site for subsequent functionalization, the Boc group's stability to basic and nucleophilic conditions is ideal.
Q3: Are there effective non-chromatographic methods for purifying the final product?
A3: Yes. Given that this compound is a basic solid, acid-base extraction and crystallization are highly effective purification methods that are more scalable than column chromatography.
-
Acid-Base Workup: During the workup, the crude product can be dissolved in an organic solvent and washed with a dilute basic aqueous solution (e.g., NaHCO₃) to remove acidic impurities. Subsequently, extracting the organic layer with dilute acid (e.g., 1M HCl) will move the basic product into the aqueous phase, leaving neutral impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified product.
-
Crystallization/Recrystallization: The product is reported to be a solid with a melting point around 64-66°C.[12] This makes recrystallization from a suitable solvent system (e.g., methanol, ethyl acetate/hexanes) an excellent method for achieving high purity on a large scale.[12]
Troubleshooting Guides by Synthetic Method
This section provides solutions to specific experimental problems you may encounter.
Route 1: Chiral Resolution of Racemic tert-butyl (piperidin-3-ylmethyl)carbamate
This route typically involves reacting the racemic free base with a chiral acid, such as (-)-O,O'-di-p-toluoyl-L-tartaric acid (L-DTTA), to form diastereomeric salts, one of which selectively crystallizes.[12]
Q: The diastereomeric salt will not crystallize, or an oil forms instead of a solid. What should I do?
A: This is a common issue in chiral resolutions.
-
Causality: Crystallization is a thermodynamically controlled process sensitive to solvent, concentration, temperature, and purity. The presence of impurities can inhibit lattice formation, and improper solvent choice can lead to the salt being either too soluble or precipitating as an amorphous oil.
-
Solutions:
-
Solvent Screening: The choice of solvent is critical. If methanol was unsuccessful, try other alcohols (ethanol, isopropanol) or solvent mixtures (e.g., methanol/water, acetone/water). The goal is to find a system where the desired diastereomeric salt has low solubility while the other remains in solution.
-
Concentration & Temperature: Systematically vary the concentration. Sometimes, a more dilute solution cooled slowly over a longer period is required. Try a gradual cooling ramp (e.g., from 60°C to room temperature over several hours, then to 4°C).
-
Seeding: If you have a small crystal of the desired salt from a previous batch, add it to the supersaturated solution to induce crystallization. If not, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Purity of Starting Material: Ensure the racemic carbamate is pure. Residual solvents or byproducts from the previous step can act as crystallization inhibitors. Consider a quick purification (e.g., silica plug) before attempting the resolution.
-
Q: The enantiomeric excess (ee) of my final product is low after salt breaking. What went wrong?
A: Low ee indicates incomplete separation of the diastereomeric salts.
-
Causality: The non-target diastereomer may have co-precipitated with the desired salt. This can happen if the solution was cooled too quickly, was too concentrated, or if the solubilities of the two salts in the chosen solvent are too similar.
-
Solutions:
-
Recrystallize the Salt: Before breaking the salt (treating with base), perform one or two recrystallizations of the diastereomeric salt. This will significantly upgrade the diastereomeric purity and, consequently, the enantiomeric purity of the final product. Monitor purity at each stage using chiral HPLC if possible.
-
Optimize Stoichiometry: Ensure you are using the correct stoichiometry of the resolving agent. Typically, 0.5 equivalents of a dibasic acid like L-DTTA are used per 1.0 equivalent of the racemic amine.
-
Stirring Time: Allow sufficient time for the system to reach equilibrium. Stirring the slurry for several hours at room temperature after initial crystallization can allow for the less stable, more soluble diastereomer to dissolve back into the mother liquor.[12]
-
Workflow for Chiral Resolution
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. myuchem.com [myuchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. This compound | 1016167-99-9 [chemicalbook.com]
Technical Support Center: Managing Hazardous Reaction Conditions in N-Containing Heterocycle Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrogen-containing heterocycles. The very reactivity that makes certain reagents and intermediates valuable in constructing these scaffolds also presents significant safety challenges. This resource provides practical, in-depth guidance in a question-and-answer format to help you anticipate, mitigate, and safely manage hazardous reaction conditions. Our focus is not just on what to do, but why you're doing it, grounding every recommendation in established chemical principles and safety protocols.
Section 1: Troubleshooting Highly Reactive & Pyrophoric Reagents
The introduction of substituents and the formation of C-C or C-N bonds in heterocyclic synthesis often rely on highly reactive organometallic reagents, such as organolithiums and Grignard reagents, or metal hydrides. Their primary hazard is their pyrophoricity—the tendency to ignite spontaneously on contact with air or moisture.[1][2]
Frequently Asked Questions & Troubleshooting
Q1: My syringe transfer of tert-butyllithium resulted in a small fire at the needle tip. What went wrong and what is the immediate response?
A1: This is a common and startling issue that typically arises from a failure to maintain a positive inert atmosphere pressure within the transfer system. When the pressure inside the syringe is less than the ambient atmospheric pressure, air can be drawn in, reacting instantly with the pyrophoric reagent.
-
Causality: tert-Butyllithium is extremely pyrophoric.[1] The immediate, highly exothermic reaction with oxygen and moisture in the air causes ignition.[2] This can happen if there's a leak in your syringe, if you pull the plunger back too quickly creating a vacuum, or if the nitrogen pressure in the reagent bottle is insufficient.
-
Immediate Response:
-
Stay calm. Do not use water or a CO₂ extinguisher. Water will react violently, and a CO₂ extinguisher can create a static charge and scatter the material.
-
If the fire is small and contained at the needle tip, you can often extinguish it by carefully and slowly depressing the plunger to expel a small amount of reagent, which consumes the local oxygen, or by inserting the needle tip into the inert atmosphere of a reaction flask.
-
For a larger spill or fire, smother the area completely with a Class D fire extinguisher (for combustible metals) or, alternatively, with dry sand or powdered lime (calcium oxide).[3] Keep a container of sand or lime within arm's reach whenever working with these reagents.[2]
-
Q2: I'm quenching a large-scale Grignard reaction and the mixture is boiling violently, even in an ice bath. How can I control this?
A2: This indicates that the quenching agent is being added too quickly or is too reactive for the initial quench of a concentrated reagent. The high exothermicity of the quench is overwhelming the cooling capacity of your ice bath.[1]
-
Troubleshooting Steps:
-
Immediately stop the addition of the quenching agent.
-
Use a less reactive quencher for the initial phase. Instead of directly adding water or aqueous solutions, begin with a less reactive alcohol like isopropanol, added slowly and dropwise.[1][4] Isopropanol's lower reactivity moderates the rate of heat generation.
-
Ensure vigorous stirring. Poor agitation creates localized hot spots where the quenching reaction can accelerate uncontrollably.[5]
-
Dilute the reaction mixture. If feasible, dilute the mixture with an inert, high-boiling solvent like toluene before quenching. This increases the thermal mass of the system, helping to absorb the heat generated.
-
Once the initial vigorous reaction subsides with isopropanol, you can sequentially switch to a more reactive agent like methanol, and finally to water to ensure complete neutralization. [4] This graduated approach is the cornerstone of a safe quench.[1]
-
Experimental Protocol: Safe Quenching of Residual Organolithium Reagents
This protocol is for the safe neutralization of small to moderate quantities of unused organolithium reagents (e.g., in a flask or a Sure/Seal™ bottle rinse).[1]
Objective: To safely deactivate pyrophoric organolithium reagents by gradual, controlled reaction with protic solvents of increasing reactivity.
Materials:
-
Flask containing the organolithium residue under an inert atmosphere (Nitrogen or Argon).
-
Anhydrous isopropanol.
-
Anhydrous methanol.
-
Deionized water.
-
Large ice-water bath.
-
Stir plate and magnetic stir bar.
-
Dropping funnel or syringe pump for controlled addition.
Procedure:
-
Preparation: Dilute the organolithium residue with an inert, anhydrous solvent (e.g., heptane, toluene) to a concentration of less than 5 wt%.[1] Place the flask in the ice-water bath and ensure vigorous stirring.
-
Initial Quench (Isopropanol): Slowly add isopropanol dropwise via a dropping funnel.[4] Maintain the internal temperature below 25°C. You will observe gas evolution (the corresponding alkane) and a mild exotherm. Continue adding isopropanol until gas evolution and heat release cease.
-
Secondary Quench (Methanol): After the isopropanol reaction is complete, slowly add methanol. Methanol is more reactive and will neutralize any remaining, less accessible organolithium.[4] Again, continue the addition until no further reaction is observed.
-
Final Quench (Water): Once the methanol quench is complete, slowly and carefully add water to hydrolyze any remaining metal alkoxides and ensure the reagent is fully neutralized.[4]
-
Disposal: The resulting aqueous/organic mixture can now be safely disposed of as hazardous waste according to your institution's guidelines.[4][6]
Workflow for Quenching Pyrophoric Reagents
Caption: Graduated quenching workflow for pyrophoric reagents.
Section 2: High-Pressure Reactions
Catalytic hydrogenation is a cornerstone technique for the reduction of N-heterocycles (e.g., pyridines to piperidines).[7] These reactions are typically performed in specialized high-pressure reactors (autoclaves) and carry inherent risks related to equipment failure, gas leaks, and potential for rapid pressure and temperature increases.[8][9]
Frequently Asked Questions & Troubleshooting
Q1: My pressure reactor is rated for 100 bar. Can I run my hydrogenation at 95 bar?
A1: While technically within the limit, this is poor practice. You must never operate a reactor at its absolute maximum rated pressure.[10]
-
Causality: The maximum pressure rating is an engineering limit for the vessel itself, not a recommended operating pressure.[10] Reactions can have unexpected exotherms or gas evolution, causing the pressure to spike beyond your setpoint. A sufficient safety margin is critical to allow pressure relief systems to function correctly and prevent catastrophic vessel failure.
-
Best Practice: A common rule of thumb is to not exceed 80% of the maximum allowable working pressure (MAWP) of the vessel. For a 100 bar reactor, your maximum operating pressure should be no more than 80 bar. Always consult the manufacturer's specific guidelines.[10]
Q2: After running a hydrogenation, I vented the hydrogen but the pressure gauge still reads 2-3 bar. Is this a problem?
A2: Yes, this could indicate a faulty gauge or trapped gas and must be investigated before opening the reactor.
-
Troubleshooting Steps:
-
Do not attempt to open the reactor. A faulty gauge could be misleading you about a genuinely pressurized system.
-
Verify with a second gauge if possible. Some systems have redundant gauges.
-
Carefully re-pressurize the system with a low pressure of inert gas (e.g., 5-10 bar of nitrogen) and then vent it again. This can sometimes dislodge a stuck check valve or clear a blocked vent line.
-
If the gauge still does not return to zero, assume the system is still under pressure. The gauge is likely malfunctioning. The reactor must be serviced by a qualified technician before its next use. Regular inspection and maintenance of critical components like pressure gauges are essential for safe operation.[8][10]
-
Key Safety Considerations for High-Pressure Reactors
| Parameter | Key Consideration & Rationale |
| Vessel Integrity | Never use a reactor that is damaged, corroded, or has been modified without authorization. Scratches or dents can become failure points under high pressure.[11] |
| Pressure Relief | Ensure the reactor is equipped with a calibrated pressure relief system (e.g., rupture disk, relief valve). This is the most critical safety feature to prevent over-pressurization.[9][10] |
| Operator Training | Untrained personnel must not operate high-pressure equipment. Training must cover standard operation, emergency procedures, and the specific hazards of the planned reaction.[8] |
| Gas Selection | Use the correct gas and regulator. Never use an adapter to connect a regulator to a cylinder it was not designed for. Hydrogen requires a specific hydrogen-rated regulator. |
| Leak Testing | Before heating or introducing the full reaction pressure, always perform a low-pressure leak test with an inert gas like nitrogen. |
| PPE | Safety glasses are mandatory. For high-pressure work, a blast shield or placing the reactor in a designated, reinforced enclosure is required.[8] |
High-Pressure Reactor Pre-Operation Checklist ```dot
Caption: Decision tree for assessing organic azide stability.
Troubleshooting Nitration Reactions & Thermal Runaway
Q1: During the nitration of a pyridine derivative, the reaction temperature is increasing rapidly and is not responding to my cooling bath. What is happening and what should I do?
A1: You are likely experiencing the onset of a thermal runaway. [5]Nitration reactions are notoriously exothermic, and if the rate of heat generation exceeds the rate of heat removal, the reaction accelerates exponentially, leading to a dangerous increase in temperature and pressure. [5][12]
-
Immediate Actions:
-
STOP ALL REAGENT ADDITION IMMEDIATELY. Do not add any more nitrating agent or substrate. [5] 2. MAXIMIZE COOLING. Increase the flow of coolant to the reactor jacket. If you have an emergency cooling system, activate it now. [5] 3. ALERT PERSONNEL. Inform others in the lab and your supervisor. Do not work alone when performing potentially hazardous reactions. [6] 4. PREPARE TO QUENCH/DROWN. If the temperature continues to rise uncontrollably, the reaction may need to be quenched by adding it to a large volume of a cold, inert liquid (a "drown-out" or "crash-quench"). This should only be done if a pre-planned and validated procedure is in place.
-
EVACUATE if necessary. If the reaction cannot be brought under control, evacuate the area and alert emergency responders.
-
-
Causality & Prevention:
-
Poor Heat Removal: The cooling system is insufficient for the scale or rate of addition.
-
Incorrect Addition Rate: The nitrating agent was added too quickly, causing reactants to accumulate and then react all at once. [5] * Inadequate Agitation: Poor stirring creates localized hot spots, which act as ignition points for the runaway reaction. [5] * Prevention: Always characterize the thermal properties of your reaction using techniques like reaction calorimetry (RC1) before scaling up. This provides critical data on the heat of reaction (ΔHr) and the adiabatic temperature rise (ΔTad), which are essential for designing a safe process. [5][13]
-
Section 4: Strong Oxidizing Agents
Oxidizing agents are frequently used to introduce functional groups or to perform aromatizations in N-heterocycle synthesis. They pose a significant fire and explosion hazard, especially when they come into contact with organic compounds or other reducing agents. [14][15]
Frequently Asked Questions & Troubleshooting
Q1: I accidentally mixed waste from a permanganate oxidation with an organic solvent waste stream. The container is now getting hot and venting fumes. What should I do?
A1: This is an extremely dangerous situation. You have created an uncontrolled oxidation reaction in a closed container. The heat and gas pressure can cause the container to rupture violently.
-
Immediate Response:
-
DO NOT attempt to seal the container tightly. This will only increase the rate of pressure buildup.
-
Move the container to a safe, isolated location, such as the back of a fume hood, away from all other flammable materials.
-
Alert everyone in the lab and evacuate the immediate area.
-
Contact your institution's Environmental Health & Safety (EH&S) department immediately for emergency disposal. Do not attempt to neutralize the mixture yourself.
-
-
Causality and Prevention: Strong oxidizers like potassium permanganate react exothermically with easily oxidizable materials, including most organic solvents. [16][17]This reaction generates significant heat and gas. [17]To prevent this, always use separate, clearly labeled waste containers for oxidizing waste and organic/flammable waste. Never mix incompatible waste streams. [17]
Table: Common Oxidizers and Key Incompatibilities
| Oxidizing Agent | Class | Key Incompatibilities |
| Nitric Acid (HNO₃) | Strong Acid, Oxidizer | Organic compounds, alcohols, reducing agents, bases, metals. [14][16] |
| Potassium Permanganate (KMnO₄) | Strong Oxidizer | Organic materials, sulfuric acid, glycerol, reducing agents. [17] |
| Perchloric Acid (HClO₄) | Strong Acid, Oxidizer | Alcohols, wood, paper, organic materials. Can become explosive upon heating. [14] |
| Hydrogen Peroxide (>30%) | Strong Oxidizer | Heavy metals (catalyze decomposition), organic compounds, flammable solvents. |
| Sodium Periodate (NaIO₄) | Oxidizer | Reducing agents, combustible materials. |
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. epfl.ch [epfl.ch]
- 5. benchchem.com [benchchem.com]
- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blog.techinstro.com [blog.techinstro.com]
- 9. blog.techinstro.com [blog.techinstro.com]
- 10. What safety measures are essential when working with high pressure reactors? - HiTechTrader.com [hitechtrader.com]
- 11. asynt.com [asynt.com]
- 12. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 13. Process Safety & Risk Management in Drug Substance - Aragen Life Science [aragen.com]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. essr.umd.edu [essr.umd.edu]
- 16. Reactive Hazards - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 17. aiche.org [aiche.org]
Validation & Comparative
A Comparative Efficacy Analysis of (S)- and (R)-tert-butyl (piperidin-3-ylmethyl)carbamate: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the careful consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success. Chiral molecules, particularly those incorporating rigid scaffolds like the piperidine ring, often exhibit profound differences in pharmacological activity, metabolic stability, and toxicity between their enantiomeric forms.[1][2] This guide provides an in-depth comparative analysis of (S)- and (R)-tert-butyl (piperidin-3-ylmethyl)carbamate, two chiral building blocks with significant potential in the synthesis of novel therapeutics. While direct comparative efficacy studies on these specific enantiomers are not extensively documented in publicly available literature, this guide will establish the critical importance of such a comparison by drawing on established principles of stereopharmacology and providing a methodological framework for their evaluation.
The piperidine moiety is a ubiquitous structural motif in a vast number of approved drugs, valued for its ability to impart favorable physicochemical properties and to serve as a versatile scaffold for engaging with biological targets.[3][4] The introduction of a chiral center, as seen in the 3-substituted piperidine ring of the title compounds, can significantly enhance biological activity and selectivity.[1][2] This guide will delve into the synthesis, stereochemical integrity, and a proposed framework for the comparative biological evaluation of the (S)- and (R)-enantiomers of tert-butyl (piperidin-3-ylmethyl)carbamate, providing researchers and drug development professionals with the foundational knowledge to unlock their full therapeutic potential.
The Decisive Role of Chirality in Piperidine-Based Drug Candidates
The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with the equally chiral environment of biological systems, such as receptors and enzymes. For piperidine-containing drugs, the orientation of substituents on the piperidine ring can dramatically influence binding affinity, efficacy, and pharmacokinetic properties.[1][2] For instance, the substitution pattern on the piperidine ring has been shown to significantly impact the activity of GLP-1R agonists and senescence-inducing agents in cancer therapy.[5]
The differential activity of enantiomers can be stark. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to undesirable side effects. Therefore, the early-stage characterization of individual enantiomers is a cornerstone of modern, efficient drug development.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure (S)- and (R)-tert-butyl (piperidin-3-ylmethyl)carbamate typically begins with the synthesis of the racemic mixture, followed by a classical chiral resolution.
Synthesis of Racemic tert-butyl (piperidin-3-ylmethyl)carbamate
A common route to the racemic compound involves the reduction of the corresponding nicotinamide derivative followed by Boc protection.
Experimental Protocol: Synthesis of Racemic tert-butyl (piperidin-3-ylmethyl)carbamate
-
Reduction of 3-cyanopyridine: 3-Cyanopyridine is reduced to 3-(aminomethyl)piperidine using a suitable reducing agent, such as catalytic hydrogenation with a rhodium or ruthenium catalyst, or chemical reduction with sodium borohydride in the presence of a nickel salt.
-
Boc Protection: The resulting racemic 3-(aminomethyl)piperidine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Work-up and Purification: The reaction mixture is then worked up by washing with aqueous solutions to remove salts and unreacted reagents. The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield racemic tert-butyl (piperidin-3-ylmethyl)carbamate.
Chiral Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step. A well-established method for this is fractional crystallization using a chiral resolving agent.
Experimental Protocol: Chiral Resolution of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate [6]
-
Diastereomeric Salt Formation: A solution of racemic tert-butyl (piperidin-3-ylmethyl)carbamate in a suitable solvent, such as methanol, is treated with a stoichiometric amount of a chiral acid, for example, (-)-O,O'-di-p-toluoyl-L-tartaric acid.[6]
-
Fractional Crystallization: The resulting mixture of diastereomeric salts is heated to reflux to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt, in this case, the salt of the (S)-enantiomer with the L-tartaric acid derivative, will preferentially crystallize out of the solution.[6]
-
Isolation and Purification: The crystals are collected by filtration, washed with a small amount of cold solvent, and can be further purified by recrystallization to enhance diastereomeric purity.[6]
-
Liberation of the Free Base: The purified diastereomeric salt is then treated with a base, such as aqueous sodium carbonate, to neutralize the chiral acid and liberate the free (S)-enantiomer.[6]
-
Extraction and Isolation: The enantiomerically enriched free base is extracted into an organic solvent, dried, and concentrated to yield this compound.[6]
To obtain the (R)-enantiomer, the same procedure can be followed using the corresponding (+)-O,O'-di-p-toluoyl-D-tartaric acid.
Stereochemical Characterization: Chiral High-Performance Liquid Chromatography (HPLC)
Ensuring the enantiomeric purity of the separated compounds is paramount. Chiral HPLC is the gold standard for this analysis.
Caption: Workflow for Chiral HPLC Analysis.
Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity Determination [7]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as Chiralpak® AD-H or Chiralcel® OD-H, are often effective for separating piperidine derivatives.[8][9]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The addition of a small amount of an amine modifier, such as diethylamine (DEA, e.g., 0.1%), is often necessary to improve peak shape and resolution for basic compounds like piperidines.[8]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: The carbamate group allows for UV detection at low wavelengths, typically around 210-220 nm. If the analyte lacks a strong chromophore, pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride can be employed.[7]
-
Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Analysis: Injection of the racemic standard will show two distinct peaks, allowing for the determination of the retention times for each enantiomer. Subsequent injections of the isolated (S)- and (R)-enantiomer samples will allow for the calculation of enantiomeric excess (% ee).
Comparative Efficacy Evaluation: A Proposed Framework
Given the absence of direct comparative data, it is crucial for any research program utilizing these building blocks to conduct a head-to-head comparison of the final compounds derived from the (S)- and (R)-enantiomers. The choice of assays will depend on the therapeutic target of interest. However, a general framework for this evaluation can be proposed.
Caption: Proposed Workflow for Comparative Efficacy Evaluation.
Data Summary: A Hypothetical Comparison
The following table illustrates the type of data that should be generated and compared for drug candidates derived from the (S)- and (R)-enantiomers.
| Parameter | (S)-Enantiomer Derivative | (R)-Enantiomer Derivative |
| In Vitro Potency | ||
| Target Binding Affinity (Ki, nM) | ||
| Functional Activity (IC₅₀/EC₅₀, nM) | ||
| Pharmacokinetics | ||
| In Vitro Metabolic Stability (t½, min) | ||
| Oral Bioavailability (F, %) | ||
| In Vivo Efficacy | ||
| Efficacy in Disease Model (% inhibition) | ||
| Preliminary Safety | ||
| In Vitro Cytotoxicity (CC₅₀, µM) | ||
| hERG Inhibition (IC₅₀, µM) |
Conclusion
While the definitive comparative efficacy of (S)- versus (R)-tert-butyl (piperidin-3-ylmethyl)carbamate remains to be experimentally determined and published, the overwhelming evidence from the broader field of medicinal chemistry underscores the critical importance of stereochemistry in drug action.[1][2] The introduction of a chiral center into the piperidine scaffold is a powerful strategy for modulating physicochemical properties, enhancing biological activity and selectivity, and improving pharmacokinetic profiles.[1][2]
This guide provides a robust framework for the synthesis, chiral resolution, and analytical characterization of these valuable building blocks. Furthermore, it outlines a comprehensive strategy for the head-to-head comparison of their ultimate biological efficacy. By rigorously evaluating both enantiomers early in the drug discovery process, researchers can de-risk their programs, optimize their lead candidates, and ultimately increase the probability of developing safe and effective new medicines. The principles and protocols detailed herein are designed to empower drug development professionals to make informed, data-driven decisions in their pursuit of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. This compound | 1016167-99-9 [chemicalbook.com]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
validation of HPLC methods for enantiomeric purity of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate
An In-Depth Technical Guide to the Validation of HPLC Methods for the Enantiomeric Purity of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate
Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development
In the landscape of pharmaceutical sciences, chirality is a fundamental consideration. The spatial arrangement of atoms in a molecule can lead to enantiomers—non-superimposable mirror images that often exhibit profoundly different pharmacological and toxicological profiles.[1] The classic, tragic example of thalidomide, where one enantiomer was sedative while the other was teratogenic, underscores the critical need for precise enantiomeric purity assessment.[2] For drug development professionals, establishing a validated, robust analytical method to quantify the enantiomeric excess of a chiral active pharmaceutical ingredient (API) or intermediate is not merely a quality control metric; it is a cornerstone of drug safety and efficacy.
This guide provides a comprehensive comparison and detailed validation protocol for High-Performance Liquid Chromatography (HPLC) methods tailored to assessing the enantiomeric purity of this compound, a key chiral building block in modern medicinal chemistry. We will delve into the rationale behind experimental choices, compare leading analytical strategies, and provide a self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4]
The Analyte: this compound
Understanding the structure of our target analyte is paramount for effective method development.
-
Structure: A piperidine ring with a chiral center at the C3 position.
-
Key Functional Groups: A secondary amine within the piperidine ring and a Boc-protected primary amine on the side chain.
-
Analytical Challenge: The molecule lacks a strong native chromophore, making high-sensitivity UV detection challenging without derivatization. Its basic nature requires careful mobile phase optimization to achieve good peak symmetry.
Strategic Approaches to Chiral Separation: A Comparative Analysis
Two primary strategies exist for the chiral separation of this compound by HPLC: a direct approach using a Chiral Stationary Phase (CSP) and an indirect approach involving pre-column derivatization.
Direct Enantioseparation using Chiral Stationary Phases (CSPs)
The direct approach is often preferred for its simplicity and speed.[5] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[6] The choice of CSP is the most critical factor for success.
-
Polysaccharide-Based CSPs: These are the workhorses of chiral separations and have demonstrated broad applicability for a vast range of compounds, including piperidine derivatives and carbamates.[1][7]
-
Mechanism: Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate), form chiral grooves and cavities. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance as the analyte fits into these chiral pockets.[6][8]
-
Expert Insight: For a basic analyte like ours, a normal-phase method (e.g., Hexane/Isopropanol) is an excellent starting point. The addition of a small amount of a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase is crucial.[5][9] This additive competitively binds to residual acidic silanols on the silica support, preventing deleterious interactions that cause severe peak tailing of the basic analyte. Immobilized polysaccharide CSPs offer greater solvent compatibility, expanding the range of possible mobile phases.[9]
-
-
Cyclofructan-Based CSPs: These have also shown high success rates for separating primary amines, particularly in polar organic or reversed-phase modes.[9]
-
Mechanism: These CSPs operate via inclusion complexation, supplemented by hydrogen bonding at the "rim" of the cyclofructan macrocycle.
-
Comparison: While effective, polysaccharide phases often provide a higher probability of success in initial screening for a wider variety of structures.[5]
-
Indirect Separation via Pre-Column Derivatization
The indirect approach involves chemically modifying the analyte before chromatographic analysis. This can serve two purposes: enhancing detection sensitivity and/or facilitating separation.
-
Derivatization for Enhanced Detection: Given the poor UV absorbance of the target molecule, derivatization with a chromophore-containing agent is a powerful strategy.
-
Recommended Agent: 3,5-Dinitrobenzoic acid can be reacted with the secondary amine of the piperidine ring to introduce a strong chromophore.[1][10] This significantly improves the limits of detection (LOD) and quantitation (LOQ).
-
Protocol Consideration: The derivatization reaction must be quantitative, rapid, and should not cause racemization of the analyte. The resulting derivative can then be separated on a suitable CSP.
-
-
Derivatization to Form Diastereomers: While less common, one could react the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent. This creates a mixture of diastereomers, which can then be separated on a standard, achiral C18 column.
-
Expert Insight: This approach is generally less favored because it adds complexity and potential sources of error (e.g., ensuring the chiral purity of the derivatizing agent). The direct method on a CSP is almost always more efficient if a suitable CSP can be found.[5]
-
The following diagram illustrates the decision-making workflow for selecting a chiral separation strategy.
Caption: Workflow for chiral HPLC method development and strategy selection.
Comprehensive HPLC Method Validation Protocol (ICH Q2(R2))
Once a suitable separation method is developed (e.g., baseline resolution of enantiomers, good peak shape), it must be rigorously validated to ensure it is fit for its intended purpose.[3] The following protocol is based on the ICH Q2(R2) guideline and details the validation of a direct chiral HPLC method.
Recommended Chromatographic Conditions (Example)
-
Column: Polysaccharide-based CSP, e.g., Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm (Note: Sensitivity may be limited; derivatization would allow detection at a more optimal wavelength)
-
Injection Volume: 10 µL
Validation Parameters and Experimental Protocols
The validation process is a self-validating system; each parameter tests a different aspect of the method's performance, and together they build a complete picture of its reliability.
Caption: Simplified diagram of a chiral recognition mechanism on a CSP.
1. Specificity (Selectivity)
-
Purpose: To demonstrate that the method can unequivocally assess the (S)-enantiomer in the presence of its distomer (the (R)-enantiomer) and any potential impurities or matrix components.
-
Protocol:
-
Inject a solution of the pure (S)-enantiomer standard.
-
Inject a solution of the racemic mixture (50:50 S and R).
-
Inject a placebo/blank solution (all components except the analyte).
-
Spike the (S)-enantiomer sample with a known small amount of the (R)-enantiomer (e.g., 1%).
-
-
Acceptance Criteria: The retention time of the main peak in the sample should match that of the (S)-enantiomer standard. The (R)-enantiomer peak should be baseline resolved from the (S)-enantiomer peak (Resolution (Rs) > 1.5). The blank injection should show no interfering peaks at the retention times of the enantiomers.
2. Linearity and Range
-
Purpose: To verify that the detector response is directly proportional to the concentration of the analyte over a specified range. This is critical for quantifying the undesired enantiomer.
-
Protocol:
-
Prepare a stock solution of the racemic mixture.
-
Create a series of at least five calibration standards by spiking the pure (S)-enantiomer with increasing amounts of the racemic mixture to cover a range from the reporting limit (e.g., 0.1%) to 150% of the specification limit for the (R)-enantiomer (e.g., up to 1.5%).
-
Inject each standard in triplicate.
-
Plot the peak area of the (R)-enantiomer against its known concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.995. The y-intercept should be close to zero.
3. Accuracy
-
Purpose: To determine the closeness of the test results to the true value. It is assessed by recovery studies.
-
Protocol:
-
Prepare samples of the (S)-enantiomer spiked with the (R)-enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percent recovery for each sample: (Measured Concentration / Theoretical Concentration) * 100.
-
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for low concentrations of an impurity.
4. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit. This should be done on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) for the area of the (R)-enantiomer peak should be ≤ 10% for an impurity at the specification limit.
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Purpose: LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected but not necessarily quantified.
-
Protocol:
-
Based on Signal-to-Noise Ratio: Prepare a series of dilute solutions of the (R)-enantiomer. Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for the LOQ and 3:1 for the LOD.
-
Based on Standard Deviation of the Response and the Slope: Use the results from the linearity study. LOQ = (10 * σ) / S and LOD = (3.3 * σ) / S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the enantiomeric impurity. The precision (%RSD) at the LOQ should not exceed 20%.
6. Robustness
-
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol:
-
Vary key parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% in the organic modifier).
-
Column temperature (e.g., ±5 °C).
-
Flow rate (e.g., ±0.1 mL/min).
-
DEA concentration (e.g., ±0.02%).
-
-
Analyze a system suitability sample at each condition.
-
-
Acceptance Criteria: The resolution (Rs) between the enantiomers should remain > 1.5, and the peak shape should remain acceptable under all varied conditions.
Summary of Validation Data (Illustrative)
The following table summarizes typical acceptance criteria and hypothetical (but realistic) results for the validation of the described method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | Baseline resolution (Rs > 1.5), no interference | Rs = 2.8, no peaks in blank | Pass |
| Linearity (Range) | r² ≥ 0.995 (for 0.1% - 1.5% of R-enantiomer) | r² = 0.9991 | Pass |
| Accuracy (% Recovery) | 90.0% - 110.0% | 98.5% - 103.2% across three levels | Pass |
| Precision (Repeatability) | %RSD ≤ 10.0% | %RSD = 3.5% (n=6) | Pass |
| Intermediate Precision | %RSD ≤ 10.0% | %RSD = 4.1% (inter-day) | Pass |
| LOQ | ≤ 0.1% (reporting limit); Precision ≤ 20% at LOQ | 0.05%; %RSD at LOQ = 8.9% | Pass |
| Robustness | Rs > 1.5 under all varied conditions | Rs ranged from 2.5 to 3.1 across all conditions | Pass |
Conclusion
Validating an HPLC method for the enantiomeric purity of a chiral intermediate like this compound is a systematic and rigorous process that underpins the quality and safety of final pharmaceutical products. While direct separation on a polysaccharide-based chiral stationary phase represents the most efficient strategy, a thorough understanding of the analyte's properties allows for intelligent alternative approaches, such as derivatization to enhance sensitivity.
By adhering to the principles outlined in the ICH Q2(R2) guideline, researchers and scientists can develop a self-validating analytical method. The careful evaluation of specificity, linearity, accuracy, precision, quantitation limits, and robustness ensures that the method is not only scientifically sound but also reliable and transferable for its intended purpose in a regulated environment. This guide serves as a framework for building such a robust method, providing both the practical steps and the scientific rationale necessary for success.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 7. High-performance liquid chromatographic enantioseparation using chitin carbamate derivatives as chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
The Versatile (S)-Piperidin-3-ylmethyl)carbamate Scaffold: A Comparative Guide to the Biological Activity of its Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of molecular exploration. In this pursuit, the selection of a versatile and synthetically accessible scaffold is paramount. (S)-tert-butyl (piperidin-3-ylmethyl)carbamate has emerged as a privileged starting material, offering a chiral backbone that has been successfully elaborated into a diverse array of biologically active compounds. This guide provides an in-depth comparison of the performance of key compounds synthesized from this valuable building block, supported by experimental data and detailed protocols to empower your own research endeavors.
This guide will delve into the synthesis and biological activities of two prominent classes of drugs derived from this scaffold: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and C-X-C chemokine receptor type 4 (CXCR4) antagonists with potential applications in cancer and inflammatory diseases. We will also explore the potential of this scaffold in the development of ghrelin receptor agonists.
The this compound Scaffold: A Foundation for Diverse Bioactivity
The this compound scaffold presents a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns. The piperidine ring provides a saturated heterocyclic core that is prevalent in many approved drugs, offering favorable pharmacokinetic properties such as improved metabolic stability and bioavailability.[1] The chiral aminomethyl side chain at the 3-position allows for stereospecific interactions with biological targets, a critical factor in enhancing potency and reducing off-target effects.[2] The tert-butyloxycarbonyl (Boc) protecting group on the amine provides a stable and easily removable handle for synthetic elaboration, facilitating the construction of complex molecular architectures.
Comparative Analysis of Synthesized Compounds
This section will compare the biological activities of representative compounds synthesized from the this compound scaffold.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The Linagliptin Story
One of the most successful examples of a drug derived from a closely related scaffold is Linagliptin , a highly potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes.[3] While the commercial synthesis of Linagliptin utilizes the (R)-enantiomer, (R)-tert-butyl (piperidin-3-yl)carbamate, the synthetic route is directly applicable to the (S)-enantiomer for the generation of stereoisomeric analogs.[4][5][6][7]
Synthesis of a Linagliptin Analog from this compound:
The synthesis involves a key nucleophilic substitution reaction where the deprotected (S)-3-aminomethylpiperidine displaces a leaving group on a xanthine-based core.
Figure 1: General synthetic workflow for a Linagliptin analog.
Biological Performance of Linagliptin:
Linagliptin is a potent inhibitor of DPP-4, an enzyme that degrades incretin hormones like glucagon-like peptide-1 (GLP-1).[3] By inhibiting DPP-4, Linagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion in a glucose-dependent manner.[3]
| Compound | Target | IC50 (nM) | Selectivity vs. DPP-8/DPP-9 | Reference |
| Linagliptin | DPP-4 | ~1 | >10,000-fold | [8] |
Linagliptin's high potency and exceptional selectivity against other dipeptidyl peptidases, such as DPP-8 and DPP-9, contribute to its favorable safety profile.[8]
C-X-C Chemokine Receptor Type 4 (CXCR4) Antagonists: A Promising Frontier
The CXCR4 receptor and its ligand, CXCL12, play a crucial role in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV infection.[9][10] Consequently, the development of CXCR4 antagonists is an active area of research. The (S)-3-aminomethylpiperidine core, derived from our starting material, is a key pharmacophore in a number of potent CXCR4 antagonists. While a direct synthesis of a specific, named CXCR4 antagonist from this compound is not explicitly detailed in the reviewed literature, the structural similarity of the core fragment strongly suggests its utility in this context. We can logically propose the synthesis of a potent CXCR4 antagonist based on published structure-activity relationship (SAR) studies of piperidine-based antagonists.[3][11][12]
Proposed Synthesis of a CXCR4 Antagonist Analog:
A plausible synthetic route would involve the coupling of the deprotected (S)-3-(aminomethyl)piperidine with a suitable heterocyclic core, a common feature in many potent CXCR4 antagonists.
Figure 2: Proposed workflow for a CXCR4 antagonist analog.
Expected Biological Performance:
Based on the SAR of known piperidine-containing CXCR4 antagonists, a compound synthesized from this scaffold would be expected to exhibit potent antagonistic activity in functional assays, such as inhibiting CXCL12-induced calcium mobilization.
| Compound Class | Target | Representative IC50 (nM) | Assay | Reference |
| Piperidine-based CXCR4 Antagonists | CXCR4 | 1 - 100 | Calcium Flux Assay | [3][11][12] |
The chirality of the 3-aminomethylpiperidine side chain is often crucial for achieving high-affinity binding to the CXCR4 receptor.[2]
Ghrelin Receptor Agonists: The Case of Ulimorelin
The ghrelin receptor is a key regulator of appetite, growth hormone secretion, and gastrointestinal motility. Ulimorelin (TZP-101) is a ghrelin receptor agonist that has been investigated for the treatment of gastroparesis.[13][14][15][16] While the detailed synthesis of Ulimorelin is proprietary, its structure contains a piperidine-like moiety, suggesting that a derivative of this compound could serve as a valuable starting material for the synthesis of novel ghrelin receptor agonists.
Biological Performance of Ulimorelin:
Ulimorelin has demonstrated potent agonistic activity at the ghrelin receptor, stimulating gastrointestinal motility.
| Compound | Target | EC50 (nM) | Assay | Reference |
| Ulimorelin (TZP-101) | Ghrelin Receptor | 29 | Aequorin Ca2+-bioluminescence | [13] |
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key biological assays.
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against DPP-4.[8][17][18][19][20]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Test compounds and a reference inhibitor (e.g., Linagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
In a 96-well black microplate, add 25 µL of the assay buffer to the blank wells, 25 µL of the reference inhibitor to the positive control wells, and 25 µL of the test compound dilutions to the sample wells.
-
Add 25 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer) to all wells except the blank wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Figure 3: Workflow for the DPP-4 inhibition assay.
Protocol 2: CXCR4-Mediated Calcium Mobilization Assay
This protocol describes a cell-based assay to measure the antagonistic activity of compounds on the CXCR4 receptor by monitoring changes in intracellular calcium levels.[21][22][23][24][25]
Materials:
-
A cell line stably expressing human CXCR4 (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
CXCL12 (SDF-1α), the natural ligand for CXCR4
-
Test compounds and a reference antagonist (e.g., AMD3100)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Seed the CXCR4-expressing cells into a 96-well black, clear-bottom microplate and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds or reference antagonist at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of CXCL12 into the wells to stimulate the CXCR4 receptor.
-
Immediately record the change in fluorescence intensity over time (typically for 2-3 minutes).
-
The antagonistic effect is determined by the reduction in the CXCL12-induced calcium peak in the presence of the test compound.
-
Calculate the percent inhibition and determine the IC50 value.
Figure 4: Workflow for the CXCR4 calcium mobilization assay.
Conclusion
The this compound scaffold has proven to be a highly valuable and versatile starting material in drug discovery. Its successful application in the synthesis of the potent DPP-4 inhibitor Linagliptin highlights its potential for generating high-quality clinical candidates. Furthermore, the structural features of this scaffold make it an ideal foundation for the development of novel CXCR4 antagonists and other biologically active molecules. The experimental protocols provided in this guide offer a practical resource for researchers to evaluate the performance of their own compounds derived from this and other promising scaffolds. As the field of medicinal chemistry continues to evolve, the strategic use of such well-validated building blocks will undoubtedly accelerate the discovery of the next generation of therapeutics.
References
- 1. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts - Google Patents [patents.google.com]
- 7. Process For The Preparation Of Linagliptin Via Novel Intermediates [quickcompany.in]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of ulimorelin (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Ulimorelin - Wikipedia [en.wikipedia.org]
- 16. Ghrelin Agonist TZP-101/Ulimorelin Accelerates Gastrointestinal Recovery Independently of Opioid Use and Surgery Type: Covariate Analysis of Phase 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. DPP4 Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. bu.edu [bu.edu]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. moleculardevices.com [moleculardevices.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Chiral Piperidine Synthesis
Introduction: The Enduring Value of Chiral Piperidines in Drug Discovery
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a vast range of biological receptors. The introduction of chirality to this scaffold dramatically expands its chemical space, allowing for precise three-dimensional arrangements that can significantly enhance potency, selectivity, and pharmacokinetic profiles.[4][5][6] However, the synthesis of enantiomerically pure piperidines presents a significant challenge, demanding a careful evaluation of various synthetic strategies.
For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is not merely a question of chemical efficiency; it is a critical decision balancing cost, scalability, time, and regulatory considerations.[7] This guide provides an in-depth, comparative cost-benefit analysis of the principal strategies for synthesizing chiral piperidines, grounded in field-proven insights and supported by experimental data. We will dissect each methodology, explaining the causality behind experimental choices to empower you to make the most informed decisions for your specific project needs.
Strategic Overview: Key Methodologies and Their Niches
The synthesis of chiral piperidines can be broadly categorized into four main approaches, each with a distinct profile of advantages and disadvantages. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
-
Chiral Pool Synthesis: Leveraging nature's readily available chiral molecules.
-
Asymmetric Catalysis: Building chirality from prochiral precursors using small amounts of a chiral catalyst.
-
Enzymatic & Kinetic Resolution: Using enzymes to differentiate between enantiomers in a racemic mixture.
-
Organocatalysis: Employing small, metal-free organic molecules as catalysts for asymmetric transformations.
Asymmetric Catalysis: Precision Synthesis from the Ground Up
Asymmetric catalysis, particularly the hydrogenation of pyridine derivatives, stands as one of the most powerful and direct methods for accessing chiral piperidines.[8][9] This approach creates the chiral centers on a prochiral substrate in a single, highly stereocontrolled step, offering excellent atom economy.
Principle & Causality: The core principle involves the use of a chiral transition metal complex (commonly Iridium or Rhodium) that coordinates to the pyridine or a derivative, creating a chiral environment.[10][11] Molecular hydrogen then adds across the double bonds in a stereochemically defined manner, dictated by the chiral ligand. Activating the typically unreactive pyridine ring, often by converting it into a pyridinium salt, is a crucial experimental choice. This activation enhances the substrate's reactivity and prevents the product piperidine from coordinating to and deactivating the metal catalyst.[8][11]
Cost-Benefit Analysis:
-
Benefits:
-
High Enantioselectivity: Often achieves >99% ee.[12]
-
Atom Economy: It is an addition reaction, making it highly atom-economical.
-
Directness: Converts readily available pyridines to chiral products in few steps.
-
-
Costs:
-
Catalyst Cost: Rhodium and Iridium catalysts, along with sophisticated chiral phosphine ligands (e.g., Walphos, JosiPhos), are expensive.[11][12] This is a major factor for large-scale synthesis.
-
High Pressure: Often requires high pressures of hydrogen gas (e.g., 50 bar), necessitating specialized and costly reactor equipment.[11]
-
Substrate Scope: The efficiency can be highly dependent on the substitution pattern of the pyridine ring.
-
Representative Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation[12]
This protocol describes the large-scale synthesis of a key intermediate for a cis-4-amino-3-fluoro-1-methylpiperidine derivative.
-
Reactor Setup: A suitable high-pressure reactor is charged with the N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride salt (1.0 equiv).
-
Catalyst Preparation: In a separate glovebox, a catalyst stock solution is prepared by dissolving Rh(NBD)₂(BF₄) (0.001 equiv) and Walphos 003 ligand (0.0011 equiv) in degassed methanol.
-
Reaction Execution: The catalyst solution is transferred to the reactor. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the target pressure. The reaction mixture is stirred at a controlled temperature until substrate conversion is complete (as monitored by HPLC).
-
Work-up and Isolation: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is typically of high purity and can be carried forward without chromatographic purification, a significant advantage for large-scale operations.[12]
Enzymatic and Chemo-enzymatic Strategies
Biocatalysis offers a green and highly selective alternative for producing chiral piperidines.[13] These methods harness the exquisite selectivity of enzymes, often operating under mild, aqueous conditions. Key strategies include enzymatic kinetic resolution (EKR) and, more recently, chemo-enzymatic cascades.
Principle & Causality: In EKR, an enzyme, such as a lipase, selectively acylates one enantiomer of a racemic piperidine derivative, allowing the acylated product and the unreacted enantiomer to be separated.[14][15][16] The choice of enzyme, acylating agent, and solvent is critical and determined through extensive screening to optimize both reaction rate and selectivity (E-value).[14][16] More advanced chemo-enzymatic methods can deracemize pyridines by combining chemical synthesis with biocatalytic cascades, for example, using an amine oxidase/ene imine reductase sequence to produce highly stereo-defined piperidines.[13]
Cost-Benefit Analysis:
-
Benefits:
-
Costs:
-
50% Yield Limit (for EKR): In a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. While the unwanted enantiomer can sometimes be racemized and recycled, this adds steps and cost.[14][16]
-
Enzyme Cost & Stability: While many enzymes are commercially available, specialized enzymes can be expensive. Stability and activity can be sensitive to reaction conditions.
-
Downstream Processing: Separation of the product from the enzyme and aqueous buffer can be challenging and energy-intensive.
-
Representative Experimental Protocol: Lipase-Catalyzed Acylation[14][16]
-
Setup: To a solution of the racemic piperidine intermediate (e.g., (±)-4 in the synthesis of SCH66336) in an organic solvent (e.g., MTBE) is added the acylating agent (e.g., trifluoroethyl isobutyrate).[14][16]
-
Enzymatic Reaction: The lipase (e.g., Novozyme 435 or Toyobo LIP-300) is added, and the suspension is stirred at room temperature.[14][16]
-
Monitoring: The reaction is monitored by chiral HPLC to track the conversion and the enantiomeric excess of the remaining starting material and the acylated product. The reaction is stopped at or near 50% conversion to maximize the ee of both components.
-
Work-up and Separation: The enzyme is removed by filtration. The filtrate is concentrated, and the resulting mixture of the acylated piperidine and the unreacted piperidine enantiomer is separated by column chromatography or crystallization.
Organocatalysis: The Metal-Free Alternative
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, using small, chiral organic molecules to catalyze reactions. For piperidine synthesis, this often involves domino or cascade reactions that rapidly build molecular complexity.[17][18][19]
Principle & Causality: A common organocatalytic approach is the proline-catalyzed asymmetric Mannich reaction.[19][20][21] L-proline activates a ketone donor by forming a chiral enamine intermediate. This enamine then attacks an electrophile, such as a cyclic Δ¹-piperideine imine, in a highly stereocontrolled fashion.[20] The choice to use a catalyst like proline is driven by its low cost, ready availability, and ability to operate under mild conditions without the need for strict inert atmospheres, which is a significant advantage over many organometallic processes.
Cost-Benefit Analysis:
-
Benefits:
-
Low Catalyst Cost: Catalysts like proline are inexpensive and derived from natural sources.[19]
-
Operational Simplicity: Reactions are often run at room temperature and are insensitive to air and moisture, simplifying the experimental setup.[22]
-
Metal-Free: Avoids contamination of the final product with toxic heavy metals, a critical consideration in pharmaceutical manufacturing.
-
-
Costs:
-
Catalyst Loading: Often requires higher catalyst loadings (5-20 mol%) compared to transition metal catalysts (0.01-1 mol%).[19]
-
Reaction Times: Can be slower than metal-catalyzed reactions, potentially impacting throughput.
-
Substrate Scope: The scope can be limited, and achieving high enantioselectivity sometimes requires more complex, multi-generation organocatalysts, which increases cost.
-
Representative Experimental Protocol: Proline-Catalyzed Synthesis of (+)-Pelletierine[19]
-
Reaction Setup: In a vial, Δ¹-piperideine (0.6 mmol, 1.0 equiv) and acetone (6.0 equiv, serving as both reactant and solvent) are combined.
-
Catalyst Addition: L-proline (20 mol%) is added to the mixture.
-
Reaction: The vial is sealed and stirred at room temperature. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the chiral 2-substituted piperidine product.
Comparative Summary and Strategic Selection
The optimal strategy for synthesizing a chiral piperidine is highly dependent on project-specific goals. A thorough cost-benefit analysis must weigh the initial investment in catalysts and equipment against operational costs, throughput, and the final purity requirements.[7]
| Strategy | Key Benefit | Key Cost | Best For... |
| Asymmetric Hydrogenation | High atom economy, directness, excellent enantioselectivity (>99% ee).[12] | High cost of noble metal catalysts and ligands; requires high-pressure equipment.[11] | Large-scale, process-optimized manufacturing where initial capital investment is justified by high throughput and efficiency. |
| Enzymatic Resolution | "Green" process with exceptional selectivity under mild conditions.[13] | Theoretical 50% yield cap (EKR); potential for complex downstream processing. | Scenarios where high enantiopurity is paramount, sustainability is a key driver, and racemization/recycling of the unwanted enantiomer is feasible. |
| Organocatalysis | Low-cost, non-toxic catalysts; operational simplicity (no inert atmosphere needed).[19] | Higher catalyst loadings required; can have longer reaction times and a more limited substrate scope. | Early-stage discovery and medicinal chemistry where rapid access to diverse analogs is needed without metal contamination concerns. |
| Chiral Pool Synthesis | Utilizes inexpensive, enantiopure starting materials from nature (e.g., amino acids).[7] | Often requires multi-step sequences with protection/deprotection steps, leading to lower overall yields. | Synthesizing specific, complex piperidine alkaloids where the core stereochemistry is already set by the natural starting material. |
Conclusion
The synthesis of chiral piperidines is a mature yet continually evolving field. While traditional methods like chiral pool synthesis remain valuable, modern catalytic approaches offer more direct and efficient pathways. Asymmetric hydrogenation provides a powerful, albeit expensive, route for large-scale production. Enzymatic methods represent the pinnacle of green chemistry and selectivity, while organocatalysis offers a robust, cost-effective, and operationally simple alternative, particularly valuable in a discovery setting.
As a Senior Application Scientist, my recommendation is to adopt a holistic view. The "best" method is not universal; it is the one that best aligns with your specific economic, logistical, and scientific constraints. For industrial applications, a hybrid approach, such as a chemo-enzymatic process, may ultimately provide the optimal balance of cost, efficiency, and sustainability.[13] By understanding the fundamental trade-offs detailed in this guide, researchers can navigate the synthetic landscape with confidence and strategically select the pathway that will most effectively advance their drug development programs.
References
- 1. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Structural Analogs of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate in Drug Discovery: Focus on Dipeptidyl Peptidase-IV Inhibition
In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry, prized for its conformational rigidity and its prevalence in a multitude of FDA-approved therapeutics.[1] (S)-tert-butyl (piperidin-3-ylmethyl)carbamate, a readily available chiral building block, represents a key starting point for the exploration of novel chemical entities. This guide provides an in-depth comparative analysis of its structural analogs, with a specific focus on their application as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes mellitus. We will delve into the rationale behind structural modifications, compare biological activities with supporting experimental data, and provide detailed protocols for the evaluation of these compounds.
The (S)-Piperidin-3-ylmethanamine Scaffold: A Privileged Motif
The this compound scaffold, which upon deprotection yields (S)-piperidin-3-ylmethanamine, offers a versatile platform for drug design. The piperidine ring introduces a three-dimensional element that can effectively probe the binding pockets of biological targets, while the primary amine serves as a crucial anchor for various pharmacophoric extensions.[2] The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions.[3]
Dipeptidyl Peptidase-IV (DPP-IV) as a Therapeutic Target
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These incretins stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are elevated, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[2][6]
The active site of DPP-IV is broadly divided into several subsites, including the S1 pocket, which is hydrophobic and typically accommodates an aromatic or lipophilic group, and the S2 pocket, which often interacts with a protonated amine or other polar groups.[7] Effective DPP-IV inhibitors are designed to form key interactions with residues within these pockets, such as Glu205, Glu206, and Tyr662.[8]
Below is a diagram illustrating the mechanism of DPP-IV inhibition and its effect on glucose metabolism.
Caption: Mechanism of DPP-IV Inhibition for Glycemic Control.
Comparative Analysis of Piperidine-Based DPP-IV Inhibitors
Starting from the (S)-piperidin-3-ylmethanamine core, medicinal chemists have explored a variety of structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This section compares different classes of these analogs.
Piperidine-Constrained Phenethylamines
One successful strategy involves constraining a phenethylamine moiety with a piperidine or piperidinone ring.[2] This approach led to the discovery of potent and selective DPP-IV inhibitors. The general structure-activity relationships (SAR) indicate that:
-
The Amine Group: A primary or secondary amine is crucial for interacting with the acidic residues Glu205 and Glu206 in the S2 pocket of DPP-IV.[4]
-
The Aromatic Group: A substituted phenyl ring, often with electron-withdrawing groups like trifluoromethyl, is optimal for binding to the hydrophobic S1 pocket.[4]
-
The Piperidine Ring: The piperidine ring serves as a rigid scaffold to correctly orient the amine and aromatic functionalities for optimal binding.
The table below summarizes the in vitro DPP-IV inhibitory activity of representative piperidine-constrained phenethylamine analogs.
| Compound ID | Core Scaffold | R Group (Aromatic) | DPP-IV IC50 (nM) | Reference |
| 1 | Piperidinone | 2,4,5-Trifluorophenyl | 180 | [4] |
| 2 | Piperidine | 2,4,5-Trifluorophenyl | 31 | [4] |
| 3 | Piperidine | 3-(Trifluoromethyl)phenyl | 42 | [2] |
| Sitagliptin | Triazolopiperazine | 2,4,5-Trifluorophenyl | 18 | [5] |
Data presented as half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
As the data indicates, reduction of the piperidinone carbonyl in compound 1 to a methylene group in compound 2 significantly improves potency, likely due to increased flexibility or altered interactions within the active site.[4] The potency of these piperidine-based inhibitors is comparable to the marketed drug, Sitagliptin.
N-Substituted Piperidine Derivatives
Another avenue of exploration involves modifications at the piperidine nitrogen. These modifications can influence the compound's interaction with the S2 extensive subsite of DPP-IV, potentially enhancing potency and selectivity.[9]
For example, a study on 4-benzylpiperidine derivatives showed that these compounds exhibit micromolar inhibitory activity against DPP-IV.[5] While less potent than the phenethylamine series, these findings highlight that diverse substitutions on the piperidine scaffold can lead to DPP-IV inhibition.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
To ensure the trustworthiness of the presented data, a detailed, self-validating experimental protocol for assessing the in vitro inhibitory activity of novel compounds against DPP-IV is provided below. This protocol is based on a fluorometric method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV (e.g., from R&D Systems)
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Sitagliptin) dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Experimental Workflow Diagram:
Caption: Workflow for the in vitro DPP-IV inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitor in DMSO (e.g., 10 mM).
-
Create a serial dilution of the compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Dilute the human recombinant DPP-IV enzyme in assay buffer to the desired working concentration (e.g., 1.73 mU/mL).
-
Prepare the Gly-Pro-AMC substrate solution in assay buffer (e.g., 200 µM).
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add 26 µL of the diluted test compounds or reference inhibitor. For control wells (100% activity), add 26 µL of assay buffer with the corresponding DMSO concentration. For background wells, add assay buffer.
-
Add 24 µL of the diluted DPP-IV enzyme solution to all wells except the background wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction (optional, can be done by adding an acid, or read kinetically).
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% activity control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of potent and selective DPP-IV inhibitors. Structure-activity relationship studies have demonstrated that constraining a phenethylamine moiety with the piperidine ring and optimizing the aromatic substituent are key strategies for achieving high potency. The experimental data presented in this guide provides a clear comparison of the performance of different structural analogs.
Future research in this area could focus on fine-tuning the pharmacokinetic properties of these compounds to improve oral bioavailability and duration of action. Furthermore, exploring novel substitutions on the piperidine ring could lead to the discovery of inhibitors with unique binding modes and improved selectivity profiles against other dipeptidyl peptidases. The detailed experimental protocol provided herein offers a robust framework for the continued evaluation of these promising therapeutic agents.
References
- 1. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oatext.com [oatext.com]
- 5. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs - An Ab Initio Fragment Molecular Orbital Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
A Comparative Review of Carbamate Protecting Groups in Peptide Synthesis
<Step_2>
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, whether for basic research or therapeutic development, is a complex undertaking that hinges on the precise and controlled assembly of amino acids.[1][2] Central to this process is the strategic use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions.[3][4] Among the various classes of protecting groups, carbamates are the most widely employed for the protection of the α-amino group of amino acids.[5][6]
This guide provides an in-depth comparative analysis of the most common carbamate protecting groups used in peptide synthesis: Boc, Fmoc, Cbz, and Alloc. We will delve into the chemical principles governing their use, provide detailed experimental protocols, and offer a comparative analysis to inform the selection of the optimal protecting group strategy for your specific research needs.
The Fundamental Role of Orthogonality
In multi-step peptide synthesis, it is often necessary to remove one protecting group in the presence of others.[7][8][9] This requires an "orthogonal" protection strategy, where different protecting groups can be selectively removed under distinct reaction conditions without affecting each other.[3][10] The choice of an α-amino protecting group, therefore, dictates the entire synthetic strategy, including the selection of side-chain protecting groups and the solid-phase resin.[7][9][11]
Key Carbamate Protecting Groups: A Head-to-Head Comparison
The four most prominent carbamate protecting groups in peptide synthesis are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), Benzyloxycarbonyl (Cbz), and Allyloxycarbonyl (Alloc). Each possesses a unique set of properties that makes it suitable for different synthetic approaches.
tert-Butoxycarbonyl (Boc)
The Boc group is a classic and robust protecting group that is labile to moderately strong acids.[12][13] It formed the basis of Merrifield's original solid-phase peptide synthesis (SPPS), a technology that earned him the Nobel Prize in Chemistry.[2]
-
Protection Mechanism: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[12][13] The amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride.[13][14]
-
Deprotection Mechanism: Removal of the Boc group is achieved with acids such as trifluoroacetic acid (TFA).[12][13] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then readily decarboxylates to release the free amine.[12]
-
Advantages:
-
Disadvantages:
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group was developed as a milder alternative to the Boc group and has become the most widely used protecting group in modern SPPS.[11][16] Its key feature is its lability to bases.[17][18]
-
Protection Mechanism: The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu).[18][19]
-
Deprotection Mechanism: The Fmoc group is removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[17][19][20] The deprotection proceeds via a β-elimination mechanism, initiated by the abstraction of the acidic proton on the fluorenyl ring.[18][20]
-
Advantages:
-
Employs milder reaction conditions, making it compatible with a wider range of sensitive amino acids and post-translational modifications.[11][17]
-
Offers true orthogonality with acid-labile tert-butyl-based side-chain protecting groups, which can be removed simultaneously with cleavage from the resin using TFA.[11][18]
-
Highly amenable to automation.[11]
-
-
Disadvantages:
Benzyloxycarbonyl (Cbz or Z)
The Cbz group, one of the earliest developed amino protecting groups, is removed by catalytic hydrogenolysis.[5][22] While less common in modern SPPS, it remains a valuable tool, particularly in solution-phase synthesis.[4]
-
Protection Mechanism: The Cbz group is typically introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[22]
-
Deprotection Mechanism: The Cbz group is cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), which reduces the benzyl group, leading to the formation of toluene and the unstable carbamic acid that decarboxylates.[22] It can also be removed by strong acids, but this is less common.[22][23]
-
Advantages:
-
Disadvantages:
-
The catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids like cysteine and methionine.[4]
-
Not compatible with other protecting groups that are also removed by hydrogenation.
-
Allyloxycarbonyl (Alloc)
The Alloc group is an interesting protecting group that is removed under mild conditions using a palladium(0) catalyst.[24] This provides an additional layer of orthogonality in complex syntheses.[24][25]
-
Protection Mechanism: The Alloc group is introduced using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O).[24]
-
Deprotection Mechanism: The deprotection is a catalytic cycle initiated by the coordination of a Pd(0) complex to the allyl group, followed by the formation of an allyl-palladium(II) complex.[24] The resulting carbamate decarboxylates to yield the free amine.[24]
-
Advantages:
-
Disadvantages:
-
Requires the use of a palladium catalyst, which can be expensive and may require careful removal from the final product.
-
The catalyst can be sensitive to certain functional groups.
-
Comparative Summary of Carbamate Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages | Key Disadvantages |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Moderate Acid (e.g., TFA)[12][13] | Robust; good for aggregation-prone sequences.[1][11] | Requires strong acid for final cleavage; potential for side reactions from t-butyl cations.[11][15] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[17][19] | Mild conditions; true orthogonality with tBu side chains; automation-friendly.[11][17][18] | Potential for diketopiperazine and aspartimide formation.[4][21] |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Catalytic Hydrogenolysis (e.g., H₂/Pd)[22] | Stable to a wide range of conditions; useful in solution-phase.[4][13][22] | Catalyst poisoning by sulfur-containing residues.[4] |
| Allyloxycarbonyl | Alloc | Alloc-Cl, Alloc₂O | Pd(0) Catalyst[24] | Orthogonal to Boc, Fmoc, and Cbz; very mild deprotection.[14][24] | Requires a palladium catalyst. |
Orthogonal Deprotection Strategies
The true power of these carbamate protecting groups is realized when they are used in combination to achieve selective deprotection. This is particularly crucial in the synthesis of complex peptides with branches or other modifications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. fiveable.me [fiveable.me]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 21. peptide.com [peptide.com]
- 22. total-synthesis.com [total-synthesis.com]
- 23. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 24. total-synthesis.com [total-synthesis.com]
- 25. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to Assessing the Optical Purity of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For molecules like (S)-tert-butyl (piperidin-3-ylmethyl)carbamate, a versatile chiral building block in medicinal chemistry, ensuring high enantiomeric purity is paramount. The presence of its (R)-enantiomer can introduce unforeseen biological activity, altered metabolic pathways, or competitive binding, thereby compromising the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical techniques for quantifying the enantiomeric purity of this compound. We will delve into the mechanistic underpinnings and practical execution of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers in selecting and implementing the most suitable method for their quality control and process development needs.
The Analytical Challenge: Distinguishing Mirror Images
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, such as boiling point, melting point, and solubility.[1] This identity makes their separation and quantification a formidable challenge. The key to resolving enantiomers lies in introducing a chiral environment that allows for the formation of transient diastereomeric complexes with different interaction energies, which can then be distinguished.[2] The analytical methods discussed herein each employ a unique strategy to create this chiral environment.
Comparative Overview of Analytical Methodologies
The selection of an optimal analytical technique for determining the enantiomeric excess of this compound is a critical decision. The choice is often dictated by factors such as the required sensitivity, speed of analysis, sample throughput, and the availability of instrumentation. While chromatographic techniques like HPLC and SFC are the workhorses of chiral separations, NMR spectroscopy offers a rapid, alternative approach.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase. | Differential interaction with a CSP in a supercritical fluid mobile phase (CO2). | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals. |
| Speed | Moderate (Typical run times of 15-30 minutes). | Fast (Typical run times of 2-10 minutes).[3] | Very Fast (Analysis in < 10 minutes including sample preparation).[4] |
| Sensitivity | High (LOD/LOQ in the low ppm range). | High (Comparable to or better than HPLC). | Lower (Generally requires higher sample concentrations). |
| Solvent Consumption | High (Organic solvents like hexane, isopropanol). | Low (Primarily uses CO2, with small amounts of organic co-solvents).[5] | Minimal (Deuterated solvents for sample preparation). |
| Environmental Impact | Significant due to organic solvent usage. | "Green" alternative with reduced toxic solvent waste.[5] | Low. |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases.[4] | Generally faster method development than HPLC.[3] | Rapid, involves screening of suitable CSAs. |
| Instrumentation | Widely available in most analytical laboratories. | Less common than HPLC, but gaining popularity. | Widely available in most research and development laboratories. |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely utilized method for enantioseparation in the pharmaceutical industry.[2] The direct approach, employing a chiral stationary phase (CSP), is the most common and effective strategy. Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are particularly successful for a broad range of compounds, including basic analytes like this compound.[2][6]
The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral selector immobilized on the stationary phase. This results in different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC
This protocol is a robust starting point for the chiral separation of tert-butyl (piperidin-3-ylmethyl)carbamate, based on methods developed for structurally similar piperidine derivatives.[6][7]
Workflow for Chiral HPLC Method Development
Caption: A systematic workflow for developing a chiral HPLC method.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel (5 µm, 4.6 x 250 mm). This column is known for its broad applicability to chiral separations of nitrogen-containing compounds.[6]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a ratio of 80:20 (v/v), with the addition of 0.1% Diethylamine (DEA). The basic additive (DEA) is crucial for obtaining good peak shape and preventing tailing by masking residual acidic silanols on the silica surface.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm. The carbamate group offers weak UV absorbance, necessitating detection at a low wavelength for adequate sensitivity.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Expected Outcome: Under these conditions, baseline separation of the (S) and (R) enantiomers is expected. The (S)-enantiomer will be the major peak, while the (R)-enantiomer, if present as an impurity, will be a much smaller peak with a different retention time. The enantiomeric excess (% ee) can be calculated using the areas of the two peaks:
% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Method Validation: A validated chiral purity method should demonstrate specificity, precision, linearity, accuracy, and a defined limit of quantitation (LOQ) for the undesired enantiomer.[2]
II. Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[3][5] The technique utilizes a mobile phase composed of supercritical carbon dioxide, often with a small amount of an organic co-solvent (modifier) such as methanol or ethanol. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiencies compared to HPLC.[5]
Similar to HPLC, polysaccharide-based CSPs are the most commonly used stationary phases for chiral SFC.[3] The separation principles are analogous, relying on the differential interactions between the enantiomers and the CSP.
Experimental Protocol: Chiral SFC
This protocol outlines a typical starting point for chiral SFC analysis of this compound.
Workflow for Chiral SFC Method Development
Caption: A streamlined workflow for developing a chiral SFC method.
-
Instrumentation: An SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel (5 µm, 4.6 x 150 mm).
-
Mobile Phase: Supercritical CO2 and Methanol as a co-solvent. A typical starting gradient would be 5% to 40% Methanol over 5 minutes. 0.1% Diethylamine (DEA) should be added to the methanol modifier to improve peak shape for the basic analyte.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Advantages over HPLC:
-
Speed: The analysis time is significantly shorter, enabling higher sample throughput.
-
Reduced Solvent Cost and Waste: The primary mobile phase component, CO2, is inexpensive and non-toxic. The consumption of organic solvents is drastically reduced.[5]
-
Complementary Selectivity: The different properties of the supercritical fluid mobile phase can sometimes lead to different elution orders or improved separations compared to HPLC.[3]
III. NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a fundamentally different, non-separative approach to determining enantiomeric purity.[8] This technique relies on the use of a chiral solvating agent (CSA) to create a diastereomeric association with the enantiomers of the analyte in solution. This interaction leads to a subtle but measurable difference in the chemical shifts of specific protons in the (S) and (R) enantiomers, allowing for their distinct signals to be resolved in the NMR spectrum.[5]
The determination of enantiomeric purity by NMR with a CSA is often rapid, as it does not require lengthy method development or chromatographic separation.[4]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
This protocol provides a general procedure for assessing the enantiomeric purity of this compound using a common chiral solvating agent.
Workflow for NMR Analysis with CSA
Caption: A straightforward workflow for enantiomeric purity determination by NMR.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (R)-1,1'-Bi-2-naphthol ((R)-BINOL) is a commonly used CSA for resolving chiral amines.[4]
-
Solvent: Chloroform-d (CDCl3). Non-polar deuterated solvents are generally preferred for this type of analysis as they promote the formation of the diastereomeric complexes through hydrogen bonding.[4]
-
Procedure:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl3 in an NMR tube.
-
Acquire a standard ¹H NMR spectrum to serve as a reference.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of (R)-BINOL.
-
Gently shake the tube for 30 seconds to ensure thorough mixing and complex formation.
-
Acquire another ¹H NMR spectrum.
-
-
Data Analysis:
-
Compare the two spectra. In the spectrum containing the CSA, look for signals that have split into two distinct peaks. Protons close to the chiral center and the carbamate group are most likely to show resolvable chemical shift differences (Δδ).
-
Integrate the well-resolved signals corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the integration values.
-
Causality Behind the Method: The CSA, (R)-BINOL, forms transient, non-covalent diastereomeric complexes with both the (S) and (R) enantiomers of the analyte. These complexes have different three-dimensional structures and, consequently, the protons of the analyte in each complex experience a slightly different magnetic environment. This difference in the magnetic environment results in separate resonance signals in the ¹H NMR spectrum, allowing for the quantification of each enantiomer.
Conclusion and Recommendations
The choice of analytical method for assessing the optical purity of this compound is contingent on the specific requirements of the analysis.
-
Chiral HPLC remains the gold standard for routine quality control due to its high sensitivity, robustness, and widespread availability. It is the recommended method for release testing of APIs and intermediates.
-
Chiral SFC is the preferred method for high-throughput screening and preparative separations. Its speed and reduced environmental footprint make it an excellent choice for process development and optimization.
-
NMR with a CSA is a valuable tool for rapid, qualitative, and semi-quantitative assessment of enantiomeric purity. It is particularly useful in a research and development setting for quick checks of reaction outcomes and for confirming the stereochemical integrity of a sample without extensive method development.
Ultimately, a comprehensive approach may involve the use of multiple techniques. For instance, NMR can be used for rapid screening, while a validated HPLC or SFC method can be employed for final, quantitative quality control. By understanding the principles, advantages, and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical purity of this compound and other chiral molecules in the drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. selvita.com [selvita.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
Safety Operating Guide
Navigating the Disposal of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate (CAS No. 1016167-99-9), a common building block in medicinal chemistry. Our focus is to move beyond mere procedural instruction, offering a framework grounded in scientific principles to ensure the safety of personnel and the protection of our environment.
The disposal of any chemical waste is governed by a strict set of regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which gives the Environmental Protection Agency (EPA) the authority to regulate hazardous waste from its generation to its final disposal.[1][2] Adherence to these regulations is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.
PART 1: Hazard Assessment and Classification
Before any disposal action is taken, a thorough understanding of the compound's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact stereoisomer may be sparse, data from structurally similar compounds, such as tert-butyl (piperidin-4-ylmethyl)carbamate, indicate potential hazards. These include causing severe skin burns and eye damage or skin and eye irritation.[3] Therefore, it is prudent to handle this compound as a hazardous substance.
Key Hazard Considerations:
-
Skin and Eye Contact: Based on analogs, this compound should be considered corrosive or at least a severe irritant.[3][4]
-
Inhalation and Ingestion: While specific data is lacking, it is best practice to avoid inhalation of dust or ingestion.[4]
Based on these potential hazards, waste containing this compound must be classified as hazardous chemical waste.[5]
PART 2: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[4]
Step 2: Waste Segregation
Proper segregation of waste is crucial to prevent dangerous chemical reactions.[7][8]
-
Solid Waste:
-
Liquid Waste:
-
If the compound is in solution, collect it in a designated liquid waste container for organic compounds.
-
Do not mix this waste with incompatible materials, such as strong acids or oxidizers.
-
-
Contaminated Labware:
-
Glassware that is not grossly contaminated can be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or acetone).[5] The rinsate from this process must be collected and treated as hazardous liquid waste.[5]
-
After triple-rinsing, the glassware can typically be washed and reused or disposed of in a designated glass disposal box.[5]
-
Step 3: Waste Container Management
Proper management of waste containers is essential for safety and compliance.[5][8]
| Container Requirement | Rationale |
| Compatible Material | The container must be made of a material that does not react with the chemical waste. For many organic compounds, glass or high-density polyethylene (HDPE) is suitable. |
| Good Condition | The container must be free of leaks, cracks, or rust.[5] |
| Securely Closed | Keep the container closed at all times, except when adding waste, to prevent spills and the release of vapors.[5] |
| Proper Labeling | The container must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the date of accumulation.[5][7] Do not use abbreviations or chemical formulas.[5] |
| Secondary Containment | Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[8] |
Step 4: Storage of Chemical Waste
Waste must be stored safely and securely while awaiting pickup by a professional disposal service.[7]
-
Store waste in a designated, well-ventilated area.
-
Segregate containers of incompatible wastes.[5]
-
Do not accumulate large quantities of waste in the laboratory.
Step 5: Professional Disposal
Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.[7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Provide the EHS office with an accurate description of the waste.
-
Follow their specific procedures for waste pickup and documentation.
Never dispose of this compound down the drain or in the regular trash.[4][5] This can lead to environmental contamination and is a violation of regulations.
PART 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][10]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[11] Ventilate the area. For large spills, evacuate the area and contact your EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following this guide, researchers can ensure they are handling this chemical waste in a manner that is safe, compliant, and scientifically sound. Remember that these are general guidelines, and you must always consult your institution's specific policies and your local regulations.[11]
References
- 1. axonator.com [axonator.com]
- 2. youtube.com [youtube.com]
- 3. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. acewaste.com.au [acewaste.com.au]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.ie [fishersci.ie]
- 11. kishida.co.jp [kishida.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
